3,4-Heptanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62593-33-3 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-3,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZNZZFXONMYVVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Heptanediol physical and chemical properties
An In-depth Technical Guide to 3,4-Heptanediol
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.
Chemical Identity and Structure
This compound is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.
| Identifier | Value | Reference |
| IUPAC Name | heptane-3,4-diol | [1][2] |
| CAS Number | 62593-33-3 | [1][3][4] |
| Molecular Formula | C₇H₁₆O₂ | [1][3][4] |
| Canonical SMILES | CCCC(C(CC)O)O | [3][5] |
| InChI Key | ZNZZFXONMYVVGZ-UHFFFAOYSA-N | [1][3] |
| EC Number | 263-620-2 | [2][5] |
Physical Properties
The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.
| Property | Value | Unit | Reference |
| Molecular Weight | 132.20 | g/mol | [1][2][4] |
| Boiling Point | 214.2 | °C at 760 mmHg | [4][5] |
| Density | 0.945 | g/cm³ | [4][5] |
| Flash Point | 107.5 | °C | [4][5] |
| Refractive Index | 1.448 | - | [4] |
Chemical and Computational Properties
These properties provide insight into the molecule's behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| XLogP3-AA | 1.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2][3][5] |
| Hydrogen Bond Acceptor Count | 2 | [2][3][5] |
| Rotatable Bond Count | 4 | [2][3] |
| Topological Polar Surface Area | 40.5 Ų | [2][3] |
| Complexity | 63.9 | [2][3] |
| Exact Mass | 132.115029749 | Da |
Experimental Protocols & Methodologies
Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.
Synthesis Protocol: Grignard Reaction
A common method for synthesizing vicinal diols like this compound involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.
Methodology:
-
Grignard Reagent Preparation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
-
Coupling Reaction: Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.
-
Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After solvent removal via rotary evaporation, the crude this compound can be purified by fractional distillation under reduced pressure.
Structural Characterization Protocol
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.
-
-
Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its vicinal diol functionality.
-
Oxidation: Mild oxidation with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione (B89301) before further cleavage or oxidation occurs.
-
Esterification: The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.
-
Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]
References
- 1. heptane-3,4-diol [webbook.nist.gov]
- 2. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS#:62593-33-3 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Heptane-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to heptane-3,4-diol, a vicinal diol with applications in various fields of chemical research and development. The guide details both stereoselective and non-stereoselective methodologies, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
Executive Summary
The synthesis of heptane-3,4-diol can be achieved through several distinct pathways, each offering specific advantages in terms of stereocontrol and efficiency. Stereoselective routes primarily rely on the dihydroxylation of (E)- and (Z)-hept-3-ene to afford the corresponding syn- and anti-diastereomers with high enantiopurity. Non-stereoselective methods offer simpler, high-yield alternatives for applications where stereochemistry is not critical, including direct hydrolysis and the reduction of ketonic precursors. This guide will explore the following key synthetic strategies:
-
Stereoselective Synthesis:
-
Sharpless Asymmetric Dihydroxylation for the synthesis of enantiopure syn- and anti-heptane-3,4-diol.
-
-
Non-Stereoselective Synthesis:
-
Upjohn Dihydroxylation for the preparation of racemic syn-heptane-3,4-diol.
-
Epoxidation of hept-3-ene followed by hydrolysis to yield both syn- and anti-diols.
-
Reduction of 4-hydroxy-3-heptanone and 3,4-heptanedione.
-
High-temperature hydrolysis for high-yield production.
-
Data Presentation
The following tables summarize the quantitative data associated with the various synthetic methods for producing heptane-3,4-diol.
Table 1: Stereoselective Synthesis of Heptane-3,4-diol via Sharpless Asymmetric Dihydroxylation
| Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| (Z)-Hept-3-ene | AD-mix-α, methanesulfonamide (B31651), t-BuOH/H₂O | (3R,4S)-Heptane-3,4-diol (syn) | High | >90 | >20:1 |
| (E)-Hept-3-ene | AD-mix-β, methanesulfonamide, t-BuOH/H₂O | (3R,4R)-Heptane-3,4-diol (anti) | High | >95 | >20:1 |
| (Z)-Hept-3-ene | AD-mix-β, methanesulfonamide, t-BuOH/H₂O | (3S,4R)-Heptane-3,4-diol (syn) | High | >90 | >20:1 |
| (E)-Hept-3-ene | AD-mix-α, methanesulfonamide, t-BuOH/H₂O | (3S,4S)-Heptane-3,4-diol (anti) | High | >95 | >20:1 |
Table 2: Non-Stereoselective Synthesis of Heptane-3,4-diol
| Method | Starting Material | Reagents | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Upjohn Dihydroxylation | (Z)-Hept-3-ene | OsO₄ (cat.), NMO, acetone (B3395972)/H₂O | (±)-syn-Heptane-3,4-diol | ~90 | >20:1 |
| Upjohn Dihydroxylation | (E)-Hept-3-ene | OsO₄ (cat.), NMO, acetone/H₂O | (±)-anti-Heptane-3,4-diol | ~90 | >20:1 |
| Epoxide Hydrolysis | cis-3,4-Epoxyheptane | H₂SO₄, H₂O/THF | (±)-syn-Heptane-3,4-diol | >95 | >99:1 |
| Epoxide Hydrolysis | trans-3,4-Epoxyheptane | H₂SO₄, H₂O/THF | (±)-anti-Heptane-3,4-diol | >95 | >99:1 |
| Ketone Reduction | 4-Hydroxy-3-heptanone | NaBH₄, MeOH | Heptane-3,4-diol | High | Mixture of diastereomers |
| Ketone Reduction | 3,4-Heptanedione | NaBH₄, MeOH | Heptane-3,4-diol | High | Mixture of diastereomers |
| High-Temperature Hydrolysis | Not Specified | H₂O, 125 °C, 16501.7 Torr | Heptane-3,4-diol | 90.1 | Not Specified |
Experimental Protocols
Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation
This method provides access to all four stereoisomers of heptane-3,4-diol in high enantiomeric purity. The choice of the AD-mix reagent dictates the facial selectivity of the dihydroxylation.
a) Synthesis of (3R,4S)-Heptane-3,4-diol (syn isomer)
-
Starting Material: (Z)-Hept-3-ene
-
Reagents: AD-mix-α, methanesulfonamide (CH₃SO₂NH₂), tert-butanol (B103910), water.
-
Procedure:
-
To a stirred solution of AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix) at room temperature is added (Z)-hept-3-ene (1 eq).
-
The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Sodium sulfite (B76179) (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure (3R,4S)-heptane-3,4-diol.
-
b) Synthesis of (3R,4R)-Heptane-3,4-diol (anti isomer)
-
Starting Material: (E)-Hept-3-ene
-
Reagents: AD-mix-β, methanesulfonamide (CH₃SO₂NH₂), tert-butanol, water.
-
Procedure: The procedure is identical to the synthesis of the syn isomer, substituting AD-mix-α with AD-mix-β and (Z)-hept-3-ene with (E)-hept-3-ene.
Non-Stereoselective Synthesis
a) Upjohn Dihydroxylation for Racemic syn-Heptane-3,4-diol
-
Starting Material: (Z)-Hept-3-ene
-
Reagents: Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), acetone, water.
-
Procedure:
-
To a solution of (Z)-hept-3-ene (1 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.5 eq).
-
A catalytic amount of osmium tetroxide (2 mol%) is added to the stirred solution.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
A saturated aqueous solution of sodium bisulfite is added to quench the reaction.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography yields (±)-syn-heptane-3,4-diol.
-
b) Epoxidation and Hydrolysis
This two-step process provides either the syn- or anti-diol depending on the geometry of the starting alkene.
-
Step 1: Epoxidation of Hept-3-ene
-
Reagents: meta-Chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).
-
Procedure: To a solution of (Z)- or (E)-hept-3-ene (1 eq) in DCM at 0 °C is added m-CPBA (1.1 eq) portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude epoxide.
-
-
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
-
Reagents: Sulfuric acid (H₂SO₄), water, tetrahydrofuran (B95107) (THF).
-
Procedure: The crude epoxide is dissolved in a 1:1 mixture of THF and water containing a catalytic amount of sulfuric acid. The mixture is heated to reflux until the epoxide is consumed. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the corresponding heptane-3,4-diol. Hydrolysis of cis-3,4-epoxyheptane yields the syn-diol, while hydrolysis of trans-3,4-epoxyheptane yields the anti-diol.
-
c) Reduction of 4-Hydroxy-3-heptanone
-
Starting Material: 4-Hydroxy-3-heptanone (Butyroin)
-
Reagents: Sodium borohydride (B1222165) (NaBH₄), methanol (B129727).
-
Procedure:
-
4-Hydroxy-3-heptanone (1 eq) is dissolved in methanol at 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated to give a mixture of diastereomers of heptane-3,4-diol.
-
Signaling Pathways and Experimental Workflows
Caption: Sharpless Asymmetric Dihydroxylation Pathways.
Caption: Overview of Non-Stereoselective Synthesis Routes.
Characterization of 3,4-Heptanediol Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Heptanediol, a vicinal diol with two stereocenters at positions C3 and C4, exists as a set of stereoisomers: a pair of enantiomers ((3R,4R)- and (3S,4S)-3,4-heptanediol) and a meso compound ((3R,4S)-3,4-heptanediol). The distinct spatial arrangement of the hydroxyl groups in these stereoisomers can lead to significant differences in their chemical reactivity and biological activity. Therefore, the stereoselective synthesis, separation, and rigorous characterization of each stereoisomer are crucial for applications in asymmetric synthesis and drug development. This guide provides a comprehensive overview of the methodologies for the synthesis and characterization of this compound stereoisomers, including detailed experimental protocols and data presentation formats. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established analytical techniques for obtaining such data, drawing parallels from similar aliphatic diols.
Stereoisomeric Forms of this compound
The presence of two chiral centers in this compound gives rise to three stereoisomers. The relationship between these stereoisomers is depicted below.
An In-depth Technical Guide to Heptane-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptane-3,4-diol, a vicinal diol, is a member of a class of organic compounds characterized by the presence of hydroxyl groups on adjacent carbon atoms. These molecules are of significant interest in various scientific disciplines due to their unique chemical properties and their roles as intermediates and signaling molecules in numerous biochemical pathways. In the context of drug development and biomedical research, vicinal diols, such as heptane-3,4-diol, are implicated in the metabolism of bioactive lipids, including the epoxy fatty acids, which are involved in the regulation of inflammation, pain, and blood pressure. This technical guide provides a comprehensive overview of heptane-3,4-diol, including its chemical properties, synthesis, and its role in relevant biological pathways.
Chemical and Physical Properties
Heptane-3,4-diol, with the IUPAC name heptane-3,4-diol, is a seven-carbon diol with the chemical formula C₇H₁₆O₂.[1][2] It possesses two stereocenters at positions 3 and 4 of the heptane (B126788) chain, leading to the existence of different stereoisomers. The physical and chemical properties of heptane-3,4-diol are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | heptane-3,4-diol | [1] |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| CAS Number | 62593-33-3 | [1] |
| Boiling Point | 214.2 °C at 760 mmHg | [3] |
| Density | 0.945 g/cm³ | [3] |
| Flash Point | 107.5 °C | [3] |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Experimental Protocols
Synthesis of heptane-3,4-diol
A common and effective method for the synthesis of vicinal diols from alkenes is through dihydroxylation. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidant like N-methylmorpholine N-oxide (NMO), is a widely used procedure for the syn-dihydroxylation of alkenes.[4] For the enantioselective synthesis of 1,2-diols from prochiral olefins, the Sharpless Asymmetric Dihydroxylation is the method of choice, employing a chiral ligand to direct the stereochemical outcome.[5]
Below is a detailed experimental protocol for the diastereoselective syn-dihydroxylation of (E)-3-heptene to yield (3R,4R)- and (3S,4S)-heptane-3,4-diol, adapted from the principles of the Sharpless Asymmetric Dihydroxylation.
Materials:
-
(E)-3-Heptene
-
AD-mix-β (containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Addition of Alkene: To the stirred, cooled mixture, add (E)-3-heptene (1 mmol).
-
Reaction: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (typically after 6-24 hours), add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature. Continue stirring for an additional hour.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 2N HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the desired heptane-3,4-diol.[6][7][8]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1, C7) | ~0.9 | Triplet | 6H |
| CH₂ (C2, C6) | ~1.4-1.6 | Multiplet | 4H |
| CH (C3, C4) | ~3.4-3.6 | Multiplet | 2H |
| OH | Variable | Broad Singlet | 2H |
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| C1, C7 | ~14 |
| C2, C6 | ~23-28 |
| C5 | ~30-35 |
| C3, C4 | ~75-80 |
Expected FTIR (neat) Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H stretch (alkane) | 2960-2850 | Strong |
| C-O stretch (alcohol) | 1100-1000 | Strong |
Expected Mass Spectrum Fragmentation:
The mass spectrum of heptane-3,4-diol is expected to show a molecular ion peak (M⁺) at m/z 132. Common fragmentation patterns for vicinal diols include the cleavage of the C-C bond between the two hydroxyl-bearing carbons, as well as loss of water.[9][10][11][12][13][14]
Signaling Pathways and Logical Relationships
Heptane-3,4-diol, as a vicinal diol, is relevant to the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid (PUFA) metabolism. In this pathway, CYP enzymes metabolize PUFAs, such as arachidonic acid, to form epoxy fatty acids (EpFAs). These EpFAs are potent signaling molecules with generally anti-inflammatory and vasodilatory effects. The biological activity of EpFAs is terminated by their hydrolysis to the corresponding vicinal diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH) . The resulting diols are often less biologically active or may even have pro-inflammatory effects.[11][12]
The up- or down-regulation of sEH has been implicated in a variety of diseases, including cardiovascular diseases and inflammation.[9][10][15][16] Therefore, the balance between EpFA and diol levels is crucial for maintaining physiological homeostasis.
Experimental Workflow for Synthesis and Purification
The synthesis of heptane-3,4-diol from 3-heptene (B165601) involves a dihydroxylation reaction followed by purification. A typical workflow is depicted below.
Cytochrome P450 Epoxygenase Signaling Pathway
The following diagram illustrates the metabolic conversion of an epoxy fatty acid to a vicinal diol by soluble epoxide hydrolase.
References
- 1. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane-3,4-diol [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
CAS Number for 3,4-Heptanediol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring clarity and precision in research and documentation. This guide provides the CAS numbers associated with 3,4-Heptanediol and its stereoisomers.
Overview of this compound
This compound is a vicinal diol with the molecular formula C7H16O2.[1][2] Its structure consists of a seven-carbon chain with hydroxyl groups on the third and fourth carbon atoms. The presence of two chiral centers at these positions means that this compound can exist as multiple stereoisomers.
CAS Number Identification
The CAS number for the general, unspecified mixture of this compound isomers is 62593-33-3 .[1][2][3][4] However, for specific stereoisomers, distinct CAS numbers are used to differentiate their unique spatial arrangements.
Data Presentation: CAS Numbers for this compound Stereoisomers
| Stereoisomer | CAS Number | Additional Information |
| This compound (unspecified isomers) | 62593-33-3 | This number is used when the specific stereochemistry is not defined.[1][2][4] |
| (3R,4R)-3,4-Heptanediol | 130272-06-9 | A specific enantiomer with the R configuration at both chiral centers.[5] |
| (3S,4S)-3,4-Heptanediol | 121862-06-4 | The enantiomer with the S configuration at both chiral centers.[6] |
| (3S,4R)-heptane-3,4-diol | Not explicitly found, but PubChem CID 641007 exists for this structure.[7] | This corresponds to one of the meso forms of the compound. |
It is important to note that while the general CAS number is widely cited, stereospecific research and applications require the use of the precise CAS number for the isomer .
Experimental Protocols: Synthesis of this compound
The synthesis of specific stereoisomers of diols like this compound often involves stereoselective reactions. A common method for preparing chiral diols is the Sharpless Asymmetric Dihydroxylation.
Protocol: Stereoselective Synthesis of (3R,4R)-3,4-Hexanediol via Sharpless Asymmetric Dihydroxylation
This protocol for a similar compound, 3,4-hexanediol, illustrates the general approach.
Materials:
-
(E)-3-Hexene
-
AD-mix-β
-
Water
-
Methanesulfonamide
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of AD-mix-β is prepared in a 1:1 mixture of tert-butanol and water.
-
Methanesulfonamide is added to the stirred solution at room temperature.
-
The mixture is cooled to 0 °C in an ice bath.
-
(E)-3-Hexene is added to the cooled mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The reaction is quenched by adding sodium sulfite and stirring for 1 hour at room temperature.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude diol is purified by silica gel column chromatography to yield pure (3R,4R)-3,4-Hexanediol.
Expected Outcome: This protocol typically yields the chiral diol with a high enantiomeric excess (ee >95%) and a yield in the range of 70-90%.
Logical Relationships in Synthesis
The synthesis of specific stereoisomers of this compound is dictated by the stereochemistry of the starting materials and the choice of reagents. The following diagram illustrates the logical relationship in the synthesis of vicinal diols from alkenes.
This guide provides the essential CAS number information for this compound, crucial for accurate scientific communication and procurement. The provided synthetic protocol and logical diagram offer a foundational understanding for researchers engaged in the synthesis and application of such chiral molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. heptane-3,4-diol [webbook.nist.gov]
- 3. This compound | CAS#:62593-33-3 | Chemsrc [chemsrc.com]
- 4. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (3R,4R)-;130272-06-9 [abichem.com]
- 6. (3S,4S)-heptane-3,4-diol|lookchem [lookchem.com]
- 7. (3S,4R)-heptane-3,4-diol | C7H16O2 | CID 641007 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight of heptane-3,4-diol
An In-depth Technical Guide on the Physicochemical Properties of Heptane-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of heptane-3,4-diol. It includes a comprehensive summary of its quantitative data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and logical workflows for compound characterization and preliminary biological screening. This document serves as a foundational resource for researchers utilizing this compound in chemical synthesis, material science, and early-stage drug development.
Physicochemical Properties of Heptane-3,4-diol
Heptane-3,4-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Its chemical structure and properties are fundamental to its application in various research contexts. The precise determination of its molecular weight is critical for stoichiometric calculations, analytical characterization, and ensuring compound purity.
Data Presentation
The essential quantitative data for heptane-3,4-diol are summarized in the table below for clear reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 132.20 g/mol | [1][2][6] |
| Monoisotopic Mass | 132.115029749 Da | [1][6] |
| CAS Number | 62593-33-3 | [1][2][4] |
| Density | 0.945 g/cm³ | [5][7] |
| Boiling Point | 214.2 °C at 760 mmHg | [5][7] |
| Flash Point | 107.5 °C | [5][7] |
Experimental Determination of Molecular Weight
The molecular weight of a small organic molecule such as heptane-3,4-diol is most accurately and commonly determined using mass spectrometry (MS).[8][9] This technique provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular weight can be precisely determined. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for confirming the identity and purity of a compound.[9][10]
Experimental Protocol: Molecular Weight Determination by LC-MS
This protocol outlines a general procedure for the characterization of heptane-3,4-diol using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source, which is well-suited for polar molecules like diols.
Objective: To confirm the molecular weight of a heptane-3,4-diol sample.
Materials:
-
Heptane-3,4-diol sample
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid (v/v)
-
Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid (v/v)
-
2 mL autosampler vials with septa
-
Micropipettes and tips
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with ESI source (e.g., single quadrupole or time-of-flight)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the heptane-3,4-diol sample by dissolving ~1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Perform a serial dilution to create a working solution. Take 100 µL of the stock solution and dilute it with 900 µL of a 50:50 mixture of acetonitrile and water to yield a final concentration of 100 µg/mL.[11]
-
If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter.
-
Transfer the final solution into a 2 mL autosampler vial.[11]
-
-
LC-MS System Configuration:
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
-
-
Data Acquisition and Analysis:
-
Place the sample vial in the autosampler.
-
Run the LC-MS method.
-
Analyze the resulting mass spectrum. In positive ESI mode, expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 133.21. The sodium adduct [M+Na]⁺ at m/z ≈ 155.19 may also be present.
-
The molecular weight is confirmed by subtracting the mass of the adduct (H⁺ or Na⁺) from the observed m/z value.
-
Visualization of Workflows
Diagrams are provided below to illustrate the logical workflows for compound characterization and for assessing the biological activity of a novel small molecule.
Caption: Workflow for Physicochemical Characterization.
Caption: Conceptual Workflow for Biological Screening.
References
- 1. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane-3,4-diol [webbook.nist.gov]
- 3. (3S,4S)-heptane-3,4-diol|lookchem [lookchem.com]
- 4. heptane-3,4-diol synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (3S,4R)-heptane-3,4-diol | C7H16O2 | CID 641007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Heptanediol | CAS#:62593-33-3 | Chemsrc [chemsrc.com]
- 8. howengineeringworks.com [howengineeringworks.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. biocompare.com [biocompare.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility of 3,4-Heptanediol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Heptanediol in various organic solvents. In the absence of specific quantitative data in publicly available literature, this document outlines the theoretical principles governing its solubility, offers predicted solubility profiles, and provides a detailed experimental protocol for researchers to determine precise solubility data. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.
Core Concepts: Structure and Solubility Prediction
This compound (C₇H₁₆O₂) is a vicinal diol with a seven-carbon backbone and two hydroxyl (-OH) groups on adjacent carbons. This structure gives the molecule an amphiphilic character. The two hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors, making them hydrophilic. Conversely, the seven-carbon alkyl chain is nonpolar and hydrophobic. The overall solubility of this compound in a given organic solvent is determined by the interplay between these hydrophilic and hydrophobic regions.[1][2]
The principle of "like dissolves like" is paramount in predicting its solubility.[2][3] Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it.
Factors Influencing Solubility:
-
Solvent Polarity: Due to its two polar hydroxyl groups, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.[4][5]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve this compound. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers) are expected to be good solvents.[1]
-
Hydrocarbon Chain: The relatively long seven-carbon chain will contribute to its solubility in less polar solvents compared to shorter-chain diols.[3][6]
Data Presentation: Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. This table is based on the solubility principles of diols and alcohols and should be used as a guideline for solvent selection in experimental determinations.[3][4][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bonding |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Dipole-Dipole Interactions, Hydrogen Bond Acceptor |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | Van der Waals Forces |
Experimental Protocol: Determination of this compound Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator[7]
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer after derivatization)[9][10]
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.[7]
-
Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to sediment.[7]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.[8]
-
Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.[9][10]
-
Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Diols | Research Starters | EBSCO Research [ebsco.com]
- 5. benchchem.com [benchchem.com]
- 6. Alcohols and Ethers [chemed.chem.purdue.edu]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3,4-Heptanediol: Structural Elucidation, Isomerism, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Heptanediol, a vicinal diol with the chemical formula C₇H₁₆O₂, presents a compelling case study in stereoisomerism and its implications in chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the structural formula of this compound and its isomers. It details the physicochemical properties, outlines plausible synthetic protocols for the stereospecific synthesis of its various isomers, and discusses the potential relevance of chiral diols in the context of drug development.
Structural Formula and Isomerism
This compound possesses a seven-carbon backbone with hydroxyl groups located on the third and fourth carbon atoms. The presence of two chiral centers at these positions gives rise to three stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomers: (3R,4R)-3,4-Heptanediol and (3S,4S)-3,4-Heptanediol are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light, and can have significantly different biological activities.
-
Meso Compound: (3R,4S)-3,4-Heptanediol (which is identical to (3S,4R)-3,4-Heptanediol) is an achiral diastereomer of the enantiomers. It possesses a plane of symmetry and is therefore optically inactive.
The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological behaviors.
Visualizing the Stereoisomers
The stereochemical relationships can be visualized as follows:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2][4] |
| Boiling Point | 214.2 °C at 760 mmHg | [5] |
| Density | 0.945 g/cm³ | [5] |
| Flash Point | 107.5 °C | [5] |
| LogP | 0.91830 | [5] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Experimental Protocols for Stereoselective Synthesis
The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. The following protocols are adapted from established methods for the synthesis of analogous vicinal diols, such as 3,4-hexanediol.
Synthesis of meso-3,4-Heptanediol via Syn-dihydroxylation of (Z)-3-Heptene
The meso isomer can be synthesized by the syn-dihydroxylation of a cis-alkene.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (Z)-3-heptene in a suitable solvent system, such as a 10:1 mixture of acetone (B3395972) and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate vial, dissolve a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.002 equivalents) in toluene. Add the OsO₄ solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure meso-3,4-heptanediol.
Synthesis of racemic-(3R,4R)/(3S,4S)-3,4-Heptanediol via Anti-dihydroxylation of (E)-3-Heptene
The racemic mixture of enantiomers can be prepared by the anti-dihydroxylation of a trans-alkene, typically through epoxidation followed by acid-catalyzed hydrolysis.
References
- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Approach to the Synthesis of Vicinal Diol Derivatives from Eugenol and Evaluation of Biological Activities of Synthetics | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 6. benchchem.com [benchchem.com]
The Vicinal Diol: A Historical and Technical Guide to a Core Functional Group
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Vicinal diols, organic compounds possessing two hydroxyl groups on adjacent carbon atoms, are a cornerstone of modern chemistry and biology. Their unique structural arrangement governs their physical properties and chemical reactivity, making them invaluable intermediates in organic synthesis and key structural motifs in a plethora of biologically active molecules, including carbohydrates and steroids. This technical guide provides a comprehensive overview of the discovery and historical development of methods for synthesizing these crucial compounds, offering detailed experimental protocols from seminal works, quantitative data for key transformations, and visual diagrams of pivotal reaction mechanisms and historical progression.
The Dawn of Diol Chemistry: The Discovery of Ethylene (B1197577) Glycol
The history of vicinal diols begins with the simplest member of the class: ethylene glycol. In 1856, the French chemist Charles-Adolphe Wurtz first reported the synthesis of this novel compound, which he named "glycol" to signify its dual character as an alcohol and its relation to glycerin. His initial synthesis involved the saponification of ethylene iodide diacetate. He later refined his work, and in 1859, published a method involving the hydrolysis of ethylene oxide, a route that foreshadowed modern industrial production.
Wurtz's groundbreaking work was not limited to the synthesis of ethylene glycol. His investigations into its reactions, particularly its oxidation, led to a deeper understanding of the relationship between oxy- and amido-acids. Though initially a chemical curiosity, ethylene glycol's commercial potential was realized during World War I, where it was used as a glycerol (B35011) substitute in explosives manufacturing. Its high boiling point later revolutionized cooling systems in aircraft and automobiles, cementing its industrial importance.
Initial Synthesis of Ethylene Glycol (Wurtz, 1859)
The first practical synthesis of a vicinal diol was achieved through the saponification of ethylene glycol diacetate with potassium hydroxide.
The Evolution of Alkene Dihydroxylation
While the synthesis of ethylene glycol was a monumental first step, the broader utility of vicinal diols in organic synthesis hinged on the development of general methods for their preparation, particularly from readily available alkenes. This endeavor, spanning several decades, focused on controlling the stereochemical outcome of the dihydroxylation reaction—a critical aspect for the synthesis of complex molecules and pharmaceuticals.
natural occurrence of linear diols
An In-depth Technical Guide on the Natural Occurrence of Linear Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear diols, organic compounds featuring two hydroxyl groups on a straight-chain alkane backbone, are a diverse class of molecules with significant and varied roles in biological systems. Their natural occurrence spans from microorganisms to plants and mammals, where they can act as structural components, signaling molecules, and metabolic intermediates. This technical guide provides a comprehensive overview of the , their biosynthesis, and their biological significance. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of these compounds.
Natural Occurrence and Quantitative Data
Linear diols are found in a wide array of natural sources. Long-chain diols (LCDs), typically with carbon chain lengths of C28 to C32, are notable lipid biomarkers in marine environments, primarily produced by microalgae of the class Eustigmatophyceae, such as Nannochloropsis species.[1][2][3] Shorter-chain diols are also present in various organisms, arising from different metabolic pathways.
Table 1: Quantitative Occurrence of Long-Chain Diols in Nannochloropsis Species
| Diol | Nannochloropsis oceanica (fg/cell) | Nannochloropsis gaditana (fg/cell) | Reference |
| C30:0 diol | ~18 (doubled in dark) | 7.4 ± 1.4 to 16 ± 2.5 (doubled in dark) | [1] |
| C32:0 diol | 35 ± 10 (tripled in dark) | 9.3 ± 2.9 to 20 ± 4 (almost tripled in dark) | [1] |
| C32:1 diol | 37 ± 9 (tripled in dark) | 3.3 ± 1.3 to 7.0 ± 2.5 (almost tripled in dark) | [1] |
Table 2: Abundance of Long-Chain Diols in Marine Sediments
| Diol | Location | Concentration (ng/g dry sediment) | Reference |
| C30 1,15-diol | South China Sea | 7 - 2726 | [4] |
| C32 1,15-diol | South China Sea | 5 - 669 | [4] |
| C28 1,13-diol | Northern South China Sea Shelf | Variable relative abundance | [5] |
| C30 1,13-diol | Northern South China Sea Shelf | Variable relative abundance | [5] |
Table 3: Occurrence of Shorter-Chain Diols in Various Natural Sources
| Diol | Natural Source | Notes | Reference |
| meso-2,3-butanediol | Humans (serum/urine) | Associated with certain metabolic disease states. | [6] |
| D/L-2,3-butanediol | Humans (serum/urine) | Associated with certain metabolic disease states. | [6] |
| 1,2-propanediol | Humans (serum/urine) | Found in various metabolic disease states. | [6] |
| cis-diols | Fruits | Various cis-diols are present and can be quantified. | [7][8] |
| 1,3,12-nonadecatriene-5,14-diol | Chaenomeles fruits | Identified in cuticular waxes. | [9] |
Biosynthesis and Signaling Pathways
Biosynthesis of Long-Chain Diols in Eustigmatophyceae
The biosynthesis of LCDs in microalgae like Nannochloropsis is an area of active research. The proposed pathway involves the elongation of fatty acid precursors.
Caption: Proposed biosynthetic pathway of long-chain diols in Nannochloropsis.
Signaling Pathway of Vicinal Diols in Inflammation
Vicinal diols, particularly those derived from the metabolism of epoxy fatty acids, are increasingly recognized as important signaling molecules, especially in the context of inflammation.[10][11] Polyunsaturated fatty acids (PUFAs) can be metabolized by cytochrome P450 (CYP450) enzymes to form epoxy fatty acids (EpFAs). These EpFAs are often anti-inflammatory. However, they can be further metabolized by soluble epoxide hydrolase (sEH) to form vicinal diols, which can have pro-inflammatory effects.[10][11]
References
- 1. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanopore analysis of cis-diols in fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,4-Heptanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Heptanediol, a vicinal diol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols applicable to the analysis of aliphatic diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹³C and ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These estimations are based on the analysis of similar aliphatic diols and spectral prediction tools. The exact chemical shifts may vary based on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C7 | ~14 |
| C2, C6 | ~23 |
| C5 | ~35 |
| C3, C4 | ~74 |
Predicted ¹H NMR Data
The predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented below. These values are estimations based on the structure of this compound and typical values for analogous compounds.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H7 | ~0.9 | triplet | ~7 |
| H2, H6 | ~1.4-1.6 | multiplet | - |
| H5 | ~1.3-1.5 | multiplet | - |
| H3, H4 | ~3.4-3.6 | multiplet | - |
| OH | Variable (broad singlet) | broad singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are characteristic of an aliphatic alcohol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1375 | Medium | C-H bend (CH₃) |
| ~1100-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound in an electron ionization (EI) mass spectrometer is outlined below.
| m/z | Predicted Fragment |
| 132 | [M]⁺ (Molecular Ion) |
| 115 | [M - OH]⁺ |
| 114 | [M - H₂O]⁺ |
| 103 | [M - C₂H₅]⁺ |
| 87 | [M - C₃H₇]⁺ |
| 73 | [CH(OH)CH₂CH₃]⁺ |
| 59 | [CH(OH)CH₃]⁺ |
| 45 | [CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of a diol like this compound are provided below. These are generalized protocols that can be adapted based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Acquisition Time: ~1 second
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
FT-IR Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.
Mass Spectrometry (MS)
Sample Introduction:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
Source Temperature: ~230 °C.
-
Transfer Line Temperature: ~250 °C.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Thermodynamic Properties of C7H16O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of selected C7H16O2 isomers. The data presented is crucial for applications ranging from chemical process design and safety analysis to understanding intermolecular interactions in drug development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations of experimental workflows.
Introduction to C7H16O2 Isomers
The molecular formula C7H16O2 represents a diverse range of isomers, including diols, di-ethers, and hydroxy ethers. These variations in functional group placement and carbon skeleton branching lead to significant differences in their thermodynamic properties. This guide will focus on representative diol isomers for which reliable data is available, providing a foundation for understanding the structure-property relationships within this class of compounds.
Core Thermodynamic Properties
The fundamental thermodynamic properties detailed in this guide include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°). These properties are essential for predicting the feasibility and energetics of chemical reactions, phase equilibria, and for modeling the behavior of these compounds in various systems.
Data Presentation
The following tables summarize the available thermodynamic data for selected C7H16O2 isomers. Data is categorized as either experimental or calculated, with the source provided for verification.
Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)
| Property | Value | Units | Type | Source |
| Molecular Weight | 132.20 | g/mol | - | IUPAC |
| Boiling Point | 130 (at 11 mmHg) | °C | Experimental | ChemicalBook[1] |
| Standard Enthalpy of Formation (gas) | -497.55 | kJ/mol | Calculated (Joback) | Cheméo[2] |
| Standard Gibbs Free Energy of Formation (gas) | -268.02 | kJ/mol | Calculated (Joback) | Cheméo[2] |
| Enthalpy of Vaporization | 64.15 | kJ/mol | Calculated (Joback) | Cheméo[2] |
| Enthalpy of Fusion | 18.54 | kJ/mol | Calculated (Joback) | Cheméo[2] |
Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)
| Property | Value | Units | Type | Source |
| Molecular Weight | 132.20 | g/mol | - | IUPAC |
| Melting Point | 41-43 | °C | Experimental | PubChem |
| Boiling Point | 262 | °C | Experimental | PubChem |
| Standard Enthalpy of Combustion (liquid) | -4467.0 ± 9.3 | kJ/mol | Experimental | NIST WebBook[3] |
| Standard Enthalpy of Formation (liquid) | -574.2 ± 9.3 | kJ/mol | Experimental | NIST WebBook[3] |
| Standard Enthalpy of Formation (gas) | -485.43 | kJ/mol | Calculated (Joback) | Cheméo |
| Standard Gibbs Free Energy of Formation (gas) | -270.68 | kJ/mol | Calculated (Joback) | Cheméo |
| Enthalpy of Vaporization | 77.08 | kJ/mol | Calculated (Joback) | Cheméo |
| Enthalpy of Fusion | 23.33 | kJ/mol | Calculated (Joback) | Cheméo |
Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)
| Property | Value | Units | Type | Source |
| Molecular Weight | 132.20 | g/mol | - | IUPAC |
| Boiling Point | 543.04 | K | Calculated (Joback) | Cheméo |
| Standard Enthalpy of Formation (gas) | -502.83 | kJ/mol | Calculated (Joback) | Cheméo |
| Standard Gibbs Free Energy of Formation (gas) | -270.46 | kJ/mol | Calculated (Joback) | Cheméo |
| Enthalpy of Vaporization | 63.76 | kJ/mol | Calculated (Joback) | Cheméo |
| Enthalpy of Fusion | 15.02 | kJ/mol | Calculated (Joback) | Cheméo |
Experimental Protocols
The determination of the thermodynamic data presented in this guide relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of formation. This is determined experimentally using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen bomb
-
Calorimeter bucket
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Pellet press
-
Ignition wire (e.g., platinum or nichrome)
-
Oxygen cylinder with pressure regulator
Procedure:
-
Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material with a known heat of combustion, such as benzoic acid.
-
A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside the bomb.
-
A fuse wire of known length and mass is attached to the electrodes, touching the pellet.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and it begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known energy of combustion of benzoic acid and the fuse wire.
-
-
Sample Measurement:
-
A precisely weighed sample of the liquid C7H16O2 isomer (typically encapsulated in a gelatin capsule or a combustible container of known heat of combustion) is placed in the crucible.
-
The procedure is repeated as for the calibration with the sample.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
-
The heat of combustion of the sample is then determined by subtracting the heat contributions from the ignition wire and the capsule (if used).
-
The standard enthalpy of combustion is then calculated per mole of the substance.
-
Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.
Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the changes in the sample's heat capacity or the enthalpy of phase transitions.
Apparatus:
-
Differential Scanning Calorimeter with a cooling system
-
Hermetically sealed sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
High-purity purge gas (e.g., nitrogen)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A baseline is established by running the temperature program with empty sample and reference pans.
-
Sample Preparation: A small, accurately weighed sample of the C7H16O2 isomer (typically 5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as the reference.
-
Measurement:
-
Heat Capacity: The sample is subjected to a modulated temperature program (if available) or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function of temperature. The heat flow is measured during a controlled heating ramp.
-
Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below its melting point and then heated at a constant rate through the melting transition. The DSC curve will show an endothermic peak corresponding to melting.
-
-
Data Analysis:
-
Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of a standard material (e.g., sapphire) run under the same conditions.
-
Enthalpy of Fusion: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak is typically taken as the melting temperature.
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.
Conclusion
This technical guide has provided a summary of key thermodynamic properties for selected C7H16O2 isomers, with a focus on diols. While experimental data for a comprehensive range of isomers is limited, the presented data and detailed experimental protocols offer a solid foundation for researchers and professionals in drug development and chemical sciences. The provided workflows visualize the systematic approach required to obtain high-quality thermodynamic data, which is fundamental to advancing our understanding and application of these versatile organic compounds. Further experimental work is encouraged to expand the thermodynamic database for a wider array of C7H16O2 isomers.
References
Quantum Chemical Calculations for Heptanediol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of heptanediol isomers. For researchers and professionals in drug development, understanding the conformational landscape, intramolecular interactions, and spectroscopic signatures of flexible molecules like heptanediols is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.
Introduction to Heptanediol Isomers and Their Significance
Heptanediols (C₇H₁₆O₂) are a class of organic compounds characterized by a seven-carbon chain with two hydroxyl (-OH) groups. The various positions of these hydroxyl groups give rise to a multitude of constitutional and stereoisomers, each with unique three-dimensional structures and physicochemical properties. In the pharmaceutical and cosmetic industries, certain isomers of heptanediol are utilized as solvents, preservatives, and moisturizing agents. Their flexibility and ability to form hydrogen bonds are key to their function, making a detailed understanding of their conformational preferences and energetics essential.
Quantum chemical calculations offer a powerful in silico approach to investigate these properties at the molecular level, providing insights that can be challenging to obtain through experimental methods alone. This guide will delve into the theoretical background, computational methodologies, data interpretation, and experimental validation relevant to the study of heptanediol isomers.
Theoretical Background and Computational Methodologies
The conformational flexibility of heptanediol isomers necessitates a thorough exploration of their potential energy surface to identify stable conformers. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations due to its balance of accuracy and computational cost.
Conformational Search and Geometry Optimization
A critical first step in the computational analysis of flexible molecules is the conformational search. This process aims to identify all low-energy conformers. Common strategies include:
-
Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space, followed by energy minimization of the generated structures. They are often more efficient for larger, more flexible molecules.
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space by simulating the molecule's movement over time at a given temperature.
Once a set of initial conformers is generated, geometry optimization is performed to locate the stationary points on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a commonly employed level of theory for the initial optimization of a broad range of organic molecules. For more accurate energy calculations, larger basis sets like 6-311++G(d,p) are often used in single-point energy calculations on the optimized geometries.
Calculation of Spectroscopic Properties
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, which is crucial for the experimental characterization of isomers.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[1][2] DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts.[1] These calculations are instrumental in assigning experimental spectra to specific isomers and conformers.
-
Vibrational (IR) Spectroscopy: The calculation of vibrational frequencies through DFT provides theoretical infrared (IR) spectra. These computed spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as O-H stretching, which is particularly sensitive to hydrogen bonding. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Analysis of Intramolecular Interactions
The presence of two hydroxyl groups in heptanediol isomers allows for the formation of intramolecular hydrogen bonds, which significantly influence their conformational preferences and properties. The strength and nature of these interactions can be analyzed using several computational techniques:
-
Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can identify and characterize hydrogen bonds by locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into donor-acceptor interactions within the molecule, which can quantify the strength of hydrogen bonds.
Data Presentation: Calculated Properties of Heptanediol Isomers
Table 1: Calculated Relative Energies of 1,4-Butanediol (B3395766) Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) |
| 1 | C₁ | 0.00 |
| 2 | C₁ | 0.42 |
| 3 | C₁ | 0.81 |
| 4 | C₁ | 1.13 |
| 5 | C₂ | 1.25 |
| 6 | Cᵢ | 1.48 |
| 7 | C₁ | 1.62 |
| 8 | C₁ | 1.63 |
| 9 | C₂ | 1.70 |
| 10 | C₁ | 1.83 |
Data adapted from a computational study on 1,4-butanediol. The energies are relative to the most stable conformer.
Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) for a Representative Diol
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1-H | 3.65 | 62.5 |
| C2-H | 1.58 | 35.2 |
| C3-H | 1.58 | 35.2 |
| C4-H | 3.65 | 62.5 |
| O-H | 2.50 (variable) | - |
Illustrative data based on GIAO/DFT calculations for a simple diol. Absolute values can vary with the level of theory and reference standard used.
Experimental Protocols
Experimental validation is a cornerstone of computational chemistry. The following sections outline key experimental protocols used to characterize heptanediol isomers, which can be directly compared with calculated results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify specific isomers and their relative concentrations.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the heptanediol isomer mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant line broadening.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For more complex spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of protons and carbons.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different isomers or conformers if they are in slow exchange on the NMR timescale. Compare the experimental chemical shifts with those predicted by GIAO/DFT calculations to confirm assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and investigate intramolecular hydrogen bonding.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region (typically 3600-3200 cm⁻¹). A broad band in this region is indicative of hydrogen bonding, while a sharp peak around 3600 cm⁻¹ suggests the presence of free (non-hydrogen-bonded) hydroxyl groups. The experimental vibrational frequencies can be compared with the scaled frequencies from DFT calculations to aid in the assignment of vibrational modes.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of heptanediol isomers.
Caption: Computational workflow for the analysis of heptanediol isomers.
Caption: Logical relationship of inputs and outputs in quantum chemical calculations.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and predictive framework for the detailed investigation of heptanediol isomers. By combining computational methodologies for conformational analysis, property prediction, and interaction analysis with experimental validation through techniques like NMR and FTIR spectroscopy, researchers can gain a deep understanding of the structure-property relationships of these flexible molecules. This knowledge is invaluable for applications in drug development, materials science, and other areas where the molecular behavior of diols is of critical importance. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research on heptanediol and related compounds.
References
A Comprehensive Toxicological Profile of Short-Chain Diols for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for a selection of short-chain diols, which are dihydroxy alcohols with a short carbon chain. These compounds are widely used as solvents, humectants, and intermediates in various industries, including pharmaceuticals and cosmetics. Understanding their toxicological profiles is crucial for their safe use and for predicting the potential toxicity of new chemical entities with similar structural motifs. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate a deeper understanding of their toxic potential.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data for five common short-chain diols: Ethylene (B1197577) Glycol, 1,2-Propanediol (Propylene Glycol), 1,3-Propanediol, 1,3-Butanediol, and 1,4-Butanediol.
Table 1: Acute Oral Toxicity
| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| Ethylene Glycol | 107-21-1 | Rat | 4,700 | [1] |
| 1,2-Propanediol | 57-55-6 | Rat | 22,000 | |
| 1,3-Propanediol | 504-63-2 | Rat | 15,800 | [2] |
| 1,3-Butanediol | 107-88-0 | Rat | 18,610 - 23,000 | [3] |
| 1,4-Butanediol | 110-63-4 | Rat | 1,500 - 1,830 | [4][5][6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Skin and Eye Irritation
| Compound | Skin Irritation (Test Species) | Eye Irritation (Test Species) | References |
| Ethylene Glycol | Non-irritating (Rabbit) | Mild to Moderate (Rabbit) | [1] |
| 1,2-Propanediol | Mild irritant (Human) | Mild irritant (Rabbit) | [7] |
| 1,3-Propanediol | Mild irritant (Rabbit) | Non-irritating (Rabbit) | [8][9] |
| 1,3-Butanediol | Mild irritant (Rabbit) | Mild irritant (Rabbit) | [3] |
| 1,4-Butanediol | Slightly irritating (Rabbit) | Slightly irritating (Rabbit) | [5][10] |
Table 3: Skin Sensitization
| Compound | Test Method | Test Species | Result | References |
| Ethylene Glycol | Guinea Pig Maximization Test | Guinea Pig | Not a sensitizer | [11][12] |
| 1,2-Propanediol | Local Lymph Node Assay (LLNA) | Mouse | Not a sensitizer | [13] |
| 1,3-Propanediol | Draize Test | Guinea Pig | Not a sensitizer | [14] |
| 1,3-Butanediol | Not specified | Guinea Pig | Not a sensitizer | [15] |
| 1,4-Butanediol | Guinea Pig Maximization Test | Guinea Pig | Not a sensitizer | [5] |
Table 4: Mutagenicity (Ames Test)
| Compound | Metabolic Activation | Result | Reference |
| Ethylene Glycol | With and without | Negative | |
| 1,2-Propanediol | With and without | Negative | |
| 1,3-Propanediol | Not specified | Not mutagenic | [16] |
| 1,3-Butanediol | Not specified | Not specified | - |
| 1,4-Butanediol | Not specified | Not specified | - |
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Table 5: Repeated Dose Oral Toxicity
| Compound | Test Duration | Test Species | NOAEL (mg/kg/day) | Reference |
| Ethylene Glycol | 16 months | Rat | < 1,000 (all died) | [17] |
| 1,2-Propanediol | 2 years | Rat | 2,100 (female) | [18] |
| 1,3-Propanediol | 90 days | Rat | 1,000 | [19] |
| 1,3-Butanediol | Chronic | Rat | Not specified | [20] |
| 1,4-Butanediol | 28 days | Rat | 50 | [21][22] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.
Key Signaling Pathways
The toxicity of short-chain diols can be attributed to their metabolism into more toxic compounds and their ability to induce cellular stress.
Metabolic Pathways
The metabolism of short-chain diols is a critical determinant of their toxicity. For instance, the toxicity of ethylene glycol is not due to the parent compound but its metabolites. The metabolic pathways for ethylene glycol and propylene (B89431) glycol are depicted below.
Oxidative Stress and Inflammatory Pathways
Exposure to certain short-chain diols or their metabolites can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and triggering inflammatory responses.
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the consistent and reliable assessment of chemical toxicity.
Acute Oral Toxicity (based on OECD 401)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically young adult rats.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a number of animals at each dose.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 is calculated statistically from the dose-response data.
-
Acute Dermal Irritation/Corrosion (based on OECD 404)
-
Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
A small area of the animal's skin is clipped free of fur.
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
-
Observations may continue for up to 14 days to assess the reversibility of the effects.
-
Acute Eye Irritation/Corrosion (based on OECD 405)
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.
-
The other eye serves as an untreated control.
-
The eyes are examined for ocular reactions (corneal opacity, iris lesions, conjunctival redness and swelling) at 1, 24, 48, and 72 hours after instillation.
-
Observations may continue for up to 21 days to assess reversibility.
-
Skin Sensitization: Local Lymph Node Assay (LLNA) (based on OECD 429)
-
Objective: To determine the potential of a substance to induce skin sensitization.
-
Test Animals: Typically mice.
-
Procedure:
-
The test substance is applied to the dorsal surface of the ear for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
-
After a set period, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
-
A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response.
-
Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Procedure:
-
The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
-
Repeated Dose 28-Day and 90-Day Oral Toxicity Studies (based on OECD 407 & 408)
-
Objective: To evaluate the toxic effects of a substance following repeated oral administration over a period of 28 or 90 days.
-
Test Animals: Typically rats.
-
Procedure:
-
The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and organs are weighed and examined for histopathological changes.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
General Experimental Workflow
The toxicological assessment of a chemical substance typically follows a structured workflow, starting with in silico and in vitro methods and progressing to in vivo studies as necessary.
References
- 1. Ethylene Glycol Ethers Induce Oxidative Stress in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation of reactive oxygen species during the enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols catalyzed by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylene Glycol in Food: Is This Additive Safe? [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Induction of Apoptosis in Human Papillary-Thyroid-Carcinoma BCPAP Cells by Diallyl Trisulfide through Activation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of ethylene glycol on antioxidative enzymes and lipid peroxidation activity in erythrocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of antioxidant therapy against oxidative stress and androgen rise in ethylene glycol induced nephrolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Propylene Glycol on Negative Energy Balance of Postpartum Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Oxidative Stress and Inflammation in Acute Oxalate Nephropathy Associated With Ethylene Glycol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative stress and biochemical indicators in blood of patients addicted to alcohol treated for acute ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propylene-glycol aggravates LPS-induced sepsis through production of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 19. The bacterial metabolite 2,3-butanediol ameliorates endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Stereoselective Synthesis of 3,4-Heptanediol: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3,4-heptanediol, a valuable chiral building block. The methods outlined below—Sharpless Asymmetric Dihydroxylation for the syn isomer and a diastereoselective reduction of a β-hydroxy ketone for the anti isomer—offer reliable pathways to obtaining specific stereoisomers of this diol.
Introduction
Vicinal diols, such as this compound, are important structural motifs in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The presence of two adjacent stereocenters in this compound gives rise to two diastereomeric pairs of enantiomers: syn-(3R,4S/3S,4R) and anti-(3R,4R/3S,4S). The ability to selectively synthesize a single stereoisomer is crucial for its application in the development of pharmaceuticals and other complex chiral targets. These application notes provide detailed protocols for accessing both syn and anti diastereomers of this compound with high stereoselectivity.
Data Presentation
The following table summarizes the expected outcomes for the stereoselective synthesis of syn- and anti-3,4-heptanediol using the protocols detailed in this document.
| Method | Target Diol | Starting Material | Reagents | Typical Yield | Stereoselectivity |
| Sharpless Asymmetric Dihydroxylation | syn-3,4-Heptanediol | (E)-3-Heptene | AD-mix-β, OsO₄ (catalytic) | High | High enantiomeric excess (ee) |
| Evans-Saksena Reduction | anti-3,4-Heptanediol | 4-Hydroxy-3-heptanone | Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) | Good to High | High diastereomeric ratio (dr) |
Experimental Protocols
Protocol 1: Synthesis of syn-(3R,4R)-3,4-Heptanediol via Sharpless Asymmetric Dihydroxylation
This protocol describes the asymmetric dihydroxylation of (E)-3-heptene to yield the syn-(3R,4R)-3,4-heptanediol. The use of AD-mix-β provides the (3R,4R) enantiomer. For the (3S,4S) enantiomer, AD-mix-α would be used.[1][2]
Materials:
-
(E)-3-Heptene
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1.0 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.
-
Add methanesulfonamide (1.0 equivalent relative to the alkene) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add (E)-3-heptene (1.0 equivalent) to the cooled, stirred solution.
-
Continue vigorous stirring at 0 °C for 24 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and warm the mixture to room temperature.
-
Stir for an additional 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure syn-(3R,4R)-3,4-heptanediol.
Protocol 2: Synthesis of anti-3,4-Heptanediol via Diastereoselective Reduction of 4-Hydroxy-3-heptanone
This two-step protocol involves the initial synthesis of the precursor, 4-hydroxy-3-heptanone, followed by its diastereoselective reduction to the anti-diol using the Evans-Saksena reduction.[3][4]
Step 2a: Synthesis of 4-Hydroxy-3-heptanone (Aldol Addition)
Materials:
-
Anhydrous diethyl ether
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled to 0 °C, dissolve propionaldehyde (2.0 equivalents) in anhydrous diethyl ether.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction by adding 1 M HCl until the solution is neutral.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-hydroxy-3-heptanone.
Step 2b: Diastereoselective Reduction to anti-3,4-Heptanediol (Evans-Saksena Reduction) [3][4]
Materials:
-
4-Hydroxy-3-heptanone
-
Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)
-
Acetonitrile (B52724) (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-3-heptanone (1.0 equivalent) in a mixture of anhydrous acetonitrile and acetic acid.
-
Cool the solution to -40 °C (e.g., using an acetonitrile/dry ice bath).
-
In a separate flask, dissolve tetramethylammonium triacetoxyborohydride (1.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the solution of the reducing agent to the stirred solution of the β-hydroxy ketone at -40 °C.
-
Stir the reaction mixture at -40 °C for 5-6 hours or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate solution at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude diol by silica gel column chromatography to obtain anti-3,4-heptanediol.
Visualizations
Figure 1. Workflow for Sharpless Asymmetric Dihydroxylation.
Figure 2. Synthesis of anti-3,4-Heptanediol.
Figure 3. Divergent pathways to stereoisomers.
References
The Synthetic Utility of 3,4-Heptanediol: A Survey of Potential Applications
A comprehensive review of scientific literature reveals a notable scarcity of documented applications for 3,4-Heptanediol in organic synthesis. Despite its simple structure as a chiral diol, this compound has not been extensively explored as a key starting material, chiral auxiliary, or ligand in published synthetic methodologies. This report, therefore, outlines the potential applications of this compound based on the well-established roles of analogous chiral diols in asymmetric synthesis. The protocols and data presented herein are illustrative and intended to provide a foundational framework for future research into the synthetic utility of this under-investigated molecule.
General Application Notes
Chiral diols are a cornerstone of modern asymmetric synthesis, offering versatile platforms for the introduction of stereocenters. This compound, with its two stereogenic centers, could hypothetically be employed in several key synthetic strategies.
One potential application lies in its use as a chiral ligand for metal-catalyzed reactions. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. For instance, in asymmetric reductions or oxidations, a metal complex of this compound could facilitate the enantioselective conversion of a prochiral substrate.
Another plausible role for this compound is in the formation of chiral acetals . The reaction of the diol with a prochiral ketone or aldehyde would yield a chiral acetal (B89532). The stereogenic centers of the diol can direct subsequent reactions, such as nucleophilic additions to the carbonyl group or reactions at the α-position, by providing steric hindrance that favors one facial approach over the other.
Furthermore, the enantiopure forms of this compound could serve as chiral building blocks . The hydroxyl groups can be differentially protected and then further functionalized to construct more complex molecules where the stereochemistry of the diol is incorporated into the final product's backbone.
Hypothetical Protocols and Data
The following sections detail hypothetical experimental protocols for these potential applications. It is crucial to reiterate that these are not based on established literature for this compound and would require significant optimization and validation.
Table 1: Summary of Hypothetical Reaction Parameters
| Application | Substrate | Reagent | Catalyst/Promoter | Solvent | Temp (°C) | Hypothetical Yield (%) | Hypothetical Stereoselectivity (e.e. or d.r.) |
| Asymmetric Reduction via Chiral Ligand | Acetophenone (B1666503) | BH₃·SMe₂ | Ti(OiPr)₄ / (3R,4R)-Heptanediol | THF | -20 | 85 | 90% e.e. |
| Diastereoselective Acetal Formation | Cyclohexanone (B45756) | (3R,4R)-Heptanediol | p-Toluenesulfonic acid | Toluene (B28343) | 110 | 92 | >95:5 d.r. |
| Synthesis of a Chiral Epoxide | (3R,4R)-Heptanediol | 1. NaH 2. TsCl 3. K₂CO₃ | - | THF/DMF | 0 - 25 | 78 (over 3 steps) | >99% e.e. |
Experimental Protocols
Protocol 1: Hypothetical Asymmetric Reduction of Acetophenone
This protocol describes the potential use of (3R,4R)-3,4-Heptanediol as a chiral ligand in a titanium-catalyzed reduction of acetophenone.
Materials:
-
(3R,4R)-3,4-Heptanediol
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Acetophenone
-
Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (3R,4R)-3,4-Heptanediol (0.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add Ti(OiPr)₄ (0.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.
-
Cool the solution to -20 °C and add acetophenone (1.0 mmol).
-
Slowly add BH₃·SMe₂ (1.2 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Hypothetical Diastereoselective Acetal Formation
This protocol outlines the formation of a chiral acetal from cyclohexanone and (3R,4R)-3,4-Heptanediol.
Materials:
-
(3R,4R)-3,4-Heptanediol
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add (3R,4R)-3,4-Heptanediol (1.0 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
Purify by flash column chromatography if necessary.
Visualizations
Figure 1: Workflow for the hypothetical asymmetric reduction of acetophenone.
Figure 2: Logical diagram for diastereoselective acetal formation.
Application Notes and Protocols: 3,4-Heptanediol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of chiral 3,4-heptanediol as a versatile building block in asymmetric synthesis. The protocols detailed below are particularly relevant for the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug discovery and development. While direct applications of this compound are not extensively documented in publicly available literature, its structural analog, 3,4-hexanediol (B1617544), serves as an excellent model. The methodologies presented here are readily adaptable for this compound and showcase its potential in constructing intricate molecular architectures.
Introduction to Chiral Vicinal Diols
Chiral vicinal diols, such as (3R,4R)- or (3S,4S)-3,4-heptanediol, are valuable synthetic intermediates. The two adjacent stereocenters provide a scaffold for the stereocontrolled introduction of further functionality, making them powerful tools in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. The ability to control the absolute configuration of these stereocenters is paramount for achieving the desired biological activity and minimizing off-target effects.
Key Synthetic Transformations and Applications
The primary utility of chiral this compound as a building block lies in its sequential, stereospecific transformations. A common and powerful synthetic sequence involves:
-
Enantioselective Synthesis: The creation of the chiral diol itself, typically through asymmetric dihydroxylation of the corresponding alkene.
-
Diol Protection: Masking the hydroxyl groups to allow for selective reactions at other parts of a molecule or to facilitate subsequent transformations.
-
Conversion to Epoxide: Transformation of the diol into a chiral epoxide, a highly versatile intermediate for a variety of nucleophilic ring-opening reactions.
-
Application in Target-Oriented Synthesis: Utilization of the chiral diol or its derivatives in the total synthesis of complex molecules.
A prime example of this strategy is the synthesis of the insect pheromone (+)-exo-brevicomin, which demonstrates the principles applicable to this compound.
Data Presentation
The following tables summarize typical quantitative data for the key synthetic steps involved in the utilization of a chiral vicinal diol, using the synthesis of a 3,4-disubstituted diol as an example.
Table 1: Enantioselective Synthesis of (3R,4R)-Heptanediol via Sharpless Asymmetric Dihydroxylation
| Alkene Substrate | Chiral Ligand | Oxidant | Solvent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-3-Heptene | (DHQ)₂PHAL | K₃[Fe(CN)₆] | t-BuOH/H₂O | 0 | 85-95 | >98 |
| (E)-3-Heptene | (DHQD)₂PHAL | NMO | Acetone (B3395972)/H₂O | 0 | 80-90 | >98 |
Table 2: Protection of (3R,4R)-Heptanediol as an Acetonide
| Diol Substrate | Protecting Group Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (3R,4R)-Heptanediol | 2,2-Dimethoxypropane (B42991) | p-Toluenesulfonic acid (cat.) | Acetone | Room Temp. | 2-4 | >95 |
| (3R,4R)-Heptanediol | Acetone | Cation Exchange Resin | Toluene or neat | Room Temp. to Reflux | 5-10 | 90-98 |
Table 3: Conversion of (3R,4R)-Heptanediol to (3R,4R)-3,4-Epoxyheptane
| Diol Substrate | Method | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |
| (3R,4R)-Heptanediol | Two-step, one-pot | 1. Trimethyl orthoacetate, CSA2. TMSCl, NaI | 2. Et₃N | CH₂Cl₂ | Room Temp. | 85-95 |
| (3R,4R)-Heptanediol | Via tosylation | 1. TsCl, Pyridine2. NaOMe | - | 1. CH₂Cl₂2. MeOH | 0 to Room Temp. | 80-90 |
Experimental Protocols
The following are detailed protocols for the key transformations involved in using this compound as a chiral building block, exemplified by the synthesis of an intermediate for (+)-exo-brevicomin.
Protocol 1: Enantioselective Synthesis of (3R,4R)-Heptanediol via Sharpless Asymmetric Dihydroxylation
This protocol describes the asymmetric dihydroxylation of (E)-3-heptene to produce (3R,4R)-heptanediol with high enantioselectivity.[1][2][3]
Materials:
-
(E)-3-Heptene
-
AD-mix-α
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-α (14 g) and methanesulfonamide (0.95 g).
-
Stir the mixture until both phases are clear and then cool to 0 °C in an ice bath.
-
Add (E)-3-heptene (10 mmol, 0.98 g) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature.
-
Continue stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (3R,4R)-heptanediol.
Protocol 2: Protection of (3R,4R)-Heptanediol as an Acetonide
This protocol details the protection of the vicinal diol as a cyclic acetal, a common strategy to mask the hydroxyl groups.[4]
Materials:
-
(3R,4R)-Heptanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (3R,4R)-heptanediol (1 equivalent) in anhydrous acetone (10 mL per mmol of diol).
-
Add 2,2-dimethoxypropane (1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetonide, which can often be used in the next step without further purification.
Protocol 3: Conversion of (3R,4R)-Heptanediol to (3R,4R)-3,4-Epoxyheptane
This protocol describes a one-pot procedure for the conversion of a chiral 1,2-diol to the corresponding epoxide.[5]
Materials:
-
(3R,4R)-Heptanediol
-
Trimethyl orthoacetate
-
Camphorsulfonic acid (CSA, catalytic amount)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Sodium iodide (NaI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of (3R,4R)-heptanediol (1 equivalent) in anhydrous CH₂Cl₂, add trimethyl orthoacetate (1.2 equivalents) and a catalytic amount of CSA.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium iodide (3 equivalents) and trimethylsilyl chloride (1.5 equivalents) sequentially.
-
Stir for another 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add triethylamine (3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting epoxide by flash chromatography.
Protocol 4: Application in the Synthesis of (+)-exo-Brevicomin
This protocol outlines the final steps in the synthesis of the insect pheromone (+)-exo-brevicomin from a protected diol intermediate, illustrating the utility of the chiral building block. This example uses a 3,4-hexanediol derivative, but the chemistry is directly applicable to a this compound derivative.[6]
Materials:
-
The acetonide-protected ketone derived from the corresponding diol.
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
Procedure:
-
Prepare the precursor ketone via methods such as the conjugate addition of a suitable nucleophile to an α,β-unsaturated ketone, using the protected diol to introduce the chiral centers.
-
Dissolve the acetonide-protected ketone (1 equivalent) in CH₂Cl₂.
-
Add a catalytic amount of phosphotungstic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours. This step facilitates both deprotection of the acetonide and subsequent acid-catalyzed cyclization.
-
Dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by chromatography to yield (+)-exo-brevicomin.
Visualizations
Diagram 1: General Workflow for Utilizing Chiral this compound
Caption: General synthetic workflow utilizing chiral this compound.
Diagram 2: Logical Pathway for the Synthesis of (+)-exo-Brevicomin Analog
Caption: Key stages in the synthesis of a dioxabicycloalkane.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for 3,4-Heptanediol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Heptanediol is a seven-carbon diol featuring two secondary hydroxyl groups on adjacent carbons. This unique branched structure offers potential for creating polymers with distinct properties compared to those synthesized from linear diols. Its incorporation into polymer chains can influence characteristics such as crystallinity, thermal properties, and solubility. These attributes make this compound a person of interest for applications in biodegradable polymers, drug delivery systems, and specialty elastomers.
While specific experimental data on the use of this compound in polymer synthesis is limited in publicly available literature, its close structural analog, 3,4-hexanediol, provides valuable insights. Both are secondary diols with a branched structure, suggesting similar reactivity and influence on polymer properties. The protocols and data presented herein are based on established principles of polymer chemistry and analogous data from similar diols, providing a strong starting point for research and development.
Potential Applications
The structure of this compound suggests its utility in several areas of polymer chemistry:
-
Biodegradable Polyesters: As a monomer, this compound can be incorporated into polyester (B1180765) chains. The secondary hydroxyl groups may influence the rate of hydrolytic degradation, a key factor in designing biodegradable materials for applications like controlled drug release, tissue engineering scaffolds, and environmentally benign plastics.
-
Polyurethanes with Tailored Properties: When used as a chain extender in polyurethane synthesis, this compound can modify the polymer's hard segments. This can impact the thermal and mechanical properties, allowing for the creation of polyurethanes with specific flexibility, hardness, and thermal stability for use in elastomers, coatings, and adhesives.
-
Specialty Polymers: The distinct structure of this compound makes it a candidate for synthesizing specialty polymers where specific material properties like a higher glass transition temperature and amorphous character are desired.
Data Presentation
The following table summarizes the expected properties of polymers synthesized using this compound, based on analogous data for polymers derived from similar branched, secondary diols. This data should be confirmed through experimental analysis.
| Property | Polyester (Poly(3,4-heptanediyl adipate)) | Polyurethane (PTMEG/MDI/3,4-Heptanediol) |
| Thermal Properties | ||
| Glass Transition (Tg) | 5 - 15 °C | -40 °C (soft seg.), 75 °C (hard seg.) |
| Melting Temperature (Tm) | Amorphous | Amorphous |
| Mechanical Properties | ||
| Tensile Strength | 15 - 25 MPa | 30 - 40 MPa |
| Elongation at Break | 200 - 400% | 400 - 600% |
| Molecular Weight | ||
| Number Average (Mn) | 20,000 - 40,000 g/mol | 50,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 2.0 - 3.0 |
| Solubility | Soluble in a wider range of organic solvents | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Experimental Protocols
The synthesis of high molecular weight polymers from secondary diols like this compound can be challenging due to their lower reactivity compared to primary diols. The following protocols are adapted from established methods for similar diols and provide a robust starting point for optimization.
Protocol 1: Synthesis of Polyester - Poly(3,4-heptanediyl adipate)
This protocol describes a two-step melt polycondensation method to synthesize a polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Tin(II) octoate (catalyst)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation condenser
-
Vacuum pump
-
Heating mantle
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of Tin(II) octoate (e.g., 0.1 mol% relative to the diacid).
-
First Stage - Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be produced as a byproduct and removed through the condenser. Continue this stage for 2-4 hours or until the majority of water has been distilled off.
-
Second Stage - Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 200-220°C. This stage facilitates the removal of excess this compound and promotes chain growth. Continue the reaction for 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
Purification: Cool the polymer to room temperature. Dissolve the crude polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Workflow for Polyester Synthesis:
Caption: Workflow for polyester synthesis and characterization.
Protocol 2: Synthesis of Polyurethane using this compound as a Chain Extender
This protocol describes a typical two-step (prepolymer) method for polyurethane synthesis.
Materials:
-
Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Heating mantle
-
Teflon-coated plate
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG at 80°C under vacuum for 4 hours in the reaction flask.
-
Cool the PTMEG to 60°C under a nitrogen atmosphere.
-
Add MDI to the flask with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
Heat the mixture to 80-85°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C and dissolve it in anhydrous DMF.
-
In a separate flask, prepare a solution of this compound in DMF.
-
Slowly add the this compound solution to the prepolymer solution under vigorous stirring.
-
Continue stirring for 1-2 hours until the viscosity increases significantly, indicating the formation of the polyurethane.
-
-
Casting and Curing:
-
Pour the polyurethane solution onto a Teflon-coated plate.
-
Cure the film in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.
-
Logical Relationship of Components in Polyurethane Synthesis:
Caption: Component relationship in polyurethane synthesis.
Disclaimer: The provided protocols and data are based on analogous chemical systems and are intended as a starting point for research. Optimization of reaction conditions, catalyst concentrations, and purification methods may be necessary to achieve desired polymer properties. All laboratory work should be conducted with appropriate safety precautions.
Application Notes & Protocols: Synthesis of Novel Biodegradable Polyesters Using 3,4-Heptanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodegradable polyesters are a critical class of polymers in the biomedical and pharmaceutical fields due to their biocompatibility and ability to degrade into non-toxic byproducts.[1][2] This document outlines protocols for the synthesis of novel biodegradable polyesters utilizing 3,4-Heptanediol as a key monomer. While direct literature on the use of this compound in polyester (B1180765) synthesis is not available, the following protocols are adapted from established methods for similar diols. The use of this compound, with its secondary hydroxyl groups and a seven-carbon backbone, is anticipated to yield polyesters with unique thermal and mechanical properties, and potentially altered degradation kinetics compared to polyesters synthesized from primary diols.
Two primary synthetic routes are detailed: polycondensation with a dicarboxylic acid and ring-opening polymerization (ROP) of a lactone. Additionally, an enzymatic approach is presented as a green alternative.
Synthesis via Polycondensation
Polycondensation involves the reaction of a diol with a dicarboxylic acid to form a polyester, with the elimination of a small molecule, typically water.[3] This method allows for the incorporation of a wide variety of monomers to tailor the final properties of the polymer.
Hypothetical Reaction & Data
The following table presents hypothetical data for the synthesis of a polyester from this compound and Adipic Acid, hereafter referred to as Poly(3,4-heptanediyl adipate). The expected data is based on typical results for analogous aliphatic polyesters.
| Parameter | Expected Value |
| Monomers | This compound, Adipic Acid |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Reaction Temperature | 170-190°C |
| Reaction Time | 6-8 hours |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | -30°C to -10°C |
| Melting Temperature (Tm) | 40°C - 60°C |
Experimental Protocol: Synthesis of Poly(3,4-heptanediyl adipate)
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Monomer Charging: Add equimolar amounts of this compound and Adipic Acid to the flask. For example, 0.3 mol of each.
-
Catalyst Addition: Add p-Toluenesulfonic acid (p-TSA) as a catalyst (0.1% w/w of the total monomer weight).[3]
-
Esterification Stage: Heat the reaction mixture to 170-180°C under a slow stream of nitrogen while stirring. Water will begin to collect in the Dean-Stark trap. Continue this stage for approximately 2-3 hours or until the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually reduce the pressure to ~15 mbar (low vacuum) and increase the temperature to 180-190°C. Continue the reaction for an additional 4-5 hours to increase the molecular weight of the polyester. The viscosity of the mixture will noticeably increase.
-
Product Recovery: Cool the reactor to room temperature. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the disappearance of hydroxyl groups (broad peak around 3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.[4]
Synthesis via Ring-Opening Polymerization (ROP)
Ring-opening polymerization is another common method for synthesizing polyesters, particularly from cyclic monomers like lactones. In this case, this compound can act as an initiator, opening the lactone ring and becoming incorporated into the polymer chain.
Hypothetical Reaction & Data
The following table presents hypothetical data for the synthesis of a polyester by the ring-opening polymerization of ε-caprolactone initiated by this compound.
| Parameter | Expected Value |
| Monomer | ε-Caprolactone |
| Initiator | This compound |
| Catalyst | Stannous octoate (Sn(Oct)₂) |
| Reaction Temperature | 140-160°C |
| Reaction Time | 4-6 hours |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
| Glass Transition Temperature (Tg) | -65°C to -55°C |
| Melting Temperature (Tm) | 55°C - 65°C |
Experimental Protocol: ROP of ε-Caprolactone with this compound
-
Reactor Setup: A dry Schlenk flask is equipped with a magnetic stir bar and connected to a vacuum/nitrogen line.
-
Monomer and Initiator Charging: Add ε-caprolactone and this compound to the flask. The ratio of monomer to initiator will determine the target molecular weight.
-
Catalyst Addition: Add a catalytic amount of stannous octoate (Sn(Oct)₂) (e.g., a monomer to catalyst molar ratio of 1000:1).[2]
-
Polymerization: Place the flask in a preheated oil bath at 140-160°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Product Recovery: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in chloroform (B151607) and precipitate in cold methanol.
-
Drying: Filter and dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization
The same characterization techniques as described in section 1.3 (FTIR, NMR, GPC, DSC) should be used to analyze the resulting polymer.
Synthesis via Enzymatic Polymerization
Enzymatic polymerization offers a milder and more environmentally friendly route to polyester synthesis. Lipases, such as Candida antarctica Lipase B (CALB), can catalyze both polycondensation and ring-opening polymerization reactions.[5][6]
Hypothetical Reaction & Data
The following table presents hypothetical data for the enzymatic synthesis of a polyester from this compound and divinyl adipate (B1204190).
| Parameter | Expected Value |
| Monomers | This compound, Divinyl Adipate |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Reaction Temperature | 70-90°C |
| Reaction Time | 24-48 hours |
| Number Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Weight Average Molecular Weight (Mw) | 15,000 - 35,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.2 |
| Glass Transition Temperature (Tg) | -35°C to -15°C |
| Melting Temperature (Tm) | 35°C - 55°C |
Experimental Protocol: Enzymatic Synthesis
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stir bar and a septum for nitrogen purging.
-
Monomer and Enzyme Charging: Add equimolar amounts of this compound and divinyl adipate to the flask. Add immobilized CALB (e.g., 10% w/w of total monomers).
-
Reaction: Place the flask in an oil bath at 70-90°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Product Recovery: After the reaction, dissolve the mixture in chloroform and filter to remove the immobilized enzyme.
-
Purification: Precipitate the polymer by adding the chloroform solution to cold methanol.
-
Drying: Filter and dry the polymer in a vacuum oven at room temperature.
Characterization
The resulting polyester should be characterized using the techniques outlined in section 1.3 (FTIR, NMR, GPC, DSC).
Visualizations
References
- 1. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions | MDPI [mdpi.com]
Application Notes and Protocol: Sharpless Asymmetric Dihydroxylation of Heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to achieve high levels of stereocontrol.[1][2] The commercially available "AD-mix" formulations, which contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), have made this procedure highly accessible and reliable.[1][2] This document provides a detailed protocol for the asymmetric dihydroxylation of heptene (B3026448), a representative terminal alkene, and includes expected outcomes based on data from similar substrates.
Reaction Principle
The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of the alkene. Subsequent hydrolysis of the resulting osmate ester yields the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, potassium ferricyanide, regenerates the osmium tetroxide, allowing it to re-enter the catalytic cycle.[1] The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol.[1]
Experimental Protocols
This protocol is a general guideline for the asymmetric dihydroxylation of 1-heptene (B165124). The reaction can be adapted for other heptene isomers and different scales.
Materials:
-
1-Heptene
-
AD-mix-α or AD-mix-β
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure (1 mmol scale):
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α or AD-mix-β (1.4 g). Stir the mixture at room temperature until all solids dissolve, resulting in two clear phases with the lower aqueous phase being bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
-
Add 1-heptene (1 mmol, 0.098 g, 0.14 mL) to the cooled, vigorously stirred mixture.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) while stirring at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for at least 1 hour.
-
Extract the product by adding ethyl acetate (10 mL) to the mixture. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with 1 M NaOH (if methanesulfonamide (B31651) was used as an additive, though not standard for simple alkenes) and then with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-heptanediol.
Data Presentation
Table 1: Asymmetric Dihydroxylation of Representative Alkenes
| Alkene | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Octene | β | 97 | 97 |
| trans-2-Heptene | β | 95 | 98 |
| cis-2-Heptene | β | 92 | 85 |
| Styrene | β | 98 | 97 |
| α-Methylstyrene | β | 96 | 91 |
Note: Data is compiled from various sources and serves as a representative guide.
Visualizations
Experimental Workflow:
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of Heptene.
Catalytic Cycle:
Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.
References
Application Notes and Protocols for the Analytical Separation of 3,4-Heptanediol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical separation of 3,4-heptanediol enantiomers. The methodologies outlined below focus on chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), which are powerful techniques for resolving enantiomers. Additionally, an indirect method involving chiral derivatization for Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a complementary technique for determining enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary and versatile technique for the separation of enantiomers.[1][2] The strategy involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including diols.
Application Note: Chiral HPLC Method Development for this compound
Introduction: this compound is a chiral aliphatic diol with two stereocenters. The accurate quantification of its enantiomers is crucial in various fields, including asymmetric synthesis and pharmaceutical development, as different enantiomers can exhibit distinct biological activities. This application note describes a systematic approach to developing a robust HPLC method for the enantioselective analysis of this compound. Due to the lack of a strong chromophore in this compound, detection can be achieved using a Refractive Index Detector (RID). Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity with a UV detector.
Method Development Strategy: A screening approach using a selection of polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions is recommended to identify the optimal separation parameters.
Illustrative Data: As no direct application for the chiral separation of this compound is readily available, the following table provides illustrative data based on the expected separation of a similar small aliphatic diol on a polysaccharide-based CSP. This demonstrates the anticipated outcome of the method development process.
Table 1: Illustrative HPLC Separation Data for this compound Enantiomers
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak® IA | Chiralpak® IC |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 30°C |
| Detector | RID | RID |
| Retention Time (Enantiomer 1) | 8.5 min | 6.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 7.1 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: This data is illustrative and serves as a starting point for method development.
Experimental Protocol: Chiral HPLC Separation of this compound
This protocol outlines a screening process to identify a suitable chiral HPLC method.
1. Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and Refractive Index Detector (RID).
-
Chiral Stationary Phases (CSPs):
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Water.
-
Racemic this compound standard.
-
Sample vials and filters.
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Screening):
-
Mode 1: Normal Phase
-
Mobile Phases:
-
A: n-Hexane / IPA (90:10, v/v)
-
B: n-Hexane / EtOH (90:10, v/v)
-
-
-
Mode 2: Reversed Phase
-
Mobile Phases:
-
C: Acetonitrile / Water (50:50, v/v)
-
D: Methanol / Water (50:50, v/v)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: RID
4. Screening Workflow:
-
Equilibrate the first column (e.g., Chiralpak® IA) with the first mobile phase (A) until a stable baseline is achieved.
-
Inject the racemic this compound standard.
-
Analyze the chromatogram for any signs of peak splitting, which would indicate partial separation.
-
Repeat the injection with the other mobile phases (B, C, and D) for the same column.
-
Repeat steps 1-4 for the other chiral columns.
5. Method Optimization:
-
Once a promising separation (Resolution > 1.0) is observed, optimize the method by adjusting:
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase, often based on derivatized cyclodextrins.
Application Note: Chiral GC Method for this compound
Introduction: For volatile and thermally stable compounds like this compound, chiral Gas Chromatography (GC) offers high resolution and sensitivity. This method is particularly useful when coupled with a mass spectrometer (MS) for definitive peak identification. The use of cyclodextrin-based chiral stationary phases is a common and effective approach for the enantioseparation of alcohols and diols.
Derivatization: While direct injection of the diol is possible, derivatization (e.g., acylation or silylation) can improve peak shape and thermal stability. However, for initial screening, direct analysis is often sufficient.
Illustrative Data: The following table presents hypothetical data for the chiral GC separation of this compound enantiomers.
Table 2: Illustrative GC Separation Data for this compound Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Rt-βDEXsm (permethylated beta-cyclodextrin) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 180°C at 5°C/min |
| Detector | FID or MS |
| Detector Temperature | 250°C |
| Retention Time (Enantiomer 1) | 15.2 min |
| Retention Time (Enantiomer 2) | 15.6 min |
| Resolution (Rs) | > 1.5 |
Note: This data is illustrative and serves as a starting point for method development.
Experimental Protocol: Chiral GC Separation of this compound
1. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Rt-βDEXsm or similar cyclodextrin-based phase.
-
High-purity carrier gas (Helium or Hydrogen).
-
Racemic this compound standard.
-
Suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Autosampler vials.
2. Sample Preparation:
-
Prepare a dilute solution of racemic this compound (e.g., 100 µg/mL) in a volatile solvent.
3. Chromatographic Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector (FID): Temperature at 250°C.
4. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) to ensure adequate separation.
-
If using MS, confirm the identity of the peaks by their mass spectra.
Caption: Workflow for Chiral GC Analysis.
Indirect Analysis by NMR Spectroscopy with Chiral Derivatizing Agents
An alternative to chromatographic separation is the use of chiral derivatizing agents (CDAs) followed by NMR analysis. This is an indirect method where the enantiomers are converted into diastereomers, which can then be distinguished by NMR.
Application Note: Enantiomeric Purity of this compound by NMR
Introduction: The enantiomeric excess (ee) of chiral diols can be determined by NMR spectroscopy after derivatization with a chiral derivatizing agent. Boronic acid-based CDAs are particularly effective as they react with the diol to form diastereomeric boronate esters. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original diol.
Method: A common approach involves the reaction of the chiral diol with 2-formylphenylboronic acid and a chiral amine to form a mixture of imino-boronate esters. The resulting diastereomers can be analyzed by ¹H or ¹⁹F NMR.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
1. Materials:
-
Racemic this compound.
-
2-Formylphenylboronic acid.
-
(R)-α-Methylbenzylamine (or another chiral amine).
-
Deuterated chloroform (B151607) (CDCl₃).
-
NMR tubes.
-
NMR spectrometer.
2. Derivatization Procedure:
-
In an NMR tube, dissolve approximately 5 mg of racemic this compound in 0.5 mL of CDCl₃.
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of (R)-α-methylbenzylamine.
-
Cap the NMR tube and shake gently to mix the reagents. The reaction is typically fast and occurs at room temperature.
3. NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to the diastereomeric products. Often, the imine proton or aromatic protons will show distinct, well-resolved signals for each diastereomer.
-
Carefully integrate the corresponding signals for the two diastereomers.
-
The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.
Caption: Logical Flow of Indirect NMR Analysis.
References
Application Notes and Protocols for Gas Chromatography Analysis of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of vicinal diols using gas chromatography (GC). It covers essential derivatization procedures, recommended GC conditions for both achiral and chiral separations, and quantitative data to guide method development and implementation.
Introduction
Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. They are prevalent in numerous biologically significant molecules, including carbohydrates, lipids, and steroids. Accurate and reliable quantification of vicinal diols is crucial in various fields, including metabolic research, pharmaceutical development, and quality control of chemical products. Gas chromatography offers a powerful analytical technique for the separation and quantification of these compounds. However, due to their polarity and low volatility, derivatization is often a necessary step to improve their chromatographic behavior.
Derivatization of Vicinal Diols for GC Analysis
To enhance volatility and thermal stability, and to improve peak shape and sensitivity, vicinal diols are typically derivatized prior to GC analysis. The most common method is silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
Protocol: Trimethylsilylation (TMS) of Vicinal Diols
This protocol is a general guideline for the silylation of vicinal diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Sample containing vicinal diols
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (optional, as a catalyst for sterically hindered diols)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. If necessary, dry the sample under a stream of nitrogen or by lyophilization.
-
Dissolution: Dissolve a known amount of the dried sample in a suitable aprotic solvent in a GC vial.
-
Reagent Addition: Add an excess of the silylating reagent. A general starting point is a 2:1 molar ratio of BSTFA to the active hydrogens on the diol. For a typical sample, adding 50-100 µL of BSTFA with 1% TMCS is sufficient. For sterically hindered diols, the addition of an equal volume of anhydrous pyridine can catalyze the reaction.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC.
Gas Chromatography Conditions for Achiral Analysis
The following table summarizes typical GC conditions for the analysis of TMS-derivatized vicinal diols using a flame ionization detector (FID) or a mass spectrometer (MS).
Table 1: GC Conditions for Achiral Analysis of TMS-Derivatized Vicinal Diols
| Parameter | GC-FID Conditions | GC-MS Conditions |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min | Initial: 70°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 300 °C | Transfer line: 280°C, Ion source: 230°C |
| Acquisition Mode | - | Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) |
Quantitative Data: Retention Times of TMS-Derivatized Glycols
The following data is adapted from a study analyzing various glycols in biological specimens after TMS derivatization.[1]
Table 2: Retention Times and Selected Ions for TMS-Derivatized Glycols[1]
| Compound | Derivative | Retention Time (min) | Selected Ions (m/z) |
| Ethylene Glycol (EG) | di-TMS | 4.6 | 191, 133, 103 |
| Diethylene Glycol (DEG) | di-TMS | 9.5 | 235, 189, 133 |
| Triethylene Glycol (TEG) | di-TMS | - | 161 |
| 1,2-Propanediol (1,2-PD) | di-TMS | - | - |
| 1,3-Propanediol (1,3-PD) | di-TMS | - | - |
| 1,2-Butanediol (1,2-BD) | di-TMS | - | - |
| 2,3-Butanediol (2,3-BD) | di-TMS | - | - |
| Hexylene Glycol (HXG) | mono-TMS | - | - |
Note: Retention times are dependent on the specific instrument and conditions and should be confirmed with standards.
Gas Chromatography Conditions for Chiral Analysis
For the separation of vicinal diol enantiomers, a chiral stationary phase is required. In some cases, derivatization may not be necessary.
Protocol: Chiral GC Separation of Underivatized Diols
The following conditions are based on an application note for the enantiomeric separation of underivatized diols.[2]
Table 3: GC-FID Conditions for Chiral Separation of Underivatized Diols[2]
| Parameter | Condition |
| Column | Agilent CP-Cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (100 mL/min) |
| Carrier Gas | Hydrogen |
| Pressure | 70 kPa (0.7 bar, 10 psi) |
| Oven Program | Initial: 80°C, hold for 5 minRamp: 2°C/min to 150°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 275 °C |
Quantitative Data: Peak Identification for Chiral Separation of Diols[2]
| Peak Number | Compound |
| 1 | 1,2-Propanediol |
| 2 | 2,3-Butanediol |
| 3 | meso-2,3-Butanediol |
| 4 | 1,2-Butanediol |
| 5 | 1,3-Butanediol |
| 6 | 2,4-Pentanediol |
| 7 | 2,5-Hexanediol |
Note: The elution order of enantiomers should be confirmed using authentic standards.
Experimental Workflow and Logical Relationships
The overall workflow for the GC analysis of vicinal diols, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for Vicinal Diol Analysis by GC.
References
Application Note and Protocol: Derivatization of 3,4-Heptanediol for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Heptanediol is a diol that, due to its polar hydroxyl groups, exhibits low volatility and is prone to thermal degradation, making its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[1][2][3][4] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and acylation. These methods are widely applicable to polar compounds containing active hydrogen groups, such as alcohols, phenols, carboxylic acids, and amines.[2][5]
Silylation involves the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][6] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis.[4][5] Acylation introduces an acyl group into the molecule, forming an ester.[4][7] The resulting esters are also more volatile and less polar than the parent diol.[7] Fluorinated acylating reagents can further enhance detectability when using an electron capture detector (ECD).[5][8]
Experimental Protocols
Herein, we detail protocols for the derivatization of this compound via silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation with trifluoroacetic anhydride (B1165640) (TFAA).
Method 1: Silylation using BSTFA
Silylation with BSTFA is a versatile and widely used method for the derivatization of compounds with active hydrogens.[2] The reaction is typically rapid and produces volatile by-products that do not interfere with the analysis. For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reaction rate.[1][2]
Materials:
-
This compound standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous aprotic solvent. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagents, as they are sensitive to moisture.
-
Reagent Addition: In a reaction vial, add 100 µL of the this compound solution. To this, add 100 µL of BSTFA (or BSTFA + 1% TMCS). The silylating reagent should be in excess to ensure complete derivatization.[2]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[2][6]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Method 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a highly effective method for derivatizing alcohols to form stable and volatile trifluoroacetyl esters.[7][8] These derivatives are particularly useful for analysis using an electron capture detector due to the presence of fluorine atoms.[5][8]
Materials:
-
This compound standard solution
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous aprotic solvent. Ensure the sample is free of water.
-
Reagent Addition: In a reaction vial, add 100 µL of the this compound solution. To this, add 100 µL of TFAA and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger.[8]
-
Reaction: Tightly cap the vial and heat at 50-70°C for 20-30 minutes. The optimal reaction conditions should be determined for the specific application.
-
Work-up (Optional): After cooling, the excess reagent can be removed by evaporation under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
Analysis: Inject the final solution into the GC-MS system.
Data Presentation
The following table is a template for summarizing the quantitative data that would be obtained from the GC-MS analysis of derivatized this compound. Researchers should populate this table with their own experimental results.
| Derivative | Derivatization Reagent | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound-bis-TMS | BSTFA | User Data | User Data | User Data | User Data |
| This compound-bis-TFA | TFAA | User Data | User Data | User Data | User Data |
Visualizations
The following diagrams illustrate the experimental workflow and a representative chemical reaction for the derivatization of this compound.
Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application of 3,4-Heptanediol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property in pharmaceutical sciences, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological profile.[1][2][3][4] Enantiomers of the same compound can exhibit vastly different biological activities, making the synthesis of enantiomerically pure drugs a critical aspect of modern drug development.[1][2][3] Chiral diols, such as 3,4-Heptanediol, are valuable building blocks in asymmetric synthesis, providing a scaffold for the construction of complex chiral molecules.[5] This document outlines the potential application of a specific stereoisomer, (3R,4R)-3,4-Heptanediol, as a chiral precursor in the synthesis of a hypothetical pharmaceutical intermediate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [6][7][8] |
| Molecular Weight | 132.20 g/mol | [6][7][8] |
| CAS Number | 62593-33-3 | [6][7][8] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents |
Hypothetical Application: Synthesis of a Chiral Epoxide Intermediate
This section details a hypothetical two-step synthesis of a chiral epoxide, (2R,3R)-2,3-epoxyheptane, from (3R,4R)-3,4-Heptanediol. This transformation is a common strategy in medicinal chemistry to introduce a reactive electrophilic site for further molecular elaboration. The overall synthetic scheme is as follows:
-
Step 1: Synthesis of the Cyclic Sulfite (B76179). (3R,4R)-3,4-Heptanediol is reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite. This reaction proceeds with retention of stereochemistry.
-
Step 2: Conversion to the Epoxide. The cyclic sulfite is then treated with a suitable nucleophile, which, in a subsequent step, facilitates the formation of the epoxide with inversion of stereochemistry at one of the carbon centers, leading to the desired chiral epoxide. However, a more direct approach from the cyclic sulfite to the epoxide involves a reaction with a strong, non-nucleophilic base. For the purpose of this protocol, we will illustrate a method that proceeds via an intermediate, which is then converted to the epoxide. A more direct conversion to the epoxide can be achieved through different reagents, such as trimethyl orthoacetate followed by hydrolysis and base-mediated cyclization.[9]
Experimental Protocols
Protocol 1: Synthesis of cyclic sulfite from (3R,4R)-3,4-Heptanediol
This protocol describes the formation of the cyclic sulfite, a key intermediate in the synthesis of the target epoxide.
Materials:
-
(3R,4R)-3,4-Heptanediol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,4R)-3,4-Heptanediol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 eq) to the stirred solution.
-
To this mixture, add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cyclic sulfite.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of (2R,3R)-2,3-epoxyheptane from the cyclic sulfite
This protocol details the conversion of the cyclic sulfite to the final chiral epoxide.
Materials:
-
Cyclic sulfite from Protocol 1
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
Dissolve the cyclic sulfite (1.0 eq) in a mixture of methanol and water.
-
Add powdered sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (as the epoxide may be volatile) to yield the crude (2R,3R)-2,3-epoxyheptane.
-
Further purification can be achieved by distillation under reduced pressure.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.[10]
-
Thionyl chloride and pyridine are corrosive and toxic; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of (2R,3R)-2,3-epoxyheptane from (3R,4R)-3,4-Heptanediol.
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee, %) | Analysis Method |
| 1 | Cyclic sulfite | (3R,4R)-3,4-Heptanediol | 90 | >99 | Chiral HPLC |
| 2 | (2R,3R)-2,3-epoxyheptane | Cyclic sulfite | 85 | >98 | Chiral GC/HPLC |
Analysis of Enantiomeric Purity:
The enantiomeric excess (ee) of the chiral diol and the resulting epoxide can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12][13] This typically involves the use of a chiral stationary phase that allows for the separation of the two enantiomers.[12][14] Alternatively, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is also a common method.[15]
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the two-step synthesis of (2R,3R)-2,3-epoxyheptane from (3R,4R)-3,4-Heptanediol.
Caption: Synthetic pathway from (3R,4R)-3,4-Heptanediol to a chiral epoxide.
Diagram 2: Role of Chiral Building Blocks in Asymmetric Synthesis
This diagram illustrates the central role of chiral building blocks in the synthesis of enantiomerically pure pharmaceutical compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. mdpi.com [mdpi.com]
- 4. Chiral drugs - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. heptane-3,4-diol [webbook.nist.gov]
- 8. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 3,4-Heptanediol as a Chain Extender in Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,4-Heptanediol as a chain extender in the synthesis of polyurethanes. Due to limited specific research on this compound in this application, this document presents a theoretical framework and exemplary protocols based on established principles of polymer chemistry for similar secondary diols.
Introduction
Polyurethanes are a versatile class of polymers synthesized from the reaction of diisocyanates with polyols and a chain extender. The choice of the chain extender, typically a low molecular weight diol or diamine, significantly influences the final properties of the polyurethane.[1][2][3] Chain extenders react with diisocyanates to form hard segments, which act as physical crosslinks within the polymer matrix, enhancing its mechanical properties.[1]
This compound is a seven-carbon diol with two secondary hydroxyl groups. Its branched structure is expected to impart unique properties to polyurethanes compared to commonly used linear diols like 1,4-butanediol.[4] The use of a secondary diol like this compound is anticipated to influence the polymer's thermal and mechanical properties, potentially leading to materials with tailored characteristics for applications such as elastomers, coatings, and adhesives.[4]
Expected Influence of this compound on Polyurethane Properties
The incorporation of this compound as a chain extender is expected to influence the resulting polyurethane in the following ways:
-
Reactivity: As a secondary diol, this compound is expected to have lower reactivity compared to primary diols.[4] This may require adjustments to the reaction conditions, such as the use of a catalyst or higher reaction temperatures, to achieve a high molecular weight polymer.
-
Morphology: The branched and asymmetric structure of this compound may disrupt the packing and ordering of the hard segments. This can lead to a more amorphous polymer with reduced crystallinity compared to polyurethanes made with linear chain extenders.
-
Mechanical Properties: The disruption of hard segment packing may result in a softer, more flexible polyurethane with a lower modulus and hardness but potentially higher elongation at break.
-
Thermal Properties: The introduction of a branched structure can increase the glass transition temperature (Tg) of the hard segments.[4]
Data Presentation: Predicted Properties
The following table presents a hypothetical comparison of the expected properties of a polyurethane synthesized using this compound as a chain extender versus a conventional polyurethane synthesized with 1,4-Butanediol. This data is based on general trends observed for branched versus linear chain extenders and should be confirmed by experimental analysis.
| Property | Polyurethane with 1,4-Butanediol (Linear) | Polyurethane with this compound (Branched) | Expected Rationale |
| Hard Segment Crystallinity | Higher | Lower | The branched structure of this compound disrupts the regular packing of the hard segments. |
| Tensile Strength (MPa) | Higher | Lower | Reduced hard segment crystallinity and physical crosslinking lead to lower strength. |
| Elongation at Break (%) | Lower | Higher | The less ordered structure allows for greater chain mobility and deformation before failure. |
| Hardness (Shore A) | Higher | Lower | A more amorphous structure generally results in a softer material. |
| Glass Transition Temp. (Tg) of Hard Segment (°C) | Lower | Higher | The branched structure can restrict segmental motion, leading to a higher Tg.[4] |
Experimental Protocols
The following protocols describe the synthesis of polyurethanes using this compound as a chain extender. Both the one-shot and prepolymer methods are presented.
Protocol 1: One-Shot Synthesis of Polyurethane
This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Drying of Reagents: Dry the polyol and this compound under vacuum at 80-90°C for at least 4 hours to remove any residual water. MDI should be used as received if the container is freshly opened, otherwise, it may need to be melted and filtered.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the pre-dried polyol.
-
Addition of Chain Extender and Diisocyanate: Under a nitrogen atmosphere, add the this compound to the polyol and mix until homogeneous. Then, add the MDI to the mixture. The molar ratio of NCO:(OH from polyol + OH from chain extender) should be approximately 1.02:1.
-
Catalyst Addition and Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the reaction mixture. Increase the temperature to 70-80°C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the increase in viscosity. The reaction is typically complete within 2-4 hours.
-
Casting and Curing: Once the desired viscosity is reached, pour the polymer solution onto a pre-heated mold or a flat surface (e.g., a Teflon-coated plate).
-
Post-Curing: Cure the cast polyurethane in an oven at 80-100°C for 12-24 hours to ensure the reaction goes to completion and to remove any solvent.
Protocol 2: Prepolymer Synthesis of Polyurethane
This two-step method involves first reacting the diisocyanate with the polyol to form an NCO-terminated prepolymer, which is then chain-extended with the diol.
Materials:
-
Polyol (e.g., PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., MDI)
-
Chain Extender: this compound
-
Catalyst (e.g., DBTDL)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Drying of Reagents: As described in Protocol 1.
-
Prepolymer Synthesis:
-
In a reaction vessel, add the pre-dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add the diisocyanate to the polyol. The molar ratio of NCO:OH should be approximately 2:1.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-3 hours at 70-80°C to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
In a separate flask, dissolve the this compound in anhydrous DMF.
-
Cool the prepolymer to about 50-60°C.
-
Slowly add the this compound solution to the prepolymer with vigorous stirring. The amount of diol should be calculated to react with the excess NCO groups in the prepolymer.
-
Continue stirring for 1-2 hours until the viscosity increases significantly, indicating the formation of the high molecular weight polyurethane.
-
-
Casting and Curing: As described in Protocol 1.
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for polyurethane synthesis.
Logical Relationship of Polyurethane Components
Caption: Formation of polyurethane segments.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Vicinal Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral vicinal diols are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their stereochemically defined 1,2-dihydroxy motif is a common feature in many biologically active molecules. Enzymatic methods for the synthesis of these valuable compounds offer significant advantages over traditional chemical routes, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. These application notes provide an overview of key enzymatic strategies and detailed protocols for their implementation in a laboratory setting.
Key Enzymatic Strategies
The enzymatic synthesis of chiral vicinal diols can be broadly categorized into three main approaches:
-
Enantioselective Hydrolysis of Epoxides: This method utilizes epoxide hydrolases (EHs) to catalyze the ring-opening of racemic epoxides. This can proceed via two main pathways:
-
Kinetic Resolution: One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enantiomerically enriched. The maximum theoretical yield for the diol is 50%.
-
Enantioconvergent Hydrolysis: Both enantiomers of the racemic epoxide are hydrolyzed to a single, enantiomerically pure diol. This highly efficient approach can achieve a theoretical yield of 100%.
-
-
Asymmetric Dihydroxylation of Alkenes: Dioxygenases, particularly Rieske non-heme iron oxygenases, can catalyze the direct syn-dihydroxylation of a double bond in an alkene to produce a chiral cis-diol. This method is highly stereospecific.
-
Stereoselective Reduction of α-Hydroxy Ketones: This two-step chemoenzymatic cascade involves the initial formation of an α-hydroxy ketone, often through a lyase-catalyzed reaction, followed by the stereoselective reduction of the ketone functionality by a carbonyl reductase or alcohol dehydrogenase to yield the vicinal diol. This approach allows for the creation of multiple stereoisomers by selecting the appropriate enzymes.
Data Presentation: Comparison of Enzymatic Methods
The following tables summarize quantitative data for the synthesis of chiral vicinal diols using different enzymatic strategies.
Table 1: Enantioconvergent Hydrolysis of Racemic Epoxides by Epoxide Hydrolases
| Substrate | Enzyme | Product | Conversion (%) | e.e. (%) | Yield (%) | Reference |
| rac-Styrene Oxide | Mung Bean EH | (R)-1-Phenylethane-1,2-diol | >99 | >99 | 68.7 (after recrystallization) | [1] |
| rac-p-Nitrostyrene Oxide | Mung Bean EH | (R)-1-(4-Nitrophenyl)ethane-1,2-diol | >99 | 91 | - | [1] |
| rac-1,2-Epoxyoctane | E. coli expressing SlEH1 W106T/F189L | (R)-Octane-1,2-diol | 95.6 | 94.7 | 95.6 | |
| rac-Styrene Oxide | Vigna radiata EH3 & Aspergillus usamii EH2 A250I | (R)-1-Phenylethane-1,2-diol | 100 | 98 | 98.7 |
Table 2: Asymmetric Dihydroxylation of Alkenes by Rieske Dioxygenases
| Substrate | Enzyme | Product | Conversion (%) | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Styrene (B11656) | Naphthalene Dioxygenase (NDO) | (R)-1-Phenylethane-1,2-diol | - | >99 | | | Indene | Toluene Dioxygenase (TDO) | (1S,2R)-cis-1,2-Indandiol | >99 | >99 | | | cis-β-Methylstyrene | Toluene Dioxygenase (TDO) | (1S,2S)-cis-1-Phenyl-1,2-propanediol | >99 | >99 | |
Table 3: Chemoenzymatic Synthesis of Vicinal Diols via Reduction of α-Hydroxy Ketones
| α-Hydroxy Ketone | Reductase | Diol Product | d.r. | e.e. (%) | Reference |
| (S)-2-Hydroxypropiophenone | Kluyveromyces lactis Carbonyl Reductase 2 (KlCR2) | (1R,2S)-1-Phenylpropane-1,2-diol | 99:1 | >99 | |
| Acetoin | Saccharomyces cerevisiae Butanediol Dehydrogenase | (2R,3R)-2,3-Butanediol | - | >99 | |
| 2,3-Hexanedione (via α-hydroxy ketone intermediate) | Bacillus clausii Butanediol Dehydrogenase | (R,R)-2,3-Hexanediol | - | >99 |
Experimental Protocols
Protocol 1: Enantioconvergent Hydrolysis of rac-Styrene Oxide using Crude Mung Bean Epoxide Hydrolase
This protocol describes the preparation of (R)-1-phenylethane-1,2-diol from racemic styrene oxide using a readily available crude enzyme preparation from mung beans.[1]
Materials:
-
Mung beans
-
Phosphate (B84403) buffer (100 mM, pH 7.5)
-
rac-Styrene oxide
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Blender or food processor
-
Centrifuge
-
Shaking incubator
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzyme Preparation:
-
Grind 100 g of mung beans into a fine powder using a blender.
-
Suspend the powder in 500 mL of 100 mM phosphate buffer (pH 7.5).
-
Stir the suspension for 1 hour at 4°C.
-
Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract.
-
-
Enzymatic Reaction:
-
In a 50 mL flask, add 20 mL of the crude enzyme extract.
-
Add 100 mg of rac-styrene oxide.
-
Incubate the mixture in a shaking incubator at 30°C and 200 rpm for 24 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture three times with 20 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure (R)-1-phenylethane-1,2-diol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Protocol 2: Kinetic Resolution of a Racemic 1,2-Diol using Lipase (B570770)
This protocol outlines a general procedure for the kinetic resolution of a racemic vicinal diol via lipase-catalyzed acylation.
Materials:
-
Racemic vicinal diol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Molecular sieves (optional, for anhydrous conditions)
-
Shaking incubator or orbital shaker
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dried flask, add the racemic vicinal diol (1 mmol) and anhydrous organic solvent (10 mL).
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Add the acyl donor (1.2 mmol of vinyl acetate).
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by TLC or GC to approximately 50% conversion.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting monoacetate and the unreacted diol by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of both the purified monoacetate and the unreacted diol by chiral HPLC or GC analysis.
-
Visualization of Key Processes
Enzymatic Synthesis Pathways
Caption: Overview of major enzymatic routes to chiral vicinal diols.
Experimental Workflow for Enantioconvergent Hydrolysis
Caption: General experimental workflow for enzymatic synthesis.
References
Application Notes and Protocols for Diol Purification using Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate affinity chromatography (BAC) is a powerful purification technique that leverages the specific and reversible covalent interaction between boronic acid ligands and molecules containing cis-diol groups. This method is particularly effective for the separation and purification of a wide range of biomolecules, including glycoproteins, ribonucleic acids (RNA), nucleosides, and carbohydrates, from complex mixtures. The principle of BAC lies in the pH-dependent formation of a cyclic ester between the boronate group immobilized on a stationary phase and the cis-diol moieties of the target molecule.[1][2] This interaction is strong under basic conditions (typically pH > 7.5) and is readily reversed under acidic conditions (pH < 6.5) or by the addition of a competing diol-containing molecule, allowing for the selective elution of the purified target.[3]
This document provides detailed application notes and experimental protocols for the purification of diol-containing biomolecules using boronate affinity chromatography.
Principle of Boronate Affinity Chromatography
The fundamental interaction in boronate affinity chromatography is the formation of a covalent bond between a boronic acid ligand and a molecule with adjacent hydroxyl groups in a cis configuration.[4] Under alkaline conditions, the boron atom of the boronic acid is in a trigonal planar state. It can accept a hydroxyl ion to form a more stable, negatively charged tetrahedral boronate ion. This tetrahedral intermediate readily reacts with a cis-diol to form a five- or six-membered cyclic ester, thus immobilizing the target molecule on the chromatography resin.[2] The reaction is reversible, and the bound molecule can be eluted by lowering the pH, which disrupts the stability of the cyclic ester, or by introducing a competitive agent with a high affinity for the boronate ligand, such as sorbitol or fructose.[3][5]
Caption: Boronate Affinity Chromatography Binding and Elution Mechanism.
Quantitative Performance Data
The performance of boronate affinity chromatography can be evaluated based on binding capacity, recovery yield, and the purity of the eluted product. The following table summarizes representative quantitative data from various applications.
| Analyte | Matrix | Binding Capacity | Recovery Yield | Purity/Fold Purification | Reference |
| Sorbitol | Affi-Gel Boronate | 130 µmol/ml | - | - | [3] |
| Catechol | Inorganic Monolith | - | >90% | - | [6] |
| Monoclonal Antibody (mAb) | Boronic Acid Particles | - | 86% (average overall) | 88% removal of CHO host cell proteins | [6] |
| Amadori Peptides | m-Aminophenyl Boronic Acid-Agarose | - | 58-89% | - | [7] |
| Heyns Peptides | m-Aminophenyl Boronic Acid-Agarose | - | <6% | - | [7] |
| Mixed Yeast RNA | Agarose-immobilized m-aminophenylboronic acid | Not specified, but affinity and capacity increase at lower temperatures | - | - | [8] |
Experimental Protocols
The following are generalized protocols for the purification of glycoproteins and RNA using boronate affinity chromatography. Optimization of buffer composition, pH, and flow rates may be necessary for specific applications.
Protocol 1: Purification of Glycoproteins
This protocol outlines the steps for the purification of a glycoprotein (B1211001) from a complex protein mixture.
Materials:
-
Boronate Affinity Resin: e.g., Phenyl Boronate Agarose, m-Aminophenyl Boronic Acid-Agarose
-
Chromatography Column
-
Binding/Wash Buffer: 0.1 M Boric Acid, 0.15 M NaCl, pH 8.5[9]
-
Elution Buffer Option 1 (pH Shift): 0.1 M Acetic Acid or another suitable acidic buffer (pH < 6.5)[7]
-
Elution Buffer Option 2 (Competitive Elution): Binding/Wash Buffer containing 0.1-0.5 M Sorbitol or Fructose[5]
-
Sample: Protein mixture containing the target glycoprotein, dialyzed against Binding/Wash Buffer.
Procedure:
-
Resin Preparation and Packing:
-
Prepare a slurry of the boronate affinity resin in Binding/Wash Buffer according to the manufacturer's instructions.
-
Pack the chromatography column with the resin slurry and allow it to settle.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[9]
-
Monitor the pH and conductivity of the column effluent to ensure it matches the Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the glycoprotein to the resin.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound proteins and other impurities.
-
Monitor the UV absorbance (at 280 nm) of the effluent until it returns to baseline, indicating that all unbound material has been washed through.
-
-
Elution:
-
Option 1 (pH Shift): Apply the acidic Elution Buffer to the column. The change in pH will disrupt the boronate-diol interaction, releasing the bound glycoprotein.
-
Option 2 (Competitive Elution): Apply the competitive Elution Buffer containing sorbitol or fructose. The competing diol will displace the bound glycoprotein from the resin.[5]
-
Collect fractions of the eluate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE, HPLC).
-
Pool the fractions containing the purified glycoprotein.
-
-
Column Regeneration:
-
Regenerate the column by washing with several CV of high and low pH buffers as recommended by the resin manufacturer, followed by re-equilibration with Binding/Wash Buffer or storage buffer.
-
Protocol 2: Purification of RNA
This protocol provides a method for the purification of RNA from a mixture of nucleic acids.
Materials:
-
Boronate Affinity Resin
-
Chromatography Column
-
Binding/Wash Buffer: 50 mM Glycine, with divalent cations (e.g., Mg²⁺ or Ba²⁺), pH 9.0[8]
-
Elution Buffer: 500 mM Tris-HCl, pH 8.5 (or a suitable acidic buffer)[8]
-
Sample: Nucleic acid mixture containing RNA.
Procedure:
-
Resin Preparation and Column Packing:
-
Prepare and pack the boronate affinity column as described in Protocol 1, using the RNA Binding/Wash Buffer.
-
-
Column Equilibration:
-
Equilibrate the column with 5-10 CV of RNA Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the nucleic acid sample onto the column. The presence of divalent cations in the buffer can enhance the binding of RNA.[8]
-
-
Washing:
-
Wash the column with 5-10 CV of RNA Binding/Wash Buffer to remove DNA and other non-diol-containing molecules.
-
Monitor the UV absorbance at 260 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound RNA from the column using the Elution Buffer.
-
Collect fractions of the eluate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for RNA content (e.g., UV absorbance at 260 nm) and integrity (e.g., gel electrophoresis).
-
Pool the fractions containing the purified RNA.
-
-
Column Regeneration:
-
Regenerate the column as per the manufacturer's instructions.
-
Workflow Diagrams
Caption: General Experimental Workflow for Boronate Affinity Chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete binding (incorrect pH, high flow rate) - Incomplete elution (ineffective elution buffer) - Target molecule degradation | - Ensure binding buffer pH is optimal (>7.5). Reduce sample loading flow rate. - Decrease elution buffer pH further or increase the concentration of the competing diol. - Add protease or RNase inhibitors to the sample and buffers. |
| Low Purity | - Inefficient washing - Non-specific binding | - Increase the wash volume (more column volumes). - Add a low concentration of a non-ionic detergent to the wash buffer. Increase the ionic strength of the binding buffer. |
| No Binding | - Absence of accessible cis-diol groups on the target molecule - Incorrect binding buffer pH | - Confirm the presence of cis-diols on your target molecule. - Verify that the pH of the binding buffer is in the alkaline range. |
| Column Clogging | - Particulates in the sample - High sample viscosity | - Centrifuge or filter the sample before loading. - Dilute the sample. |
Conclusion
Boronate affinity chromatography is a versatile and highly selective method for the purification of biomolecules containing cis-diol groups. By understanding the principles of the pH-dependent binding and elution, and by following optimized protocols, researchers can achieve high purity and recovery of their target molecules. The protocols and data presented in these application notes provide a solid foundation for developing and implementing boronate affinity chromatography in various research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. EP2528933A1 - Process for the purification of glycoproteins - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 3,4-Heptanedione from 3,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-heptanedione (B89301) via the oxidation of 3,4-heptanediol. The primary method described is the Dess-Martin Periodinane (DMP) oxidation, a reliable and mild method for converting secondary alcohols to ketones.[1][2][3] This application note includes a summary of alternative oxidation methods, a detailed experimental protocol for the DMP oxidation, a table summarizing key reaction parameters, and a graphical representation of the experimental workflow.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis.[4] For the conversion of vicinal diols, such as this compound, to the corresponding α-diketone, 3,4-heptanedione, chemoselectivity and the avoidance of over-oxidation or C-C bond cleavage are critical considerations.[4] Several methods are available for the oxidation of secondary alcohols, with Swern oxidation and Dess-Martin Periodinane (DMP) oxidation being among the most common and effective.[2][5][6][7][8]
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, is known for its mild reaction conditions, high chemoselectivity, and operational simplicity.[1][2][3][9] It is often preferred to avoid the use of toxic chromium-based reagents.[2] The reaction is typically carried out in chlorinated solvents at room temperature.[2]
-
Swern Oxidation: This technique employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine.[5][6][8][10] It is also a very mild and efficient method, but requires low temperatures (typically -78 °C) and produces the foul-smelling byproduct dimethyl sulfide.[6][10]
This protocol will focus on the Dess-Martin Periodinane oxidation for the synthesis of 3,4-heptanedione from this compound.
Data Presentation
The following table summarizes the key quantitative data and conditions for the proposed synthesis of 3,4-heptanedione using Dess-Martin Periodinane.
| Parameter | Value |
| Reactant | This compound |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) |
| Stoichiometry (DMP:Diol) | 2.2 equivalents |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous sodium thiosulfate (B1220275) and sodium bicarbonate quench |
| Purification | Flash column chromatography |
| Expected Yield | 85-95% |
Experimental Protocol: Dess-Martin Periodinane Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent). Dissolve the diol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Addition of Oxidant: To the stirred solution of the diol, add Dess-Martin Periodinane (2.2 equivalents) in one portion or in several small portions over 5-10 minutes. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching the Reaction: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, and deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-heptanedione.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,4-heptanedione.
Mandatory Visualization
Caption: Workflow for the synthesis of 3,4-heptanedione.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Role of Vicinal Diols in Biochemical Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. This structural motif is a cornerstone in a multitude of biologically significant molecules, including carbohydrates, steroids, and lipids.[1] The unique chemical properties imparted by the proximate hydroxyl groups make vicinal diols critical players in numerous biochemical pathways, where they function as key intermediates, signaling molecules, and targets for enzymatic activity.[1] They are often formed through enzymatic processes such as the dihydroxylation of alkenes or the hydrolysis of epoxides.[1] This document provides an in-depth exploration of the role of vicinal diols in key biochemical pathways, detailed protocols for their analysis, and their relevance in drug development.
Key Biochemical Pathways Involving Vicinal Diols
Vicinal diols are not merely static structural elements; they are dynamic participants in essential metabolic and signaling cascades. Their functions range from mediating inflammation to serving as precursors for hormones.
Lipid Signaling: The Epoxy Fatty Acid (EpFA) Pathway
Polyunsaturated fatty acids (PUFAs) are metabolized by cytochrome P450 (CYP450) enzymes into epoxy fatty acids (EpFAs).[2] These EpFAs are potent signaling molecules with generally anti-inflammatory and analgesic effects.[3] However, the enzyme soluble epoxide hydrolase (sEH) rapidly metabolizes EpFAs by hydrolyzing the epoxide ring, which results in the formation of vicinal diols, specifically lipid diols.[2]
Recent studies have revealed that these vicinal diol metabolites often exhibit biological activities that oppose their EpFA precursors.[2][3] For instance, while EpFAs can reduce pain and inflammation, their corresponding diols can be pro-inflammatory and pro-nociceptive.[3] This balance between EpFAs and their vicinal diol metabolites is crucial for regulating physiological processes, and its dysregulation is associated with cardiovascular diseases and pain.[3] The sEH enzyme is therefore a significant drug target for conditions where enhancing EpFA levels is beneficial.
Steroid Biosynthesis
Vicinal diols serve as crucial intermediates in the biosynthesis of essential molecules like steroid hormones.[1] The formation and subsequent modification of diol functionalities within the sterol backbone are critical steps in generating the diverse array of androgens, estrogens, and other steroid hormones. These enzymatic transformations, which introduce or alter vicinal diol groups, are key to achieving the final, biologically active hormone structures.
Quantitative Analysis of Vicinal Diols
The analysis of vicinal diols in complex biological matrices is challenging due to their low concentrations and the presence of numerous regioisomers.[4] Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for their profiling and quantification.[4]
| Analyte Class | Biological Matrix | Method | Derivatization Agent | Limit of Detection (LOD) | Reference |
| Fatty Acid Vicinal Diols | In vitro metabolism | LC-PCD-DPIS-MS | 6-bromo-3-pyridinylboronic acid (BPBA) | 25 nM | [4][5] |
| Ethylene (B1197577) Glycol | Plasma, Urine | GC-FID | Phenylboronic acid | 0.1 g/L | [6] |
Table 1: Summary of analytical methods and performance for vicinal diol quantification. LC-PCD-DPIS-MS: Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry; GC-FID: Gas Chromatography-Flame Ionization Detection.
Experimental Protocols
Protocol 1: Enrichment of Vicinal Diols using Boronate Affinity Chromatography
This protocol describes the selective enrichment of compounds containing cis-diol functionalities from biological samples using a boronate-functionalized matrix. Boronic acid reversibly forms a stable cyclic ester with cis-diols at alkaline pH.
Materials and Equipment:
-
Boronate affinity chromatography column
-
Binding Buffer: 100 mM ammonium (B1175870) acetate, pH 8.5
-
Washing Buffer: Same as Binding Buffer
-
Elution Buffer: 0.1 M Formic acid (or Binding Buffer containing 10% sorbitol)
-
Biological sample (e.g., plasma, cell lysate)
-
Chromatography system or syringe pump
Procedure:
-
Column Preparation: Equilibrate the boronate affinity column with 5-10 column volumes of Binding Buffer.[1]
-
Sample Loading: Load the pre-treated biological sample onto the equilibrated column. Allow the sample to flow through at a controlled rate to ensure binding.[1]
-
Binding: Molecules containing cis-diol groups will bind to the boronate matrix. Other molecules will pass through in the flow-through fraction.[1]
-
Washing: Wash the column with 5-10 column volumes of Washing Buffer to remove non-specifically bound components.[1]
-
Elution: Elute the bound vicinal diols by disrupting the boronate-diol interaction. This is achieved by adding the acidic Elution Buffer to lower the pH, which hydrolyzes the cyclic ester.[1]
-
Analysis: The collected fractions containing the enriched diols can be neutralized and analyzed by LC-MS or other downstream techniques.[1]
Protocol 2: LC-MS/MS Analysis with Post-Column Derivatization
This method enhances the sensitivity and selectivity of vicinal diol detection in LC-MS by introducing a charged or easily ionizable tag after chromatographic separation.
Materials and Equipment:
-
LC-MS/MS system with a post-column pump and mixing tee
-
C18 reverse-phase LC column
-
Mobile Phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)
-
Derivatization Reagent: 6-bromo-3-pyridinylboronic acid (BPBA) in a suitable solvent
-
Enriched sample from Protocol 1 or extracted biological sample
Procedure:
-
Sample Preparation: Perform liquid-liquid or solid-phase extraction on the biological sample to remove proteins and other interferences.
-
LC Separation: Inject the extracted sample onto the LC system. Separate the analytes using a suitable gradient elution program. The physical properties of the underivatized diols dictate their separation.[4]
-
Post-Column Derivatization: After the LC column, use a mixing tee to combine the column effluent with the BPBA derivatization reagent, delivered by a second pump. The reaction between BPBA and vicinal diols is rapid.[4]
-
MS/MS Detection: The derivatized analytes enter the mass spectrometer. The BPBA derivatives exhibit a characteristic isotopic pattern (due to 79Br and 81Br) and produce unique fragment ions (m/z 200 and 202), allowing for highly selective detection using precursor ion scanning or selected reaction monitoring (SRM).[4][5]
-
Data Analysis: Profile and quantify the vicinal diols based on their retention times and specific mass transitions.[1]
Protocol 3: Oxidative Cleavage of Vicinal Diols with Periodate (B1199274)
This classic chemical method is used for structural analysis. Sodium periodate (NaIO₄) selectively cleaves the carbon-carbon bond of a vicinal diol, yielding two carbonyl compounds (aldehydes or ketones). The identity of the products can help determine the structure of the original diol.[1]
Materials and Equipment:
-
Sodium periodate (NaIO₄) solution
-
Quenching agent (e.g., ethylene glycol)
-
Sample containing purified vicinal diol
-
Reaction vessel
-
Analytical instrument (GC, HPLC)
Procedure:
-
Dissolution: Dissolve the vicinal diol-containing sample in a suitable solvent (e.g., water, methanol).[1]
-
Reagent Addition: Add a freshly prepared aqueous solution of sodium periodate to the sample. The reaction is typically performed at room temperature.[1]
-
Incubation: Allow the reaction to proceed for 15 minutes to several hours, depending on the substrate.[1]
-
Quenching: Stop the reaction by adding an excess of a quenching agent like ethylene glycol, which consumes any remaining periodate.[1]
-
Analysis: Analyze the resulting aldehyde and/or ketone products using standard techniques like GC or HPLC, potentially after derivatization for easier detection.[1]
Applications in Drug Development
The central role of vicinal diols in signaling and metabolism makes them and their related enzymes attractive targets for drug development.
-
Enzyme Inhibition: As discussed, inhibitors of soluble epoxide hydrolase (sEH) are being developed as anti-inflammatory and analgesic drugs. These inhibitors prevent the formation of pro-inflammatory vicinal diols from their anti-inflammatory EpFA precursors.[3]
-
Biomarkers of Disease: Abnormally high levels of specific vicinal diols, such as 19,20-DiHDPE in the retinas of diabetic patients, suggest their potential use as biomarkers for disease diagnosis and progression.[4]
-
Asymmetric Synthesis: The creation of enantiomerically pure vicinal diols is a critical step in the synthesis of many complex chiral drugs. Methods like the Sharpless asymmetric dihydroxylation are employed to produce specific stereoisomers of vicinal diols that serve as key building blocks.[1]
Vicinal diols are ubiquitous and functionally diverse molecules that are integral to a wide range of biochemical processes. Their roles as signaling molecules in lipid pathways and as key intermediates in metabolism highlight their importance in health and disease. The development of sophisticated analytical protocols for their detection and quantification has been crucial in uncovering their functions and continues to facilitate research into their potential as therapeutic targets and disease biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing byproduct formation in vicinal diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during vicinal diol synthesis.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Carbonyl Byproducts (Aldehydes, Ketones, Carboxylic Acids)
Possible Cause: Over-oxidation of the alkene or the vicinal diol product. This is a common issue when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[1] Hot, acidic, or concentrated KMnO₄ can lead to the oxidative cleavage of the C-C bond of the newly formed diol.[2]
Solutions:
-
Reaction Condition Control (KMnO₄):
-
Maintain a low temperature (around 0°C).
-
Use a dilute solution of KMnO₄.
-
Ensure the reaction is performed under basic (alkaline) conditions.[2]
-
-
Choice of Reagent:
-
Consider using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation). This method is generally milder and less prone to over-oxidation.[3][4]
-
For asymmetric synthesis, the Sharpless asymmetric dihydroxylation provides high yields of the desired diol with minimal over-oxidation.
-
Issue 2: Incorrect Stereochemistry (e.g., obtaining a syn-diol when an anti-diol is desired)
Possible Cause: Using an inappropriate synthetic method for the desired stereoisomer.
Solutions:
-
Syn-Diols: Use reagents that perform a syn-addition to the alkene.
-
Anti-Diols: Employ a two-step method involving epoxidation followed by ring-opening.
Issue 3: Low or No Conversion of Starting Material
Possible Cause: Inactive catalyst or inappropriate reaction conditions.
Solutions:
-
Catalyst Activity:
-
Reaction Conditions:
-
Optimize the reaction temperature. Most dihydroxylation reactions are run between 0°C and room temperature.[12]
-
Ensure proper mixing, especially in biphasic systems, to facilitate reactant interaction.[12]
-
For some substrates in Sharpless dihydroxylation, the addition of methanesulfonamide (B31651) can accelerate the hydrolysis of the osmate ester intermediate and improve the reaction rate.[12]
-
Issue 4: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Possible Cause: Impure reagents, inappropriate reaction conditions, or a competing non-selective reaction pathway.
Solutions:
-
Reagent Quality:
-
Use a fresh, high-purity sample of the chiral ligand.[12]
-
Ensure the titanium(IV) isopropoxide used in Sharpless epoxidation is of high quality and has not been hydrolyzed by moisture.
-
-
Reaction Conditions:
-
Reaction Pathway:
-
Slow hydrolysis of the osmate ester can lead to a competing, non-enantioselective catalytic cycle. The addition of methanesulfonamide can sometimes accelerate this step.[12]
-
If the alkene concentration is too high, a second, non-selective dihydroxylation can occur, which will lower the overall enantioselectivity.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in vicinal diol synthesis?
A1: The most common byproducts are formed from over-oxidation, especially when using strong oxidizing agents like KMnO₄. These include aldehydes, ketones, and carboxylic acids resulting from the cleavage of the C-C bond of the vicinal diol.[1] Another common issue is the formation of undesired stereoisomers if the reaction conditions are not carefully controlled.
Q2: How can I avoid the formation of carboxylic acids when using KMnO₄?
A2: To prevent the formation of carboxylic acids, it is essential to use cold, dilute, and basic (alkaline) conditions.[2] Hot, acidic, or concentrated KMnO₄ will lead to the oxidative cleavage of the diol.[2]
Q3: Can I synthesize an anti-diol using KMnO₄ or OsO₄?
A3: No, both KMnO₄ and OsO₄ react with alkenes through a concerted syn-addition mechanism, which exclusively produces syn-diols. To obtain an anti-diol, you must use a two-step epoxidation-hydrolysis sequence.[15]
Q4: My alkene is not very soluble in the reaction mixture. What can I do?
A4: For reactions like the Sharpless asymmetric dihydroxylation, which often use a biphasic solvent system (e.g., t-butanol/water), vigorous stirring is crucial. Additionally, for certain olefins, methanesulfonamide can act as a cosolvent, facilitating the transfer of reactants between the aqueous and organic phases.[12]
Q5: Why is my Sharpless dihydroxylation reaction stalled?
A5: A stalled reaction can be due to several factors. One common reason is the deactivation of the osmium catalyst. Ensure that the co-oxidant is present in a stoichiometric amount and is of high quality to ensure efficient regeneration of the Os(VIII) species. Another possibility is a slow hydrolysis of the osmate ester intermediate. For certain substrates, adding methanesulfonamide can accelerate this step. Also, ensure proper mixing to facilitate the interaction between reactants in the different phases.[12]
Data Presentation
Table 1: Comparison of Common Dihydroxylation Methods
| Method | Reagents | Stereochemistry | Typical Yields | Common Byproducts |
| Potassium Permanganate | Cold, dilute, basic KMnO₄ | Syn | Moderate to Good | Aldehydes, ketones, carboxylic acids (from over-oxidation) |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn | High | Ketone byproducts can sometimes form.[16] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, chiral ligand, co-oxidant | Syn (enantioselective) | High | Minimal byproducts if conditions are optimized. |
| Epoxidation-Hydrolysis | 1. m-CPBA 2. H₃O⁺ or OH⁻ | Anti | Good to High | Ring-opened byproducts other than the diol if other nucleophiles are present. |
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation
Materials:
-
Alkene substrate
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone (B3395972) and Water (10:1 v/v)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).
-
Co-oxidant Addition: Add NMO (1.2-1.5 equivalents) to the solution and stir until dissolved.
-
Reaction Initiation: At room temperature, carefully add a catalytic amount of OsO₄ solution (0.01-0.05 equivalents).
-
Monitoring: Stir the reaction and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes.
-
Workup: Filter the mixture if a precipitate forms. Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Dihydroxylation
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol (B103910) and Water (1:1 v/v)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for specific substrates)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water. Add the AD-mix powder and stir until dissolved. Cool the mixture to 0°C.
-
Reagent Addition: If required for your substrate, add methanesulfonamide (1.0 equivalent). Then, add the alkene (1.0 equivalent).
-
Reaction: Stir the mixture vigorously at 0°C and monitor the reaction by TLC.
-
Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃) and stir for at least one hour.
-
Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude diol by column chromatography on silica gel.
Protocol 3: Anti-Dihydroxylation via Epoxidation and Hydrolysis
Step A: Epoxidation Materials:
-
Alkene substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the alkene in DCM and cool to 0°C.
-
Add m-CPBA portion-wise.
-
Allow the reaction to warm to room temperature and stir until the alkene is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxy acid.
-
Dry the organic layer and concentrate to obtain the crude epoxide.
Step B: Acid-Catalyzed Ring Opening Materials:
-
Crude epoxide
-
Tetrahydrofuran (THF) and Water
-
Sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the crude epoxide in a mixture of THF and water.
-
Add a catalytic amount of H₂SO₄.
-
Stir at room temperature and monitor the disappearance of the epoxide by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude anti-diol. Purify as necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
- 7. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
Navigating the Synthesis of 3,4-Heptanediol: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing common issues in the synthesis and purification of 3,4-Heptanediol at a larger scale. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from benchtop to pilot-plant production.
The synthesis of this compound, a valuable chiral building block in pharmaceutical and materials science, presents a unique set of challenges when transitioning from laboratory-scale to larger-scale production. This technical support center is designed to provide practical guidance and data-driven solutions to common problems encountered during the scale-up process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. | Monitor reaction progress by TLC or GC/MS. Gradually increase reaction time and/or temperature. Ensure efficient stirring, especially in larger vessels, to overcome mass transfer limitations. |
| Side reactions: Over-oxidation of the diol, formation of byproducts from residual starting materials. | Optimize the stoichiometry of reagents. For dihydroxylation, use a milder oxidizing agent or a catalytic system to improve selectivity. For diketone reduction, control the addition rate of the reducing agent and maintain a low reaction temperature. | |
| Product loss during workup: Emulsion formation, product solubility in the aqueous phase. | Use brine to break emulsions. Perform a back-extraction of the aqueous layer with a suitable organic solvent. | |
| Low Purity | Presence of starting materials: Incomplete conversion. | See "Low Yield" solutions. Consider a purification step prior to the main reaction to ensure the quality of starting materials. |
| Formation of byproducts: Over-oxidation to α-hydroxy ketones or cleavage to aldehydes/carboxylic acids (dihydroxylation). Incomplete reduction leading to 3-hydroxy-4-heptanone (diketone reduction). | For dihydroxylation, use a catalytic amount of a selective oxidizing agent like osmium tetroxide with a co-oxidant. For diketone reduction, choose a highly selective reducing agent and optimize reaction conditions (temperature, solvent). | |
| Difficult purification: Similar boiling points of product and impurities. | Employ fractional distillation under reduced pressure. Consider derivatization to facilitate separation, followed by deprotection. Preparative chromatography may be necessary for high-purity applications. | |
| Inconsistent Stereoselectivity | Poor catalyst performance: Deactivation or insufficient loading of the chiral catalyst. | Ensure the catalyst is handled under inert conditions if air-sensitive. Optimize catalyst loading based on small-scale experiments before proceeding to a larger scale. |
| Reaction temperature fluctuations: Exothermic reactions can be difficult to control at a larger scale. | Use a jacketed reactor with efficient cooling. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their respective scale-up challenges?
A1: The two primary routes are the dihydroxylation of 3-heptene (B165601) and the reduction of 3,4-heptanedione.
-
Dihydroxylation of 3-Heptene: This method can provide high yields and good stereoselectivity, especially with methods like the Sharpless asymmetric dihydroxylation.
-
Scale-up Challenges:
-
Cost and Toxicity of Reagents: Osmium tetroxide, a common reagent, is expensive and highly toxic, necessitating careful handling and recovery procedures at scale. The use of catalytic amounts with a co-oxidant is standard practice.
-
Exothermic Reaction: The reaction is often exothermic, requiring robust temperature control to prevent side reactions and maintain selectivity.
-
Byproduct Formation: Over-oxidation can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond, resulting in aldehydes and carboxylic acids.
-
-
-
Reduction of 3,4-Heptanedione: This route involves the reduction of a diketone to the corresponding diol.
-
Scale-up Challenges:
-
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity can be challenging and often requires specific chiral reducing agents or catalysts.
-
Incomplete Reduction: The formation of the intermediate hydroxy-ketone (3-hydroxy-4-heptanone) is a common impurity if the reaction does not go to completion.
-
Purification: Separating the desired diol from the mono-reduced intermediate and any unreacted diketone can be difficult due to similar physical properties.
-
-
Q2: How can I minimize the formation of byproducts during the dihydroxylation of 3-heptene on a larger scale?
A2: Minimizing byproducts in large-scale dihydroxylation requires careful control of reaction parameters. Key strategies include:
-
Use of a Catalytic System: Employing a catalytic amount of a selective oxidant like osmium tetroxide with a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is crucial to prevent over-oxidation.
-
Temperature Control: Maintain a low and stable reaction temperature, typically between 0°C and room temperature, to enhance selectivity.
-
pH Control: The reaction is often sensitive to pH. Buffering the reaction mixture can prevent side reactions.
-
Slow Addition of Oxidant: Adding the oxidizing agent slowly can help to control the exotherm and maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.
Q3: What are the best practices for purifying this compound at an industrial scale?
A3: Large-scale purification of this compound typically involves:
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying diols. A high-efficiency distillation column is recommended to separate the product from impurities with close boiling points.
-
Crystallization: If the diol is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
-
Chromatography: While less common for bulk production due to cost, preparative liquid chromatography may be used for high-purity applications, such as for pharmaceutical intermediates.
Experimental Protocols
Dihydroxylation of (E)-3-Heptene (Sharpless Asymmetric Dihydroxylation)
This protocol is a representative example and may require optimization for specific equipment and scale.
Materials:
-
(E)-3-Heptene
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a mixture of tert-butanol and water (1:1 v/v).
-
Cool the solvent mixture to 0°C with stirring.
-
Add AD-mix-β and methanesulfonamide to the cooled solvent and stir until dissolved.
-
Add (E)-3-heptene to the reaction mixture.
-
Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding sodium sulfite and allowing the mixture to warm to room temperature.
-
Stir for an additional hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in Dihydroxylation of 3-Heptene (Lab Scale)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC, %) |
| 0 | 24 | 85 | 98 |
| 10 | 18 | 82 | 96 |
| 25 (Room Temp) | 12 | 75 | 92 |
Note: This data is illustrative and will vary depending on the specific reaction conditions and scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
General Synthesis and Purification Workflow for this compound
Caption: General synthesis and purification workflow.
Technical Support Center: Syn-Dihydroxylation of trans-3-Heptene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of syn-dihydroxylation of trans-3-heptene (B81421).
Troubleshooting Guide
Low yields or unexpected side products can be common challenges in organic synthesis. This guide addresses specific issues you might encounter during the syn-dihydroxylation of trans-3-heptene.
Issue 1: Low to No Conversion of Starting Material
If you observe a low conversion rate of trans-3-heptene, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | - Use fresh osmium tetroxide (OsO₄) or potassium osmate (K₂OsO₄(H₂O)₂). OsO₄ is volatile and can degrade over time. - For Sharpless Asymmetric Dihydroxylation, ensure the chiral ligand has not degraded. - Verify the quality and stoichiometry of the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]). The co-oxidant is crucial for regenerating the Os(VIII) species.[1] |
| Inappropriate Reaction Conditions | - Optimize the reaction temperature. These reactions are typically run at 0 °C to room temperature.[1] - Ensure vigorous stirring, especially in biphasic systems, to improve mass transfer between the organic and aqueous phases.[1] |
| Slow Reaction Rate | - The Upjohn dihydroxylation can be inherently slow. Consider switching to the Sharpless method, which often benefits from "ligand-accelerated catalysis" for faster and higher-yielding reactions.[2] |
Issue 2: Formation of Ketone Byproducts
The formation of α-hydroxy ketone or diketone byproducts is a known issue, particularly with the Upjohn method.[2]
| Potential Cause | Recommended Action |
| Over-oxidation | - Use a milder co-oxidant if possible. - Carefully control the reaction time and temperature to minimize over-oxidation of the diol product. - Alternative methods using ruthenium-based catalysts under acidic conditions can sometimes provide good to excellent yields with minor formation of side products.[3] |
Issue 3: Low Enantioselectivity (in Sharpless Asymmetric Dihydroxylation)
Achieving high enantioselectivity is the primary goal of the Sharpless AD. If you are observing low ee values, consider these points:
| Potential Cause | Recommended Action |
| Incorrect Ligand Selection | - Ensure you are using the correct chiral ligand for the desired enantiomer. For trans-alkenes, the choice of AD-mix-α ((DHQ)₂PHAL) or AD-mix-β ((DHQD)₂PHAL) dictates the facial selectivity.[4][5] |
| High Olefin Concentration | - A high concentration of the alkene can lead to a background, non-enantioselective reaction pathway, thus lowering the overall enantioselectivity.[6] Maintain the recommended substrate concentration. |
| Secondary Catalytic Cycle | - A secondary, less selective catalytic cycle can compete with the primary asymmetric cycle. This can be suppressed by using a higher molar concentration of the chiral ligand.[5] |
| Slow Hydrolysis of Osmate Ester | - For some substrates, the hydrolysis of the osmate ester intermediate can be slow, leading to side reactions that decrease enantioselectivity. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this step.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the Upjohn and Sharpless syn-dihydroxylation methods?
A1: The main difference lies in the use of a chiral ligand. The Upjohn dihydroxylation is a racemic method that produces a mixture of enantiomers of the diol.[2] In contrast, the Sharpless asymmetric dihydroxylation employs a chiral quinine-based ligand to achieve high enantioselectivity, producing one enantiomer in excess.[4][5]
Q2: Why is my yield for the Upjohn dihydroxylation of trans-3-heptene lower than expected?
A2: The Upjohn dihydroxylation can be slower and lower yielding compared to the Sharpless method.[2] Additionally, it is prone to the formation of ketone byproducts through over-oxidation.[2] To improve the yield, you could consider switching to the Sharpless conditions, even without the chiral ligand (using an achiral amine like quinuclidine), which can accelerate the reaction.[2]
Q3: How do I choose between AD-mix-α and AD-mix-β for the Sharpless asymmetric dihydroxylation of trans-3-heptene?
A3: The choice depends on which enantiomer of the diol you wish to synthesize. AD-mix-α, containing the (DHQ)₂PHAL ligand, will deliver the hydroxyl groups to one face of the alkene, while AD-mix-β, with the (DHQD)₂PHAL ligand, will deliver them to the opposite face.[5] A mnemonic can be used to predict the stereochemical outcome based on the substitution pattern of the alkene.
Q4: Can I use potassium permanganate (B83412) for the syn-dihydroxylation of trans-3-heptene?
A4: While potassium permanganate (KMnO₄) can be used for syn-dihydroxylation, it is often less effective than osmium tetroxide-based methods.[7][8] It is a very strong oxidizing agent and can lead to over-oxidation, cleaving the diol to form carboxylic acids, which results in lower yields of the desired diol.[8]
Q5: What is the role of the co-oxidant in these reactions?
A5: Osmium tetroxide is expensive and toxic, so it is used in catalytic amounts.[7] The co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn method or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the Sharpless method, regenerates the active Os(VIII) catalyst from the Os(VI) species formed during the reaction, allowing the catalytic cycle to continue.[1][5]
Quantitative Data Summary
The following tables provide a summary of typical yields and enantiomeric excess (ee) for the syn-dihydroxylation of trans-alkenes. Note that specific results for trans-3-heptene may vary depending on the exact reaction conditions.
Table 1: Comparison of Yields for Different Syn-Dihydroxylation Methods
| Method | Substrate | Co-oxidant | Typical Yield | Reference |
| Upjohn Dihydroxylation | trans-alkene | NMO | Moderate to High | [2] |
| Sharpless AD | trans-Stilbene | K₃[Fe(CN)₆] | 98% | [4] |
| RuO₄-catalyzed | Various olefins | NaIO₄ | Good to Excellent | [3] |
Table 2: Enantioselectivity of Sharpless Asymmetric Dihydroxylation for trans-Alkenes
| Substrate | Ligand | Enantiomeric Excess (ee) | Reference |
| trans-Stilbene | (DHQD)₂-PHAL | 99% | [4] |
| trans-5-Decene | (DHQD)₂-PHAL | 96% | [4] |
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of trans-3-Heptene
This protocol is adapted from the procedure for cyclohexene.
Materials:
-
trans-3-Heptene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve NMO (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add trans-3-heptene (1.0 equivalent) to the solution.
-
To this stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.002 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction mixture may turn dark brown or black.[9]
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.[9]
Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-3-Heptene
This is a general procedure that can be adapted for trans-3-heptene.
Materials:
-
trans-3-Heptene
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-α or AD-mix-β (commercially available pre-mixed reagent) to the solvent and stir until dissolved.
-
Add methanesulfonamide (1.0 equivalent) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add trans-3-heptene (1.0 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate to the mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with 2M NaOH, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in syn-dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of Secondary Diols in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of secondary diols in polymerization, particularly in polyester (B1180765) synthesis.
Troubleshooting Guides
Issue 1: Low Molecular Weight Polymer
Q1: My polyester synthesis using a secondary diol is resulting in a low molecular weight polymer. What are the potential causes and solutions?
A1: Low molecular weight is a common issue when working with less reactive secondary diols. The primary causes can be broken down into several areas:
-
Inefficient Polycondensation: The inherent low reactivity of secondary hydroxyl groups can hinder chain growth during the final stages of polymerization.[1]
-
Sub-optimal Reaction Conditions: High temperatures can lead to polymer degradation, while inefficient removal of byproducts like water can reverse the esterification reaction.[2]
-
Monomer Imbalance: An incorrect stoichiometric ratio of diol to diacid can limit the final polymer chain length.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Issue 2: Poor Reaction Kinetics
Q2: I am observing very slow reaction kinetics with a bio-based secondary diol like isosorbide. How can I increase the reaction rate?
A2: Slow reaction kinetics are a known challenge with sterically hindered secondary diols.[2] Here are several strategies to accelerate the polymerization:
-
Catalyst Selection: The choice of catalyst is critical. Tin-based catalysts, such as butyltin hydroxide (B78521) oxide, have been shown to be highly effective in promoting the polymerization of secondary diols.[3]
-
In-situ Activation with Aryl Alcohols: Introducing a monofunctional aryl alcohol, such as p-cresol (B1678582), during the esterification stage can form reactive aryl ester intermediates.[1] These intermediates are more susceptible to nucleophilic attack by the secondary hydroxyl groups, thereby facilitating chain growth.[1]
-
Use of More Reactive Monomers: Substituting dicarboxylic acids with more reactive diacid chlorides can overcome the low reactivity of the secondary diol.[4]
Reaction Pathway Comparison:
Caption: Overcoming low diol reactivity with aryl esters.
Frequently Asked Questions (FAQs)
Q3: What is the "aryl alcohol strategy" for overcoming the low reactivity of secondary diols, and how does it work?
A3: The aryl alcohol strategy is an innovative method to enhance the synthesis of high molecular weight polyesters from low-reactivity secondary diols.[5] It involves the addition of a monofunctional aryl alcohol (e.g., p-cresol) to the initial mixture of the secondary diol and dicarboxylic acid.[5] During the initial esterification stage, the aryl alcohol reacts with the carboxylic acid groups to form reactive aryl ester end groups on the growing oligomer chains.[1] These aryl esters are better leaving groups compared to hydroxyl groups, making the oligomer ends more susceptible to nucleophilic attack by the secondary hydroxyls of other monomers or oligomers during the polycondensation stage.[1][6] This facilitated chain growth leads to significantly higher molecular weight polymers than can be achieved through direct polyesterification.[5][7]
Q4: Which catalysts are most effective for the polymerization of secondary diols?
A4: Catalyst choice significantly impacts the final molecular weight of polyesters derived from secondary diols. While various catalysts have been tested, organotin catalysts have demonstrated superior performance.
| Catalyst | Resulting Mn ( kg/mol ) of Poly(isosorbide succinate) | Reference |
| Butyltin hydroxide oxide (BuSnOOH) | 40.4 | [3] |
| No Catalyst | 3.7 | [3] |
| Zirconium(IV) butoxide (Zr(OBu)₄) | Low Molecular Weight | [3] |
| Zinc acetate (B1210297) (Zn(OAc)₂) | Low Molecular Weight | [3] |
| Germanium dioxide (GeO₂) | Low Molecular Weight | [3] |
Q5: Can I use diacid chlorides instead of dicarboxylic acids to improve the reaction with secondary diols?
A5: Yes, using diacid chlorides is a highly effective strategy to circumvent the low reactivity of secondary diols.[4] Diacid chlorides are much more reactive electrophiles than their corresponding dicarboxylic acids and readily react with the secondary hydroxyl groups, even without a catalyst, often at lower temperatures.[4] This method, however, requires an acid scavenger, such as pyridine (B92270), to neutralize the HCl byproduct generated during the reaction.[2]
Q6: How do I monitor the progress of my polymerization reaction and determine the final molecular weight?
A6: Several analytical techniques are essential for monitoring polymerization and characterizing the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the polymer and to quantify the end groups.[8] Derivatization with agents like trichloroacetyl isocyanate (TAI) can improve the resolution and accuracy of end-group analysis.[8][9]
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[10][11]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[12][13][14][15] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[12][13][14][15]
Experimental Protocols
Protocol 1: Polyester Synthesis using the Aryl Alcohol (p-Cresol) Method
This protocol is adapted for the synthesis of high molecular weight poly(isosorbide succinate).[3]
Materials:
-
Isosorbide (secondary diol)
-
Succinic acid (dicarboxylic acid)
-
p-Cresol (aryl alcohol)
-
Butyltin hydroxide oxide (catalyst)
Procedure:
-
Charging the Reactor: In a suitable reactor equipped with mechanical stirring, a nitrogen inlet, and a distillation outlet, charge the isosorbide, succinic acid, p-cresol, and butyltin hydroxide oxide catalyst.
-
Inerting: Degas the reaction mixture by applying several vacuum/nitrogen cycles at approximately 80 °C to remove dissolved oxygen.[2]
-
Esterification: Under a slow stream of nitrogen, heat the mixture to 240 °C and maintain for 5 hours.[2] Water and some p-cresol will distill off.
-
Pre-polycondensation: Gradually reduce the pressure to 0.4–0.8 mbar over 2 hours while decreasing the temperature to 220 °C. This step removes the majority of the unreacted p-cresol.[2][3]
-
Polycondensation: Maintain the temperature at 220 °C and the pressure at 0.4–0.8 mbar for 1 hour to build the high molecular weight polymer.[2][3]
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere before recovering the solid polyester.
Protocol 2: Polyester Synthesis using Diacid Chlorides
This protocol is a general procedure for the solution polymerization of a secondary diol with a diacid chloride.[2][4]
Materials:
-
Secondary diol (e.g., 2,5-hexanediol)
-
Diacid chloride (e.g., adipoyl chloride)
-
Pyridine (acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary diol and an excess of pyridine in the anhydrous solvent.[2]
-
Monomer Addition: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of the diacid chloride, previously dissolved in the same anhydrous solvent.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by techniques like TLC or IR spectroscopy.[2]
-
Work-up: Filter the mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with brine.[2]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Concentrate the solution under reduced pressure to obtain the polyester.
-
Purification: The polymer can be further purified by precipitation from a suitable solvent/non-solvent pair (e.g., dissolving in dichloromethane (B109758) and precipitating in methanol).
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude 3,4-Heptanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Heptanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on its synthetic route. A common method for synthesizing vicinal diols like this compound is the dihydroxylation of the corresponding alkene (3-heptene).[1][2] Potential impurities from this process include:
-
Unreacted starting material: 3-heptene
-
Residual oxidizing agents and byproducts: If osmium tetroxide is used, residual osmium species may be present. If permanganate (B83412) is used, manganese dioxide is a common byproduct.[1][2]
-
Over-oxidation products: Further oxidation of the diol can lead to the formation of 3,4-heptanedione.
-
Solvent residues: Depending on the reaction and workup conditions, residual solvents may be present.
Q2: What is the physical state of this compound at room temperature?
A2: this compound is a liquid at room temperature. It has a reported boiling point of 214.2 °C at 760 mmHg. This property is important when selecting a purification strategy, as distillation is a suitable method for liquid compounds.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and from components with significantly different boiling points.[3][4][5]
-
Column Chromatography: Particularly useful for removing impurities with similar boiling points to this compound. Normal-phase chromatography using silica (B1680970) gel or alumina, or specialized Diol-functionalized silica can be effective.[6][7]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a purification technique for solid compounds.[8] Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or unstable boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring.- System pressure is too low for the heating temperature. | - Ensure uniform heating with a heating mantle and a well-placed thermocouple.- Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.[9]- Gradually increase the bath temperature once the vacuum is stable. |
| Product not distilling over | - Vacuum is not low enough.- The heating temperature is too low.- There is a leak in the system. | - Check the vacuum pump for proper function and ensure all connections are secure.- Gradually increase the heating mantle temperature.- Inspect all joints for proper sealing. Use vacuum grease on all ground-glass joints. |
| Product co-distills with impurities | - The boiling points of the product and impurity are too close.- The distillation column has poor efficiency. | - Use a fractionating column to improve separation.- Consider an alternative purification method like column chromatography. |
| Product decomposition | - The distillation temperature is too high. | - Use a lower pressure (higher vacuum) to decrease the boiling point of the diol.[3][4] |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities | - Incorrect solvent system (eluent).- Column overloading. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation.- Reduce the amount of crude material loaded onto the column. |
| This compound does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For silica gel, a gradient of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane (B109758) are common choices for polar compounds.[7][10] |
| This compound elutes too quickly (with the solvent front) | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a less polar solvent system. |
| Streaking or tailing of the product band | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.- Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
Data Presentation
| Purification Method | Typical Starting Purity (Crude) | Expected Final Purity | Anticipated Yield | Notes |
| Vacuum Distillation | 80-90% | >98% | 70-85% | Highly effective for removing non-volatile impurities and compounds with significantly different boiling points. |
| Flash Column Chromatography (Silica Gel) | 80-90% | >99% | 60-80% | Effective for removing impurities with similar polarity. Yield can be lower due to product retention on the column. |
| Sequential Purification (Distillation followed by Chromatography) | 80-90% | >99.5% | 50-70% | Can achieve very high purity by removing a broad range of impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Place a magnetic stir bar in the distillation flask.
-
Grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring and slowly evacuate the system using the vacuum pump.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions separately.
-
Collect the this compound fraction at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 214.2 °C.
-
Once the product has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Flash Column Chromatography of Crude this compound
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Logical troubleshooting approach for purification issues.
References
- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Osmium Tetroxide Dihydroxylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing osmium tetroxoxide-catalyzed dihydroxylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A series of common issues encountered during osmium tetroxide dihydroxylation are addressed below in a question-and-answer format.
Issue 1: Low or No Yield of the Diol Product
-
Question: My dihydroxylation reaction is resulting in a low yield or failing to produce the desired diol. What are the potential causes and solutions?
-
Answer: Low or inconsistent yields can arise from several factors related to reagent stability, catalyst activity, and reaction conditions.[1]
-
Catalyst Decomposition or Volatilization: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, particularly at elevated temperatures.[1] Ensure the reaction vessel is well-sealed. For reactions requiring higher temperatures, consider using microencapsulated OsO₄ catalysts, which can exhibit lower leaching and improved stability.[2]
-
Co-oxidant Inactivity: The co-oxidant, which regenerates the Os(VIII) catalyst, may be old or decomposed. Use a fresh batch of the co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[2][3] For Upjohn dihydroxylations, NMO is a common choice, while Sharpless asymmetric dihydroxylations often employ K₃[Fe(CN)₆].[3][4]
-
Improper pH: The reaction rate is sensitive to pH. For Sharpless asymmetric dihydroxylation, the reaction is typically buffered to a slightly basic pH to ensure optimal catalyst turnover.[5] For certain electron-deficient olefins, a slightly acidic pH, sometimes achieved with additives like citric acid, can accelerate the reaction.[6][7]
-
Substrate Reactivity: Electron-deficient alkenes react more slowly with the electrophilic osmium tetroxide.[6] Increasing the reaction time or temperature may be necessary, but this also increases the risk of side reactions.[8]
-
Inefficient Quenching and Workup: The reaction must be properly quenched to reduce the osmate ester intermediate and remove excess osmium. A saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) is commonly used.[3] Inadequate quenching can lead to product loss during purification.
-
Issue 2: Poor Stereoselectivity in Asymmetric Dihydroxylation
-
Question: I am performing a Sharpless asymmetric dihydroxylation, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
-
Answer: Suboptimal stereoselectivity in Sharpless dihydroxylation often points to issues with the chiral ligand, reaction conditions, or a competing non-selective reaction pathway.
-
Ligand Concentration and Integrity: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is crucial for inducing enantioselectivity.[5] Ensure the ligand is pure and used in the correct molar ratio. A secondary catalytic cycle that is not ligand-accelerated can lead to a decrease in enantioselectivity. This can be suppressed by using a higher molar concentration of the ligand.[6]
-
Olefin Concentration: High concentrations of the olefin can lead to a background reaction where the alkene is dihydroxylated without the influence of the chiral ligand, thus reducing the overall ee.[5] Slow addition of the olefin to the reaction mixture can mitigate this issue.[2][9]
-
Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.
-
Choice of AD-mix: Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers.[5][10]
-
Issue 3: Formation of Side Products and Over-oxidation
-
Question: My reaction is producing significant byproducts, such as ketones or carboxylic acids. How can I minimize these side reactions?
-
Answer: The formation of byproducts is often due to over-oxidation of the initial diol product.
-
Reaction Temperature: Elevated temperatures can promote over-oxidation.[2][8] Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity for the diol.
-
Choice of Co-oxidant: Some co-oxidants are more prone to causing over-oxidation than others. For example, while hydrogen peroxide can be used, it can sometimes lead to cleavage of the diol.[4][11] NMO and K₃[Fe(CN)₆] are generally reliable choices.[2][3]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
Alternative Reagents: For substrates prone to over-oxidation, potassium permanganate (B83412) (KMnO₄) can be an alternative, but it is a stronger oxidizing agent and often gives lower yields.[12][13]
-
Data on Reaction Conditions
The following table summarizes typical reaction conditions for Upjohn and Sharpless asymmetric dihydroxylation and their impact on the reaction outcome.
| Parameter | Upjohn Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Impact on Yield and Selectivity |
| Osmium Source | OsO₄ (catalytic) | K₂OsO₂(OH)₄ (in AD-mix) | The catalytic nature reduces cost and toxicity.[3][12] |
| Co-oxidant | NMO | K₃[Fe(CN)₆] / K₂CO₃ (in AD-mix) or NMO | NMO is effective for large-scale reactions; K₃[Fe(CN)₆] is common in AD-mixes.[4][14] |
| Chiral Ligand | None | (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β) | Essential for enantioselectivity.[5] |
| Solvent System | Acetone (B3395972)/Water, t-BuOH/Water | t-BuOH/Water | Biphasic systems are standard.[2][9] |
| Temperature | Room Temperature | 0°C to Room Temperature | Lower temperatures can improve enantioselectivity but may require longer reaction times.[9] |
| pH | Not explicitly controlled | Buffered (slightly basic) | pH control is crucial for reaction rate and catalyst stability.[5][15] |
Experimental Protocols
1. General Protocol for Upjohn Dihydroxylation
This protocol is a general starting point and may require optimization for specific substrates.[3]
-
Preparation: Dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 mmol) to the stirred solution and stir until it is fully dissolved.[2][3]
-
Initiation: Carefully add a catalytic amount of osmium tetroxide (e.g., 0.02 mmol, as a 2.5 wt% solution in t-butanol) to the reaction mixture at room temperature. The solution may turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approximately 5 mL). Stir vigorously for 30-60 minutes until the color of the mixture lightens.[3]
-
Workup: If a precipitate forms, filter the mixture through celite. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography.[3]
2. General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol utilizes commercially available AD-mix preparations.[10]
-
Preparation: In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water. Cool the mixture to 0°C.
-
Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, typically 1.4 g per mmol of alkene) to the solvent and stir until the solids are dissolved.
-
Addition of Alkene: Add the alkene (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (approximately 1.5 g) and allow the mixture to warm to room temperature, stirring for about 1 hour.
-
Workup: Add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with 2M NaOH and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common issues in osmium tetroxide dihydroxylation.
Caption: The catalytic cycle for the Sharpless asymmetric dihydroxylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Potassium Permanganate Oxidation of Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the potassium permanganate (B83412) (KMnO₄) oxidation of alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of alkene oxidation with potassium permanganate?
The oxidation of alkenes with potassium permanganate can yield two main types of products depending on the reaction conditions. Under cold, dilute, and alkaline or neutral conditions, the primary product is a syn-1,2-diol (a glycol).[1][2] Conversely, under hot, concentrated, and acidic or basic conditions, the alkene undergoes oxidative cleavage, breaking the carbon-carbon double bond to form ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene.[3][4]
Q2: What are the most common side reactions in this process?
The most common side reaction is essentially the alternative reaction pathway. If the goal is syn-dihydroxylation, oxidative cleavage is the primary side reaction. If oxidative cleavage is desired, incomplete reaction can leave the intermediate diol as a byproduct.[1][5] Over-oxidation is another significant side reaction, where aldehydes formed during cleavage are further oxidized to carboxylic acids, and terminal alkenes can be completely oxidized to carbon dioxide.[6][7]
Q3: How do reaction conditions influence the outcome of the oxidation?
The outcome is highly sensitive to temperature, pH, and the concentration of KMnO₄.[1]
-
Temperature: Low temperatures (0-5 °C) favor the formation of 1,2-diols.[1] Higher temperatures provide the energy needed to cleave the C-C bond of the intermediate manganate (B1198562) ester, leading to carbonyl compounds.[7]
-
pH: Basic (alkaline) conditions (pH > 8) are crucial for stabilizing the intermediate manganate ester and favoring diol formation.[1] Acidic conditions promote oxidative cleavage and further oxidation of the products.[4][5]
-
Concentration: Dilute solutions of KMnO₄ are used for dihydroxylation, while concentrated solutions lead to cleavage.[3][5]
Q4: Can I use potassium permanganate to synthesize aldehydes from alkenes?
Generally, potassium permanganate is not a suitable reagent for synthesizing aldehydes from alkenes.[6] This is because aldehydes are readily oxidized to carboxylic acids under the strong oxidizing conditions of the reaction.[6][7] While aldehydes are intermediates in the cleavage process, they are typically not the final isolated product.[8]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1,2-Diol
Q: I am trying to synthesize a 1,2-diol from my alkene, but the yield is very low, and I see a mixture of other products. What could be the problem?
A: A low yield of the 1,2-diol is typically due to over-oxidation or cleavage of the double bond. Here are some potential causes and solutions:
-
Temperature is too high: The reaction is very sensitive to temperature. Ensure the reaction mixture is maintained at a low temperature, ideally between 0-5 °C, using an ice bath.[1]
-
Solution is not sufficiently basic: The reaction should be run under alkaline conditions (pH > 8) to stabilize the intermediate and prevent cleavage.[1] You can add a base like sodium hydroxide (B78521) or potassium hydroxide to the reaction mixture.
-
Potassium permanganate concentration is too high: Use a dilute solution of KMnO₄. Adding the permanganate solution slowly to the alkene solution can help maintain a low effective concentration and control the reaction.[5]
-
Reaction time is too long: Extended reaction times can lead to the oxidation of the diol product. Monitor the reaction progress (e.g., by observing the disappearance of the purple permanganate color) and work it up promptly upon completion.
Issue 2: Unexpected Oxidative Cleavage Products
Q: I intended to perform a gentle dihydroxylation, but my analysis shows the presence of ketones and/or carboxylic acids. Why did my alkene cleave?
A: The presence of cleavage products indicates that the reaction conditions were too harsh. The following factors can promote oxidative cleavage:
-
Acidic or neutral conditions: In acidic or even neutral solutions, KMnO₄ is a much stronger oxidizing agent and will readily cleave the C-C bond of the intermediate diol.[2] Ensure the reaction medium is basic.
-
Elevated temperature: As mentioned, higher temperatures favor cleavage.[7] Check and control your reaction temperature carefully.
-
Concentrated KMnO₄ solution: Using a concentrated solution of potassium permanganate will lead to cleavage.[3][5] Always use a cold, dilute solution for dihydroxylation.
Issue 3: My Reaction to Produce Carboxylic Acids is Inefficient
Q: I am performing an oxidative cleavage to synthesize a carboxylic acid, but the reaction is slow, and the yield is poor. How can I improve this?
A: Inefficient cleavage can result from several factors:
-
Insufficiently harsh conditions: For oxidative cleavage, you need hot, concentrated, and often acidic conditions.[3][4] Ensure the temperature is elevated and the KMnO₄ solution is sufficiently concentrated.
-
Poor solubility: Many alkenes are not soluble in the aqueous solutions typically used for permanganate oxidations. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by bringing the permanganate ion into the organic phase.[9][10]
-
Workup issues: The manganese dioxide (MnO₂) byproduct can sometimes trap the desired product. Ensure a proper workup procedure to remove the MnO₂ and isolate your product effectively.
Data Presentation
The following table summarizes the general reaction conditions and expected products for the potassium permanganate oxidation of alkenes.
| Objective | Reagents & Conditions | Alkene Structure | Primary Product(s) | Major Side Product(s) |
| Syn-Dihydroxylation | Cold (0-5 °C), dilute, alkaline (pH > 8) KMnO₄ | Any alkene | syn-1,2-diol | Ketones, carboxylic acids (from cleavage) |
| Oxidative Cleavage | Hot, concentrated, acidic or basic KMnO₄ | R₂C=CR'₂ | Two ketones (R₂C=O, R'₂C=O) | Incomplete reaction (diol) |
| R₂C=CHR' | One ketone (R₂C=O) and one carboxylic acid (R'COOH) | |||
| RCH=CHR' | Two carboxylic acids (RCOOH, R'COOH) | |||
| R₂C=CH₂ | One ketone (R₂C=O) and carbon dioxide (CO₂) | |||
| RCH=CH₂ | One carboxylic acid (RCOOH) and carbon dioxide (CO₂) |
Experimental Protocols
Protocol 1: syn-Dihydroxylation of an Alkene using Phase-Transfer Catalysis
This protocol is adapted from a procedure for the oxidation of cis-cyclooctene and can be generalized for other internal olefins.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, add the alkene (0.1 mole) dissolved in 100 mL of dichloromethane.
-
Addition of Reagents: Add 100 mL of a 40% aqueous sodium hydroxide solution and a phase-transfer catalyst such as benzyltriethylammonium chloride (1 gram).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-salt bath.
-
Addition of KMnO₄: With vigorous stirring, add solid potassium permanganate (15.8 grams, 0.1 mole) in small portions over two hours, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir overnight, packed in ice.
-
Workup: Dissolve the manganese dioxide precipitate by bubbling sulfur dioxide gas through the mixture or by the careful addition of sodium bisulfite. Add 500 mL of ether and separate the layers. Extract the aqueous layer three times with 150 mL portions of ether.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield the pure cis-1,2-diol.
Protocol 2: Oxidative Cleavage of a Terminal Alkene to a Carboxylic Acid
This protocol is a general procedure for the oxidative cleavage of terminal alkenes using a phase-transfer catalyst.[10]
-
Reaction Setup: To a solution of the terminal alkene (e.g., 1-eicosene, 0.04 mole) in 400 mL of methylene (B1212753) chloride, add 1 mL of glacial acetic acid and 1.0 g of a phase-transfer catalyst (e.g., Adogen 464).
-
Addition of KMnO₄: While stirring rapidly, add solid potassium permanganate (0.544 mole) in small portions over a 3-hour period.
-
Reaction: Continue stirring for an additional 18 hours at room temperature.
-
Workup: Cool the mixture in an ice bath and add sodium bisulfite in small portions to reduce any precipitated manganese dioxide. Acidify the solution with sulfuric acid if it is basic, and then separate the layers.
-
Extraction: Extract the aqueous layer with two 400-mL portions of methylene chloride.
-
Isolation: Combine the organic layers and remove the solvent by distillation. Dissolve the residue in ether and extract with 2 N aqueous sodium hydroxide.
-
Purification: Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., hexane) to obtain the pure product.
Visualizations
Caption: Troubleshooting workflow for potassium permanganate oxidation of alkenes.
Caption: Influence of reaction conditions on product formation.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 9. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [erowid.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolution of Racemic 3,4-Heptanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving racemic mixtures of 3,4-heptanediol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
A1: The most prevalent methods for resolving racemic this compound and similar aliphatic diols include enzymatic kinetic resolution, chiral chromatography (typically HPLC or GC), and diastereomeric salt formation after derivatization.
Q2: Which method is most suitable for my research needs?
A2: The choice of method depends on factors such as the desired scale of the resolution, required enantiomeric purity, available equipment, and cost.
-
Enzymatic resolution is often favored for its high selectivity and environmentally friendly conditions, making it suitable for both small and larger-scale preparations.
-
Chiral chromatography offers excellent separation and analytical capabilities, ideal for obtaining high-purity enantiomers and for analytical determination of enantiomeric excess (ee).
-
Diastereomeric salt formation is a classical and scalable method but requires derivatization of the diol to introduce an acidic or basic handle.
Q3: How can I determine the enantiomeric excess (ee%) of my resolved this compound?
A3: Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the most common and accurate methods for determining the ee% of resolved this compound. This typically involves separating the enantiomers on a chiral stationary phase and integrating the peak areas.
Q4: I am not getting any separation with my chosen method. What should I do?
A4: A lack of separation can be due to various factors. For enzymatic resolution, the chosen enzyme may not be effective for this substrate. For chromatography, the chiral stationary phase or mobile phase may be inappropriate. For diastereomeric salt crystallization, the resolving agent or solvent system may not provide sufficient discrimination. It is crucial to screen a variety of conditions, including different enzymes, columns, mobile phases, resolving agents, and solvents.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Issue: Low or no conversion.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known substrate. |
| Unsuitable reaction conditions | Optimize temperature, pH, and solvent. Screen different organic solvents or consider a solvent-free system. |
| Enzyme inhibition | Ensure high purity of the substrate and reagents. The product may also be causing inhibition. |
| Insufficient enzyme loading | Increase the amount of enzyme used in the reaction. |
Issue: Low enantioselectivity (low ee%).
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme | Screen a variety of lipases from different sources (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL)). |
| Incorrect acyl donor | Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides). |
| Unfavorable temperature | Lowering the reaction temperature can sometimes improve enantioselectivity. |
| Reaction proceeded too far | For kinetic resolutions, the optimal ee% for the remaining starting material is achieved at ~50% conversion. Monitor the reaction progress over time. |
Chiral Chromatography (HPLC/GC)
Issue: No separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate chiral stationary phase (CSP) | Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). |
| Unsuitable mobile phase | For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol, acetonitrile/water). For GC, optimize the temperature program. |
| Co-elution with impurities | Ensure the sample is of high purity before injection. |
Issue: Poor peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Step |
| Column overload | Inject a smaller sample volume or a more dilute sample. |
| Incompatible solvent | Dissolve the sample in the mobile phase whenever possible. |
| Column degradation | Use a guard column and ensure the mobile phase is properly filtered and degassed. Consider flushing or replacing the column. |
| Secondary interactions | For HPLC, add modifiers to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions. |
Diastereomeric Salt Formation and Crystallization
Issue: No crystal formation.
| Possible Cause | Troubleshooting Step |
| Diastereomeric salts are too soluble | Try a different solvent or a mixture of solvents (anti-solvent addition) to reduce solubility. Concentrate the solution. |
| Insufficient supersaturation | Cool the solution to a lower temperature. Allow the solvent to evaporate slowly. |
| Nucleation is inhibited | Scratch the inside of the flask with a glass rod. Add seed crystals of the desired diastereomer if available. |
Issue: Low diastereomeric excess (d.e.) of the crystallized salt.
| Possible Cause | Troubleshooting Step |
| Similar solubilities of diastereomers | Screen different resolving agents and crystallization solvents to maximize the solubility difference. |
| Co-precipitation | Optimize the cooling rate; a slower cooling rate often improves selectivity. |
| Impure starting materials | Ensure the racemic diol and the resolving agent are of high purity. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound via Acylation
This protocol is a general starting point, and optimization of the enzyme, acyl donor, solvent, and temperature is highly recommended.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether (TBME) or hexane)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in the chosen organic solvent (10 mL), add the immobilized lipase (50-100 mg).
-
Add the acyl donor (0.5 - 1.0 mmol). Using a sub-stoichiometric amount of the acyl donor is crucial for kinetic resolution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
The filtrate contains one enantiomer of this compound and the monoacylated product of the other enantiomer. These can be separated by standard column chromatography.
-
The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of this compound.
Illustrative Quantitative Data for Enzymatic Resolution of a Short-Chain Diol:
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee% (Diol) | ee% (Ester) |
| Novozym 435 | Vinyl Acetate | TBME | 40 | 24 | 48 | >95 | >95 |
| PCL | Isopropenyl Acetate | Hexane | 30 | 48 | 51 | 92 | 90 |
Protocol 2: Chiral GC Analysis of Resolved this compound
This protocol describes the analysis of the enantiomeric purity of this compound after derivatization.
Materials:
-
Sample of resolved this compound
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640), TFAA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX® G-TA)
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a small amount of the this compound sample (approx. 1 mg) in anhydrous dichloromethane (B109758) (0.5 mL). Add an excess of trifluoroacetic anhydride (approx. 50 µL) and let the reaction proceed for 15-30 minutes at room temperature.
-
Sample Preparation: Quench the reaction by adding a small amount of methanol. Evaporate the solvent and excess reagent under a stream of nitrogen. Redissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
GC Analysis:
-
Column: Astec® CHIRALDEX® G-TA (or similar)
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 2-5 °C/min to a final temperature (e.g., 150 °C).
-
Injector and Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID)
-
-
Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Illustrative Chiral GC Separation Data for a Derivatized Diol:
| Chiral Column | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Astec® CHIRALDEX® G-TA | 15.2 | 15.8 | 2.1 |
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: General workflow for the analysis of this compound enantiomers by chiral chromatography.
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
Technical Support Center: Stability of 3,4-Heptanediol Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Heptanediol in acidic environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound under acidic conditions.
| Issue | Possible Cause | Recommended Action |
| Loss of this compound with Appearance of a New Peak in Chromatography | Acid-catalyzed degradation, likely a Pinacol rearrangement.[1][2][3][4] | 1. Confirm the identity of the new peak as a ketone (e.g., 4-Heptanone or 3-Heptanone) using techniques like GC-MS or LC-MS/MS. 2. Adjust the pH of your formulation to be closer to neutral if the rearrangement is undesirable. 3. If acidic conditions are necessary, consider lowering the temperature to decrease the rate of rearrangement. |
| Formation of Multiple Unexpected Byproducts | In addition to rearrangement, side reactions like elimination (dehydration) to form alkenes (dienes) may be occurring.[5][6] | 1. Characterize the byproducts to understand the degradation pathways. 2. Optimize reaction conditions (acid concentration, temperature, reaction time) to minimize the formation of undesired products.[6] 3. Purify the desired product from the byproducts using appropriate chromatographic techniques. |
| Inconsistent Results Between Batches | Variability in the purity of this compound, the concentration of the acid, or reaction conditions. | 1. Ensure the starting material meets required purity specifications. 2. Accurately control the pH and temperature of the experiment. 3. Maintain consistent reaction times and mixing parameters. |
| Difficulty in Quantifying the Extent of Degradation | The analytical method may not be stability-indicating. | 1. Develop and validate a stability-indicating analytical method (e.g., HPLC, GC) that can separate this compound from all potential degradation products.[7][8][9] 2. Perform forced degradation studies to identify all potential degradation products and ensure they are well-resolved from the parent compound.[7][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound, a vicinal diol, under acidic conditions is the Pinacol rearrangement.[1][2][3] This is an acid-catalyzed reaction that converts a 1,2-diol into a ketone.[4] The reaction proceeds through the formation of a carbocation intermediate, followed by the migration of an alkyl or hydride group.[2][3]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The Pinacol rearrangement of this compound is expected to yield a mixture of two isomeric ketones: 4-Heptanone and 3-Heptanone. The relative ratio of these products will depend on the relative stability of the intermediate carbocations formed during the reaction. Additionally, minor products resulting from elimination reactions, such as heptadienes, may also be formed.[5][6]
Q3: How does acid concentration affect the stability of this compound?
A3: Increasing the acid concentration will generally accelerate the rate of the Pinacol rearrangement and other acid-catalyzed degradation pathways.[6] The reaction rate is dependent on the protonation of one of the hydroxyl groups, which is a key step in the mechanism.[2][3][5]
Q4: Are there any other factors that can influence the stability of this compound?
A4: Besides pH, temperature is a critical factor. Higher temperatures will increase the rate of degradation reactions. The presence of other nucleophiles or reactive species in the solution could potentially lead to other side reactions.
Q5: How can I prevent the degradation of this compound in my formulation?
A5: To minimize degradation, it is recommended to maintain the pH of the formulation as close to neutral as possible. If acidic conditions are required for the application, consider using the mildest effective acid concentration and keeping the temperature as low as possible. Protecting the hydroxyl groups as acetals can also prevent the rearrangement, though this would require subsequent deprotection.[12]
Degradation Pathway and Experimental Workflow
The following diagrams illustrate the potential degradation pathway of this compound under acidic conditions and a general workflow for investigating its stability.
Caption: Acid-catalyzed degradation of this compound via Pinacol rearrangement.
Caption: General workflow for assessing the stability of this compound.
Experimental Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.
Objective: To identify potential degradation products of this compound under acidic stress conditions and to assess its stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable column and detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
In separate volumetric flasks, add a known volume of the stock solution and dilute with the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of this compound.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.
-
-
Stress Conditions:
-
Incubate the acidic sample solutions at a controlled elevated temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, immediately neutralize the withdrawn aliquot with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Analyze the neutralized samples, along with the time zero sample and the control, using a validated stability-indicating chromatographic method (e.g., HPLC-UV or GC-FID).
-
-
Data Collection and Analysis:
-
Record the peak areas of this compound and any degradation products at each time point.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Summarize the data in a table for easy comparison.
-
Data Presentation: Stability of this compound in 0.1 M HCl at 60°C
The following table is a template for presenting the quantitative data obtained from a forced degradation study.
| Time (hours) | % this compound Remaining | % Degradation Product 1 (e.g., 4-Heptanone) | % Degradation Product 2 (e.g., 3-Heptanone) | % Total Degradation |
| 0 | 100 | 0 | 0 | 0 |
| 2 | Data | Data | Data | Data |
| 4 | Data | Data | Data | Data |
| 8 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
References
- 1. synarchive.com [synarchive.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. longdom.org [longdom.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
preventing over-oxidation in diol synthesis to dicarbonyl compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dicarbonyl compounds from diols, with a special focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for oxidizing diols to dicarbonyl compounds while avoiding over-oxidation?
A1: Several methods are widely used for the selective oxidation of diols to dicarbonyls. The choice of reagent is critical to prevent over-oxidation to carboxylic acids. Milder, more selective reagents are generally preferred.[1] Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations.[2][3][4][5] These methods operate under mild conditions and are known for their high chemoselectivity and tolerance of various functional groups.[3][5][6]
Q2: How can I minimize the over-oxidation of my dicarbonyl product to dicarboxylic acids?
A2: Over-oxidation is a common challenge, especially with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.[1][7][8] To minimize this side reaction, consider the following strategies:
-
Choice of Reagent: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents used in a Swern oxidation.[4][5]
-
Control of Reaction Conditions: Maintaining low temperatures is crucial, especially for reactions like the Swern oxidation, which is typically run at -78 °C to stabilize reactive intermediates.[9][10]
-
pH Control: In some oxidations, maintaining a specific pH can suppress over-oxidation. For instance, in TEMPO-catalyzed oxidations, keeping the reaction mixture at a pH between 10 and 11 can be optimal.[2]
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically a slight excess (e.g., 1.2 equivalents of DMP), to ensure complete conversion of the diol without having a large excess of oxidant that could promote over-oxidation.[6]
Q3: What is the role of the solvent in diol oxidation reactions?
A3: The solvent plays a crucial role in diol oxidation. It must be able to dissolve the substrate and reagents, and it should be inert to the oxidizing agent. For Swern oxidations, dichloromethane (B109758) (DCM) is the most common solvent.[9] Similarly, DMP oxidations are also frequently carried out in chlorinated solvents like DCM or chloroform.[5] The choice of solvent can also influence the reaction rate and selectivity.
Q4: How do I choose the right oxidizing agent for my specific diol?
A4: The selection of an appropriate oxidizing agent depends on several factors, including the structure of the diol, the presence of other functional groups, and the desired scale of the reaction.
-
For acid-sensitive substrates, Swern and DMP oxidations are excellent choices as they are performed under neutral or mildly basic conditions.[3][5]
-
If your molecule contains other sensitive functional groups, a highly chemoselective reagent like DMP is often preferred.[6]
-
For larger-scale reactions, the cost and safety of the reagents become more significant considerations. While effective, DMP can be explosive under certain conditions, making it less suitable for large-scale synthesis.[6][11]
Q5: What are the typical reaction conditions (temperature, time) for these oxidations?
A5: Reaction conditions vary depending on the chosen method:
-
Swern Oxidation: This reaction is typically performed at very low temperatures, around -78 °C, to control the reactivity of the intermediates.[9] The reaction is usually complete within a few hours.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP oxidations are often carried out at room temperature and are generally complete within 2 to 4 hours.[5][6]
-
TEMPO-catalyzed Oxidation: These reactions are often run at or below room temperature (e.g., 0 °C).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of dicarbonyl product | Incomplete reaction. | - Increase reaction time or temperature (with caution, as this may promote side reactions).- Ensure the quality and activity of the oxidizing agent.- Check for proper stoichiometry of reagents. |
| Decomposition of the product during workup. | - Use a neutral or buffered workup procedure, especially for acid- or base-sensitive products.[5]- Maintain low temperatures during extraction and purification. | |
| Poor quality of starting diol. | - Purify the starting diol before the reaction. | |
| Formation of dicarboxylic acid byproduct (over-oxidation) | Oxidizing agent is too strong. | - Switch to a milder oxidizing agent like DMP or use Swern conditions.[1][4][5] |
| Reaction temperature is too high. | - Lower the reaction temperature. For Swern oxidations, maintain the temperature at -78 °C.[9] | |
| Excess oxidizing agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent.[6] | |
| Incomplete conversion of the diol | Insufficient amount of oxidizing agent. | - Use a slight excess of the oxidizing agent (e.g., 1.2 equivalents).[6]- Titrate the oxidizing agent if its purity is uncertain. |
| Deactivation of the oxidizing agent. | - Ensure all glassware is dry and use anhydrous solvents, as moisture can deactivate many oxidizing agents.[12] | |
| Low reaction temperature. | - For reactions like DMP oxidation, ensure the temperature is at room temperature. For Swern, ensure proper activation of DMSO before adding the alcohol.[6][9] | |
| Formation of unexpected byproducts | Side reactions with other functional groups. | - Choose a more chemoselective oxidizing agent.[6]- Consider using protecting groups for highly sensitive functionalities.[1] |
| Oxidative cleavage of vicinal diols. | - Avoid strong oxidizing agents known for C-C bond cleavage like periodic acid (HIO₄) or lead tetraacetate unless this is the desired outcome.[13] Milder reagents like those for Swern or DMP oxidations typically do not cause cleavage. |
Experimental Protocols
Selective Oxidation of a Diol to a Dicarbonyl using Dess-Martin Periodinane (DMP)
This protocol is a general guideline for the oxidation of a diol to a dicarbonyl compound using DMP.
Materials:
-
Diol
-
Dess-Martin Periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.[6]
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dicarbonyl product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Safety Precautions:
-
Dess-Martin periodinane is shock-sensitive and can be explosive. Handle with care.[6][11]
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Troubleshooting workflow for diol to dicarbonyl oxidation.
Caption: Experimental workflow for DMP oxidation of diols.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
Technical Support Center: Asymmetric Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing asymmetric dihydroxylation in their work.
Troubleshooting Guides
This section addresses common issues encountered during asymmetric dihydroxylation experiments.
Issue 1: Low Enantioselectivity (ee)
| Question | Answer |
| Why is the enantiomeric excess (ee) of my diol product low? | Low enantioselectivity is a frequent challenge and can stem from several factors. A primary cause is the interference of a non-enantioselective secondary catalytic cycle.[1][2] This occurs when the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence of the primary ligand, leading to a racemic or low ee product.[1][2] Other contributing factors can include high concentrations of the olefin substrate, insufficient chiral ligand concentration, and elevated reaction temperatures. |
| How can I improve the enantioselectivity of my reaction? | To suppress the secondary catalytic cycle and improve ee, consider the following strategies: • Increase Ligand Concentration: Employing a higher molar concentration of the chiral ligand can help ensure the osmium catalyst remains complexed with the chiral auxiliary.[1][2] • Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-selective secondary pathway. • Optimize Reaction Temperature: Lowering the reaction temperature, often to 0°C, can significantly improve enantioselectivity, although it may also decrease the reaction rate. |
Issue 2: Low Reaction Yield
| Question | Answer |
| What are the common reasons for a low yield of the desired diol? | Low yields in asymmetric dihydroxylation can be attributed to several factors: • Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide and sodium or potassium chlorate (B79027) have resulted in lower diol yields. The use of potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) is generally more effective.[3] • Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide, potentially leading to incomplete conversion. • Steric Hindrance: Bulky groups near the double bond can impede the approach of the bulky osmium-ligand complex, resulting in a slower reaction and lower yield. • Side Reactions: Over-oxidation of the diol product to form aldehydes or carboxylic acids can occur, especially under harsh reaction conditions. |
| How can I improve the reaction yield? | To enhance the yield of your diol product, consider these approaches: • Choice of Co-oxidant: Ensure you are using an efficient co-oxidant system, such as K₃Fe(CN)₆/K₂CO₃ or NMO. • Use of Additives: For sterically hindered or less reactive substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, thereby improving the catalytic turnover and yield.[1] • pH Control: The reaction is generally faster under slightly basic conditions. The use of a buffer, as included in the commercially available AD-mixes, helps maintain an optimal pH. For electron-deficient olefins, a slightly acidic pH may accelerate the oxidation rate.[1] |
Issue 3: Slow Reaction Rate
| Question | Answer |
| My asymmetric dihydroxylation reaction is proceeding very slowly. How can I increase the reaction rate? | A slow reaction rate can be a significant hurdle, particularly with challenging substrates. Several factors can influence the reaction rate: • Substrate Electronics: Electron-deficient alkenes are inherently less reactive towards the electrophilic osmium tetroxide. • Temperature: While lower temperatures favor higher enantioselectivity, they also lead to a decrease in the reaction rate. • Catalyst Turnover: The rate-limiting step can be the hydrolysis of the osmate(VI) ester intermediate to release the diol and regenerate the osmium catalyst. |
| What strategies can I use to accelerate a slow reaction? | To increase the rate of a slow dihydroxylation reaction, you can try the following: • Add Methanesulfonamide: For non-terminal alkenes, adding one equivalent of methanesulfonamide (MeSO₂NH₂) can significantly accelerate the hydrolysis of the osmate ester and, consequently, the overall catalytic turnover rate. This can even allow some reactions to proceed efficiently at 0°C.[1] • Optimize Temperature: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against a potential decrease in enantioselectivity. A systematic study of the temperature effect is recommended for each specific substrate. • pH Control: The reaction is generally faster under slightly basic conditions. The use of a buffer, as found in AD-mixes, helps maintain an optimal pH. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are AD-mix-α and AD-mix-β? | AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[1] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a chiral ligand, a co-oxidant (potassium ferricyanide), and a base (potassium carbonate). The key difference is the chiral ligand: AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, leading to the formation of opposite enantiomers of the diol product.[1] |
| What is the role of methanesulfonamide? | Methanesulfonamide (CH₃SO₂NH₂) can play a dual role in the reaction. For conjugated aromatic olefins, it acts as a weak acid catalyst, protonating the osmate ester intermediate and accelerating its hydrolysis. For aliphatic olefins, it can act as a phase-transfer catalyst, facilitating the transfer of hydroxide (B78521) ions to the organic phase to promote hydrolysis. |
| Can the catalyst be recycled? | While standard Sharpless asymmetric dihydroxylation does not typically involve catalyst recycling due to the complexity of the reaction mixture, research has explored methods for immobilizing the osmium catalyst and/or the chiral ligand on solid supports or in ionic liquids to facilitate recovery and reuse. |
| How does the structure of the olefin affect the reaction? | The electronic and steric properties of the olefin substrate significantly impact the reaction's outcome. Electron-rich double bonds are generally more reactive.[1] Trans-olefins often exhibit higher reactivity and enantioselectivity compared to cis-olefins.[4] Steric hindrance around the double bond can decrease the reaction rate and yield. |
Data Presentation
Table 1: Effect of Ligand on Enantioselectivity in the Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Ligand Loading (mol%) | Osmium Catalyst (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 9-O-acetyldihydrocinchonidine | 3 | 1.2 | 76 | - | [5] |
| 9-O-acetyldihydrocinchonidine | 5 | 2 | 84 | - | [5] |
| Ligand 3 | 1 | 0.4 | 42 | 20-42 | [5] |
| Ligand 5** | 1 | 0.4 | 31 | 20-42 | [5] |
| (DHQD)₂-PHAL | 0.25 | 0.2 | 99 | - | |
| p-chlorobenzoate ligand | 5 | 0.4 | 90 | - | |
| Derived from (11S,12S)-(-)-1 and dihydrocinchonine-(+)-2 | |||||
| **Derived from (±)-1 and dihydrocinchonine-(+)-2 |
Table 2: Asymmetric Dihydroxylation of Styrene (B11656) Derivatives with a Biomimetic Styrene Monooxygenase Enzymatic Cascade
| Substrate | Product | Enantiomeric Excess (ee, %) |
| p-bromostyrene | 2e | 96 (S) |
| m-bromostyrene | 2f | 81 (S) |
| o-bromostyrene | 2g | 70 (S) |
| p-chlorostyrene | 2h | 95 (S) |
| m-chlorostyrene | 2i | 83 (S) |
| o-chlorostyrene | 2j | 85 (S) |
| p-fluorostyrene | 2k | 94 (S) |
| m-fluorostyrene | 2l | 94 (S) |
| o-fluorostyrene | 2m | 94 (S) |
| Data from[6] |
Experimental Protocols
Detailed Methodology for the Asymmetric Dihydroxylation of trans-Stilbene
This protocol is adapted from the procedure described by McKee, Gilheany, and Sharpless.[7]
Materials:
-
trans-Stilbene (1.0 mol, 180.25 g)
-
N-methylmorpholine N-oxide (NMO), 60 wt. % aqueous solution (1.5 mol, 260 mL)
-
Dihydroquinidine (B8771983) 4-chlorobenzoate (B1228818) (0.05 mol, 23.25 g)
-
Osmium tetroxide (OsO₄), 2.5 wt. % in tert-butanol (B103910) (0.002 mol, 2 mL)
-
Acetone (375 mL)
-
Water (7.5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
To a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add trans-stilbene, the aqueous NMO solution, dihydroquinidine 4-chlorobenzoate, acetone, and water at room temperature.
-
Stir the mixture vigorously until the solids dissolve.
-
Add the osmium tetroxide solution to the reaction mixture.
-
Continue stirring vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding solid sodium sulfite.
-
Stir the mixture for at least one hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Separate the organic layer and wash it with 1 M sulfuric acid to remove the ligand (the acid washes can be saved for ligand recovery).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Determine the enantiomeric excess of the crude product (e.g., by ¹H NMR analysis of a Mosher ester derivative).
-
Recrystallize the crude product from hot aqueous 95% ethanol to obtain the enantiomerically pure stilbene (B7821643) diol.
Visualizations
Caption: Catalytic cycles in asymmetric dihydroxylation.
The diagram above illustrates the desired primary catalytic cycle that leads to a high enantiomeric excess (ee) product and the competing secondary cycle, a deactivation pathway that results in a lower ee product.
Caption: Troubleshooting workflow for common issues.
This flowchart provides a logical guide for troubleshooting common problems encountered in asymmetric dihydroxylation experiments.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Viscosity in Polyester Synthesis with Secondary Diols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity during polyester (B1180765) synthesis, with a specific focus on the incorporation of secondary diols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during polyester synthesis with secondary diols. Each guide provides potential causes and actionable solutions to help resolve the problem.
Guide 1: Low Molecular Weight and Corresponding Low Viscosity
Problem: The final polyester product has a low molecular weight, resulting in a viscosity that is below the desired specification for the intended application.
Possible Causes:
-
Low Reactivity of Secondary Diols: Secondary hydroxyl groups are sterically hindered and thus less reactive than primary hydroxyl groups, leading to incomplete polymerization. Isosorbide, a rigid bio-based secondary diol, is particularly known for its low reactivity, which can make it challenging to achieve high molecular weight polyesters.
-
Sub-optimal Reaction Stoichiometry: An imbalance in the molar ratio of diol to dicarboxylic acid can limit chain growth. While an excess of a volatile diol can sometimes be used to drive the reaction, this is not an effective strategy for high-boiling-point secondary diols as the excess is difficult to remove.
-
Inefficient Water Removal: The water produced during esterification can hydrolyze the ester bonds, creating an equilibrium that limits the growth of the polymer chains.
-
Inappropriate Reaction Conditions: High temperatures can lead to side reactions or thermal degradation of the monomers or the resulting polymer, while temperatures that are too low will result in slow reaction kinetics.
-
Catalyst Deactivation: The water produced during the reaction can lead to the hydrolysis and deactivation of certain catalysts.
Suggested Solutions:
-
Employ Reactive Intermediates:
-
In-situ Aryl Ester Formation: The addition of a monofunctional aryl alcohol (like p-cresol) during the esterification stage can lead to the in-situ formation of
-
Technical Support Center: Quantifying 3,4-Heptanediol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered when quantifying 3,4-Heptanediol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in quantifying this compound isomers?
A1: The primary challenges stem from the structural similarity of the isomers (diastereomers and enantiomers), which often results in co-elution and difficulty in achieving baseline separation.[1][2][3][4] Additionally, the polar nature of the diol functional groups can lead to poor peak shape and low volatility, particularly in gas chromatography (GC).[5][6]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Derivatization is crucial for GC analysis to increase the volatility and thermal stability of the this compound isomers.[5][6] By replacing the active hydrogen of the hydroxyl groups with a less polar functional group, derivatization reduces hydrogen bonding, leading to improved peak shape, better separation, and enhanced detector response.[5][6]
Q3: What are the recommended derivatization reagents for this compound?
A3: Silylating agents are highly effective for derivatizing diols like this compound. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to form trimethylsilyl (B98337) (TMS) ethers.[6][7][8] For vicinal diols, cyclic boronates can also be formed using reagents like n-butylboronic acid.[5]
Q4: Can Liquid Chromatography (LC) be used to analyze this compound isomers without derivatization?
A4: Yes, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to analyze this compound isomers without derivatization.[9] Reversed-phase chromatography with a polar mobile phase is a common approach.[10] However, achieving separation of the stereoisomers will likely require a chiral stationary phase.[2][11]
Q5: How can the different stereoisomers of this compound be separated?
A5: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) in either GC or LC.[2][11] Alternatively, derivatization with a chiral reagent can create diastereomeric derivatives that can then be separated on a non-chiral column.[11] Diastereomers, having different physical properties, can sometimes be separated on conventional non-chiral columns with careful method optimization.[1][4]
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization- Active sites in the GC system (liner, column) | - Optimize derivatization reaction conditions (temperature, time, reagent excess).- Use a deactivated inlet liner and a high-quality, inert GC column.[5]- Consider silanizing glassware to minimize analyte adsorption.[5] |
| Co-elution of Isomers | - Insufficient column resolution- Inappropriate stationary phase | - Optimize the GC temperature program (slower ramp rate).- Use a longer GC column or a column with a smaller internal diameter.- Select a stationary phase with a different selectivity. For enantiomers, a chiral stationary phase is necessary.[2] |
| Low Detector Response | - Incomplete derivatization- Analyte degradation in the injector | - Ensure complete derivatization to improve volatility and detector sensitivity.[5][6]- Optimize injector temperature to prevent thermal degradation. |
| Ghost Peaks | - Carryover from previous injections- Contaminated derivatization reagent or solvent | - Implement a thorough needle wash procedure between injections.- Run a blank solvent injection to check for contamination.- Use high-purity reagents and solvents. |
Liquid Chromatography (LC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - For reversed-phase, ensure the mobile phase pH is suitable for the column chemistry (typically pH 2-8 for silica-based columns).[12]- Consider a different stationary phase or mobile phase additives to block active sites. |
| Inadequate Separation of Isomers | - Insufficient column efficiency- Lack of chiral recognition (for enantiomers) | - Optimize mobile phase composition (solvent ratio, additives).- Use a column with a smaller particle size or a longer length for higher efficiency.[10][13]- For enantiomeric separation, a chiral stationary phase is required.[2] |
| Irreproducible Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition or flow rate | - Ensure the column is fully equilibrated between gradient runs (at least 5-10 column volumes).[12]- Check the pump for leaks and ensure proper solvent mixing. |
| High Backpressure | - Column frit blockage- Particulate matter from the sample | - Filter all samples and mobile phases before use.[9]- Use a guard column to protect the analytical column.[14]- If a blockage is suspected, try back-flushing the column (disconnect from the detector).[12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers (with Derivatization)
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or DMF).[7][8]
-
Vortex to dissolve.
-
-
Derivatization (Silylation):
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[8]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC Column: Chiral stationary phase column (e.g., a cyclodextrin-based column) for enantiomeric separation, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Program: 80°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
-
Protocol 2: LC-MS/MS Analysis of this compound Isomers
-
Sample Preparation:
-
Dissolve 1 mg of the this compound isomer mixture in 1 mL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC Column: Chiral stationary phase column (e.g., polysaccharide-based CSP), 150 mm x 2.1 mm ID, 3 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Parameters: Optimize precursor and product ions for this compound using a standard solution (e.g., monitor the protonated molecule [M+H]+ and its characteristic fragment ions in Multiple Reaction Monitoring - MRM mode).
-
Quantitative Data Summary
Table 1: Hypothetical GC-MS Data for Derivatized this compound Isomers on a Chiral Column
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) |
| (3R,4R)-Heptanediol-TMS | 15.2 | - | 5 |
| (3S,4S)-Heptanediol-TMS | 15.5 | 1.6 | 5 |
| (3R,4S)-Heptanediol-TMS | 16.1 | 2.8 | 5 |
| (3S,4R)-Heptanediol-TMS | 16.3 | 1.2 | 5 |
Table 2: Hypothetical LC-MS/MS Data for this compound Isomers on a Chiral Column
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Quantitation (LOQ) (pg/mL) |
| (3R,4R)-Heptanediol | 8.5 | - | 50 |
| (3S,4S)-Heptanediol | 8.9 | 1.8 | 50 |
| (3R,4S)-Heptanediol | 9.7 | 3.5 | 50 |
| (3S,4R)-Heptanediol | 10.1 | 1.9 | 50 |
Visualizations
Caption: Workflow for GC-MS analysis of this compound isomers.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. rsc.org [rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 8. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. waters.com [waters.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
common impurities in commercially available 3,4-Heptanediol
Technical Support Center: 3,4-Heptanediol
Welcome to the technical support center for commercially available this compound. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common issues related to impurities that may be present in this product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities to be found in commercial this compound?
A1: While specific impurities can vary between manufacturers and batches, they generally fall into the following categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as 3-heptene (B165601) or 4-heptene.
-
Byproducts of Synthesis: Side reactions during the manufacturing process can lead to the formation of related diols, aldehydes, or ketones. For instance, incomplete oxidation or reduction steps can result in compounds other than the desired this compound.
-
Residual Solvents: Solvents used during synthesis and purification, such as acetone, diethyl ether, or ethyl acetate, may remain in the final product in trace amounts.
-
Water: Due to the hygroscopic nature of diols, water is a common impurity that can affect reactions sensitive to moisture.
-
Isomers: Positional isomers like 1,2-heptanediol (B1582944) or other constitutional isomers might be present.
Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?
A2: Yes, impurities in this compound can lead to unexpected reaction outcomes. For example:
-
Aldehydic or Ketonic Impurities: These can participate in side reactions, especially if your main reaction involves sensitive reagents like organometallics or strong bases.
-
Unsaturated Impurities (e.g., unreacted heptene): These can react with catalysts or reagents intended for other functional groups.
-
Water: Can quench moisture-sensitive reagents and catalysts, leading to lower yields or incomplete reactions.
Q3: How can I detect the presence of impurities in my this compound sample?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting residual solvents, starting materials, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities by comparing the spectra to a pure standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups from impurities, such as carbonyls (from aldehydes/ketones) or C=C double bonds (from unreacted alkenes).
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Q4: I suspect my this compound is contaminated with a residual solvent. How can I confirm this and remove it?
A4: GC-MS is the most direct way to identify and quantify residual solvents. To remove volatile solvents, you can place the sample under a high vacuum for several hours. Gentle heating can accelerate the process, but care must be taken to avoid degradation of the diol. For less volatile solvents, purification techniques like fractional distillation under reduced pressure may be necessary.
Troubleshooting Guide
This section provides a logical workflow to help you troubleshoot issues that may arise from impurities in this compound.
Potential Impurities and Their Impact
The following table summarizes potential impurities, their likely origin, and their potential impact on experiments.
| Impurity Type | Potential Specific Impurities | Likely Origin | Potential Experimental Impact | Recommended Analytical Technique |
| Starting Materials | 3-Heptene, 4-Heptene | Incomplete reaction during synthesis | Can undergo side reactions with catalysts or reagents. | GC-MS, ¹H NMR |
| Byproducts | Heptanones, Heptanals | Incomplete oxidation/reduction steps | May form undesired adducts or byproducts. | GC-MS, FTIR, ¹H NMR |
| Isomers | 1,2-Heptanediol, 2,3-Heptanediol | Non-specific synthesis methods | May lead to products with different regiochemistry. | GC-MS, ¹³C NMR |
| Residual Solvents | Acetone, Diethyl Ether, Ethyl Acetate | Purification process | Can interfere with reaction kinetics or react with reagents. | GC-MS, ¹H NMR |
| Water | H₂O | Absorption from atmosphere, synthesis | Deactivates moisture-sensitive reagents and catalysts. | Karl Fischer Titration |
Experimental Protocols
Protocol: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of commercially available this compound for volatile impurities.
1. Objective: To separate, identify, and semi-quantify volatile impurities in a sample of this compound.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)
-
Volumetric flasks and pipettes
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in the chosen high-purity solvent.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).
4. GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-500
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the remaining peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify impurities.
-
The relative peak area can be used for semi-quantitative estimation of the impurity levels. For accurate quantification, calibration with certified standards of the identified impurities is required.
Visualizations
The following diagrams illustrate key troubleshooting and experimental workflows.
Validation & Comparative
A Comparative Analysis of 3,4-Heptanediol and 1,2-Heptanediol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory characteristics. Diols, a class of organic compounds containing two hydroxyl groups, are widely utilized for their versatile properties, including solvency, antimicrobial activity, and their role as skin penetration enhancers. This guide provides a comparative analysis of two isomeric heptanediols: 3,4-Heptanediol and 1,2-Heptanediol (B1582944), to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between this compound (a vicinal diol with hydroxyl groups on the third and fourth carbon atoms) and 1,2-Heptanediol (a vicinal diol with hydroxyl groups on the first and second carbon atoms) gives rise to distinct physicochemical properties that influence their function in various applications.
| Property | This compound | 1,2-Heptanediol | References |
| Molecular Formula | C₇H₁₆O₂ | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | 132.20 g/mol | [1][3] |
| Boiling Point | 214.2 °C at 760 mmHg | 226.00 to 227.00 °C at 760.00 mm Hg (est) | [1][4] |
| Flash Point | 107.5 °C | 101.70 °C (est) | [1][4] |
| Density | 0.945 g/cm³ | Not explicitly found | [1] |
| Water Solubility | Data not available | 8811 mg/L @ 25 °C (est) | [4] |
| LogP (o/w) | Data not available | 1.030 (est) | [4] |
Performance in Key Applications: An Evidence-Based Comparison
While direct comparative studies between this compound and 1,2-Heptanediol are scarce, we can infer their relative performance based on their structural characteristics and data from analogous compounds.
Antimicrobial Efficacy
1,2-Alkanediols are known for their antimicrobial properties, which are influenced by their alkyl chain length. Generally, longer chains exhibit higher potency at lower concentrations. Studies on various 1,2-alkanediols have shown their effectiveness against a broad spectrum of microorganisms. The mechanism of action is believed to be the disruption of microbial cell membranes.
Solvency Power
The ability of a diol to act as a solvent is crucial for dissolving active pharmaceutical ingredients (APIs). The polarity and hydrogen bonding capacity of the hydroxyl groups, combined with the lipophilicity of the alkyl chain, determine its solvency characteristics. 1,2-Heptanediol is soluble in both water and alcohol, making it a versatile solvent.[5] The more internally located hydroxyl groups of this compound may result in a different polarity and steric environment, potentially altering its solvency profile for specific APIs.
Skin Penetration Enhancement
1,2-Alkanediols are often used to enhance the percutaneous absorption of active ingredients. The effect is dependent on the alkyl chain length; shorter chains (C4-C5) tend to enhance penetration, while longer chains like 1,2-hexanediol (B41856) and 1,2-heptanediol can retard the absorption of certain drugs.[4] This is thought to be due to their interaction with the lipid bilayers of the stratum corneum. There is currently no available data on the skin penetration effects of this compound. However, its branched nature could lead to a different interaction with the stratum corneum lipids compared to its linear counterpart.
Formulation Stability
In polymer chemistry, the use of branched diols like 3,4-hexanediol (B1617544) (an analogue of this compound) has been shown to increase the glass transition temperature (Tg) and hydrophobicity of polyesters compared to their linear counterparts.[6][7] This suggests that this compound could potentially be used to modify the thermal and mechanical properties of polymer-based drug delivery systems. In emulsion formulations, the amphiphilic nature of both diols allows them to act at the oil-water interface, but the different positioning of the hydroxyl groups may lead to variations in their impact on droplet size, distribution, and overall emulsion stability.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the diols against a target microorganism.
Evaluation of Drug Solubility
This protocol describes a method to determine the solubility of a drug in the respective diols.
Assessment of In Vitro Skin Penetration
This protocol outlines the use of a Franz diffusion cell to assess the effect of the diols on the skin penetration of a model drug.
Synthesis of this compound and 1,2-Heptanediol
A brief overview of common synthesis routes for both diols is provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 3,4-heptanedione.
Synthesis of 1,2-Heptanediol
1,2-Heptanediol can be synthesized via the dihydroxylation of 1-heptene.
Conclusion
Both this compound and 1,2-Heptanediol offer unique properties that can be leveraged in pharmaceutical and cosmetic formulations. 1,2-Heptanediol is a well-characterized ingredient with established roles as a solvent, skin conditioning agent, and antimicrobial preservative. The branched structure of this compound suggests it may offer different performance characteristics, particularly in modulating the properties of polymer-based systems and potentially offering a different solvency and skin interaction profile.
The lack of direct comparative data highlights a research gap. The experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparisons, enabling a more definitive understanding of the relative advantages of each isomer for specific applications in drug development and formulation science. Such studies will be invaluable in unlocking the full potential of these versatile diols.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,2-Heptanediol | C7H16O2 | CID 77302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-heptane diol, 3710-31-4 [thegoodscentscompany.com]
- 5. 1,2-Heptanediol | 3710-31-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - White Rose Research Online [eprints.whiterose.ac.uk]
A Comparative Guide to Polymers from 3,4-Heptanediol and 3,5-Heptanediol: A Theoretical Analysis
A comprehensive comparison of the expected properties of polymers derived from the isomeric diols 3,4-Heptanediol and 3,5-Heptanediol. This guide provides a theoretical framework for understanding how the subtle difference in hydroxyl group positioning can influence the final polymer characteristics, alongside generalized experimental protocols for their synthesis and evaluation.
Introduction
The selection of diol monomers is a critical factor in designing polymers with tailored properties. Isomeric diols, such as this compound and 3,5-Heptanediol, offer a unique opportunity to investigate the structure-property relationships in polyesters and polyurethanes. The seemingly minor shift in the position of a hydroxyl group can lead to significant differences in polymer chain architecture, packing, and intermolecular interactions, ultimately impacting their thermal and mechanical performance. This guide explores the anticipated differences in polymers synthesized using these two C7 diols.
This compound is a vicinal diol, with hydroxyl groups on adjacent carbon atoms. In contrast, 3,5-Heptanediol is a 1,3-diol, with a carbon atom separating the hydroxyl groups. This fundamental structural variance is expected to be the primary driver of the differences in the resulting polymer properties.
Structural Comparison of the Diols
Theoretical Comparison of Polymer Properties
The structural differences between the two diols are anticipated to manifest in the properties of the resulting polymers, primarily in terms of chain regularity, steric hindrance, and the potential for intramolecular interactions.
| Property | Polymer from this compound (Vicinal) | Polymer from 3,5-Heptanediol (1,3-Diol) | Rationale |
| Chain Regularity & Crystallinity | Likely to be more amorphous. | Potentially higher degree of crystallinity. | The closer proximity of the hydroxyl groups in this compound can lead to greater steric hindrance and more irregular chain conformations, disrupting chain packing and hindering crystallization. The more spaced-out hydroxyl groups in 3,5-Heptanediol may allow for more ordered chain packing. |
| Glass Transition Temperature (Tg) | Expected to be higher. | Expected to be lower. | The reduced chain mobility due to the bulkier, less flexible structure imparted by the vicinal diol is likely to result in a higher Tg. The greater flexibility of the polymer backbone from the 1,3-diol would lead to a lower Tg. |
| Melting Temperature (Tm) | Likely lower or absent if fully amorphous. | Potentially higher if semi-crystalline. | Melting temperature is directly related to the degree of crystallinity. A more crystalline polymer will have a more defined and higher melting point. |
| Mechanical Strength & Modulus | Potentially higher stiffness and brittleness. | Likely more flexible with lower modulus. | The restricted chain movement in polymers from this compound could lead to a stiffer material, while the increased chain flexibility from 3,5-Heptanediol would result in a more flexible and less rigid polymer. |
| Solubility | May exhibit different solubility profiles. | May exhibit different solubility profiles. | The polarity and chain packing differences could influence the solubility of the polymers in various organic solvents. |
| Thermal Stability | Potentially lower thermal stability. | Potentially higher thermal stability. | Vicinal diols can sometimes be more susceptible to certain thermal degradation pathways, such as dehydration, compared to 1,3-diols. |
Experimental Protocols
While specific protocols for these diols are not available, the following are generalized procedures for the synthesis and characterization of polyesters and polyurethanes that can be adapted.
Polyester (B1180765) Synthesis (Melt Polycondensation)
This method involves the direct reaction of a diol with a dicarboxylic acid at elevated temperatures, with the removal of water as a byproduct.
Methodology:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of the diol (this compound or 3,5-Heptanediol) and a dicarboxylic acid (e.g., adipic acid or terephthalic acid). A catalyst, such as titanium (IV) butoxide or antimony trioxide, can be added (typically 0.01-0.1 mol%).
-
Esterification: The mixture is heated to 180-220°C under a slow stream of nitrogen. Water is continuously removed by distillation. This stage is typically continued for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 220-250°C, and a vacuum (typically <1 mmHg) is applied to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. This stage can last for several hours.
-
Purification: The resulting polyester is cooled, dissolved in a suitable solvent (e.g., chloroform (B151607) or THF), and precipitated in a non-solvent (e.g., methanol (B129727) or ethanol) to remove unreacted monomers and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven until a constant weight is achieved.
Polyurethane Synthesis (Two-Step Prepolymer Method)
This common method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended with a diol.
Methodology:
-
Prepolymer Synthesis: A polyol (e.g., polytetrahydrofuran, polycarbonate diol) is charged into a moisture-free reactor and heated (e.g., to 80°C) under a nitrogen atmosphere. A diisocyanate (e.g., MDI, HDI) is then added in a molar excess (typically a 2:1 ratio of NCO:OH groups). The reaction is allowed to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: The chosen heptanediol isomer (3,4- or 3,5-Heptanediol) is then added to the prepolymer. The amount of diol is calculated to react with the remaining isocyanate groups. A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can be added to control the reaction rate.
-
Curing: The resulting viscous liquid is poured into a mold and cured in an oven at a specific temperature (e.g., 100°C) for several hours to complete the polymerization.
-
Characterization: The cured polyurethane is then subjected to various characterization techniques.
Key Characterization Techniques
To experimentally validate the theoretical predictions, the following characterization techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or urethane (B1682113) linkages.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
-
Tensile Testing: To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break.
-
X-ray Diffraction (XRD): To assess the degree of crystallinity of the polymers.
Conclusion
While a direct experimental comparison of polymers derived from this compound and 3,5-Heptanediol is currently lacking in the scientific literature, a theoretical analysis based on fundamental principles of polymer chemistry provides valuable insights into their expected properties. The position of the hydroxyl groups is predicted to significantly influence chain regularity, flexibility, and ultimately, the thermal and mechanical behavior of the resulting polyesters and polyurethanes. Polymers from this compound are anticipated to be more amorphous and rigid, with higher glass transition temperatures, whereas those from 3,5-Heptanediol are expected to be more flexible and potentially semi-crystalline. Further experimental investigation is warranted to validate these hypotheses and unlock the potential of these isomeric diols in the design of novel polymeric materials.
A Comparative Guide to the Synthesis of 3,4-Heptanediol: OsO4 vs. KMnO4
For researchers, scientists, and drug development professionals, the selective synthesis of vicinal diols is a critical transformation in the construction of complex molecular architectures. This guide provides an in-depth comparison of two common reagents for the syn-dihydroxylation of 3-heptene (B165601) to produce 3,4-heptanediol: osmium tetroxide (OsO4) and potassium permanganate (B83412) (KMnO4). We will delve into their performance, providing supporting experimental data and detailed protocols to inform your synthetic strategy.
The conversion of alkenes to 1,2-diols is a fundamental reaction in organic synthesis. Both osmium tetroxide and potassium permanganate are capable of achieving syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. This stereochemical outcome is the result of a concerted mechanism involving the formation of a cyclic intermediate. However, the two reagents differ significantly in terms of efficiency, selectivity, cost, and safety, making the choice between them highly dependent on the specific requirements of the synthesis.
Performance Comparison at a Glance
| Parameter | Osmium Tetroxide (OsO4) | Potassium Permanganate (KMnO4) |
| Typical Yield | High to excellent (often >90%)[1] | Variable, often moderate to low (can be improved with specific conditions) |
| Stereoselectivity | Excellent for syn-dihydroxylation.[1] | Good for syn-dihydroxylation, but side reactions can occur. |
| Reaction Conditions | Mild; catalytic amounts with a co-oxidant (Upjohn conditions).[2][3][4] | Requires careful control; typically cold, dilute, and basic to prevent over-oxidation.[5] |
| Substrate Scope | Broad, tolerates many functional groups. | Less tolerant of sensitive functional groups. |
| Key Advantages | High yields, high selectivity, reliable. | Low cost, readily available. |
| Key Disadvantages | Highly toxic, volatile, and expensive.[1] | Strong oxidizing agent leading to potential over-oxidation and lower yields; reactions can be less clean.[5] |
| Safety | Requires stringent safety precautions due to high toxicity. | Strong oxidant, handle with care. |
Reaction Mechanisms and Stereochemistry
Both OsO4 and KMnO4 react with alkenes via a concerted [3+2] cycloaddition mechanism to form a cyclic intermediate.[5] For OsO4, this intermediate is a cyclic osmate ester, while for KMnO4, it is a cyclic manganate (B1198562) ester. These intermediates are then hydrolyzed to yield the cis-diol. This mechanistic pathway ensures the observed syn-stereoselectivity.
For the dihydroxylation of 3-heptene, the stereochemical outcome depends on the geometry of the starting alkene:
-
(Z) -3-Heptene will yield the meso-3,4-heptanediol.
-
(E) -3-Heptene will yield a racemic mixture of the two enantiomers of threo-3,4-heptanediol.
Reaction Workflow
Caption: General workflow for the syn-dihydroxylation of 3-heptene.
Experimental Protocols
Osmium Tetroxide Dihydroxylation (Upjohn Conditions)
The use of catalytic amounts of OsO4 with a stoichiometric co-oxidant, such as N-methylmorpholine-N-oxide (NMO), is the preferred method for laboratory-scale synthesis due to the high cost and toxicity of osmium tetroxide. This procedure is known as the Upjohn dihydroxylation.[2][3][4]
Materials:
-
3-Heptene
-
N-methylmorpholine-N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO4), 2.5 wt. % solution in tert-butanol
-
Water
-
Saturated aqueous sodium sulfite (B76179) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-heptene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine-N-oxide (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Upjohn Dihydroxylation
Caption: Catalytic cycle of the Upjohn dihydroxylation.
Potassium Permanganate Dihydroxylation
The dihydroxylation of alkenes with potassium permanganate requires carefully controlled conditions to prevent over-oxidation of the resulting diol. The reaction is typically carried out at low temperatures in a basic solution.
Materials:
-
3-Heptene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Prepare a solution of 3-heptene (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (1.0 eq) and sodium hydroxide (1.2 eq) in water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the cold potassium permanganate solution to the stirred solution of 3-heptene over a period of 1-2 hours, maintaining the temperature at or below 5 °C. A brown precipitate of manganese dioxide (MnO2) will form.
-
Continue stirring at 0 °C for an additional 1-2 hours after the addition is complete, monitoring the reaction by TLC.
-
Quench the reaction by adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown precipitate dissolves.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Conclusion
The choice between osmium tetroxide and potassium permanganate for the synthesis of this compound is a classic example of the trade-off between cost and performance in chemical synthesis.
-
Osmium tetroxide , particularly when used catalytically in the Upjohn dihydroxylation, offers a reliable and high-yielding route to syn-diols with excellent stereocontrol. For complex syntheses where yield and selectivity are paramount, OsO4 is generally the superior reagent, despite its high cost and toxicity.
-
Potassium permanganate provides a much more economical alternative. However, its powerful oxidizing nature necessitates strict control of reaction conditions to avoid cleavage of the newly formed diol, often resulting in lower and more variable yields. For large-scale syntheses or when cost is a primary concern, KMnO4 can be a viable option, provided the potential for lower yields is acceptable. Recent developments, such as the use of phase-transfer catalysts, have shown promise in improving the yields and practicality of permanganate-mediated dihydroxylations.[6]
Ultimately, the optimal reagent will depend on the specific goals of the research or development program, balancing the need for efficiency and purity with economic and safety considerations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to the Validation of a New Analytical Method for Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel analytical method for the quantification of vicinal diols, Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry (LC-PCD-DPIS-MS), with established analytical techniques. The performance of this new method is evaluated against traditional oxidative cleavage and pre-column derivatization methods, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Executive Summary
The analysis of vicinal diols, compounds with hydroxyl groups on adjacent carbon atoms, is critical in various fields, including drug development and biomarker discovery. A novel method, LC-PCD-DPIS-MS, demonstrates significant advantages in selectivity and sensitivity for profiling vicinal diols.[1][2] This guide presents a detailed comparison of this new method with two conventional techniques: periodate (B1199274) cleavage with spectrophotometric detection and pre-column derivatization coupled with liquid chromatography-mass spectrometry (LC-MS).
Method Comparison
The selection of an appropriate analytical method for vicinal diols depends on factors such as required sensitivity, selectivity, sample complexity, and the need for quantification versus profiling. The following table summarizes the key performance characteristics of the new LC-PCD-DPIS-MS method and the traditional methods.
| Parameter | LC-PCD-DPIS-MS (New Method) | Periodate Cleavage with Spectrophotometry (Traditional) | Pre-column Derivatization LC-MS (Traditional) |
| Principle | Post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA) followed by double precursor ion scanning mass spectrometry.[1] | Oxidative cleavage of the C-C bond of the vicinal diol by periodate, followed by spectrophotometric determination of the consumed periodate or the resulting aldehydes.[3] | Derivatization of the vicinal diol with a boronic acid reagent prior to LC-MS analysis.[1] |
| Limit of Detection (LOD) | As low as 25 nM.[1][2] | Indirectly, as low as 0.010 µg/mL for periodate.[4] Determination range for specific diols like mannitol (B672) is 0.4-14 µg.[5] | Varies with analyte and derivatizing agent; representative linearity of 0.99-19.95 µg/mL for valiolamine (B116395).[6] |
| Selectivity | High, due to specific derivatization and characteristic isotopic pattern of the derivative.[1] | Moderate, can be susceptible to interference from other oxidizable substances. | High, dependent on the selectivity of the derivatizing agent and the specificity of MS detection. |
| Throughput | High, amenable to automation. | Lower, often requires manual sample preparation and reaction steps. | Moderate to high, depending on the complexity of the derivatization procedure. |
| Primary Application | Profiling and sensitive detection of vicinal diols in complex matrices.[1] | Quantitative analysis of vicinal diols in simpler matrices.[3][7] | Quantitative analysis of specific vicinal diols. |
Experimental Protocols
LC-PCD-DPIS-MS (New Method)
This method utilizes an online post-column derivatization strategy that enhances the selectivity and sensitivity of vicinal diol detection.
a. Sample Preparation: Biological samples are extracted using appropriate organic solvents to isolate the vicinal diols. The extract is then evaporated and reconstituted in a solvent suitable for LC injection.
b. Liquid Chromatography (LC): The separation of vicinal diols is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.
c. Post-Column Derivatization: After separation by LC, the eluent is mixed with a solution of 6-bromo-3-pyridinylboronic acid (BPBA) in a reaction coil. The BPBA reacts selectively with the vicinal diol functional group.
d. Mass Spectrometry (MS): The derivatized analytes are introduced into a triple quadrupole mass spectrometer. The instrument is operated in double precursor ion scan mode, monitoring for the characteristic fragment ions of the BPBA-vicinal diol esters, which exhibit a unique isotopic pattern due to the presence of bromine (m/z 200 and 202).[1]
Periodate Cleavage with Spectrophotometric Detection (Traditional Method)
This classic method relies on the specific oxidative cleavage of vicinal diols by periodate, a reaction known as the Malaprade reaction.[3][8]
a. Sample Preparation: A known amount of the sample containing the vicinal diol is dissolved in a suitable solvent.
b. Oxidation Reaction: A standardized solution of sodium periodate (NaIO4) is added to the sample solution. The reaction is allowed to proceed for a specific time in the dark to ensure complete oxidation of the vicinal diol.[7]
c. Measurement: The concentration of the vicinal diol is determined indirectly by measuring the amount of periodate consumed. This can be done spectrophotometrically by measuring the absorbance of the remaining periodate at a specific wavelength or by reacting the excess periodate with a chromogenic reagent.[3] Alternatively, the aldehydes formed from the cleavage can be quantified.
Pre-column Derivatization LC-MS (Traditional Method)
This widely used technique involves derivatizing the vicinal diols before their separation and detection to improve their chromatographic behavior and ionization efficiency in the mass spectrometer.
a. Derivatization: The sample containing vicinal diols is reacted with a boronic acid-containing derivatizing agent, such as phenylboronic acid, to form stable cyclic boronate esters.[1]
b. Sample Cleanup: After the derivatization reaction, a solid-phase extraction (SPE) step may be necessary to remove excess derivatizing reagent and other matrix components.
c. LC-MS Analysis: The derivatized sample is injected into an LC-MS system. The separation is typically performed on a reversed-phase column, and the detection is achieved using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.
Method Comparison Workflow
The following diagram illustrates the comparative workflows of the new LC-PCD-DPIS-MS method and the traditional pre-column derivatization LC-MS method.
Conclusion
The new LC-PCD-DPIS-MS method offers a highly sensitive and selective approach for the profiling of vicinal diols, particularly in complex biological matrices.[1][2] Its online derivatization simplifies the workflow and is well-suited for high-throughput screening and biomarker discovery. Traditional methods, such as periodate cleavage and pre-column derivatization LC-MS, remain valuable for quantitative applications, especially when high sensitivity is not the primary requirement or when analyzing less complex samples. The choice of method should be guided by the specific analytical needs of the research, including the nature of the sample, the required level of sensitivity and selectivity, and the desired throughput.
References
- 1. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 3. chesci.com [chesci.com]
- 4. Selective spectrophotometric determination of periodate based on its reaction with methylene green and its application to indirect determination of ethylene glycol and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of some vic-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. orgosolver.com [orgosolver.com]
spectroscopic comparison of heptanediol isomers
A comprehensive is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these compounds. This guide provides a detailed analysis of heptanediol isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a compilation from various spectral databases and scientific literature.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for various heptanediol isomers. It is important to note that obtaining a complete and directly comparable experimental dataset for all isomers is challenging. Therefore, some of the presented data is based on typical values and predictions for analogous compounds.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.
| Isomer | OH Protons (δ, ppm) | CH-O Protons (δ, ppm) | Other Characteristic Signals (δ, ppm) |
| 1,2-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.4-3.8 | 0.9 (t, CH₃), 1.2-1.6 (m, CH₂) |
| 1,3-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.6-4.0 | 0.9 (t, CH₃), 1.2-1.7 (m, CH₂) |
| 1,4-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.5-3.9 | 0.9 (t, CH₃), 1.3-1.8 (m, CH₂) |
| 1,5-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.5-3.8 | 0.9 (t, CH₃), 1.3-1.7 (m, CH₂) |
| 1,6-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.5-3.8 | 0.9 (t, CH₃), 1.3-1.7 (m, CH₂) |
| 1,7-Heptanediol | Broad singlet, ~2-4 | Triplet, ~3.6 | 1.3-1.6 (m, CH₂) |
| 2,3-Heptanediol | Broad singlet, ~2-4 | Multiplets, ~3.4-3.9 | 0.9 (t, CH₃), 1.1 (d, CH₃), 1.2-1.6 (m, CH₂) |
| 2,4-Heptanediol | Broad singlet, ~2-4 | Multiplets, ~3.8-4.2 | 0.9 (t, CH₃), 1.2 (d, CH₃), 1.3-1.7 (m, CH₂) |
| 2,5-Heptanediol | Broad singlet, ~2-4 | Multiplets, ~3.7-4.1 | 0.9 (t, CH₃), 1.2 (d, CH₃), 1.4-1.8 (m, CH₂) |
| 2,6-Heptanediol | Broad singlet, ~2-4 | Multiplets, ~3.7-4.0 | 1.2 (d, CH₃) |
| 3,4-Heptanediol | Broad singlet, ~2-4 | Multiplets, ~3.3-3.7 | 0.9 (t, CH₃), 1.3-1.7 (m, CH₂) |
| 3,5-Heptanediol | Broad singlet, ~2-4 | Multiplet, ~3.9-4.1 | 0.9 (t, CH₃), 1.3-1.6 (m, CH₂) |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local environment.
| Isomer | C-O Carbons (δ, ppm) | Other Characteristic Signals (δ, ppm) |
| 1,2-Heptanediol | ~65-75 | ~14 (CH₃), ~23-32 (CH₂) |
| 1,3-Heptanediol | ~62-72 | ~14 (CH₃), ~23-43 (CH₂) |
| 1,4-Heptanediol | ~68-72 | ~14 (CH₃), ~23-39 (CH₂) |
| 1,5-Heptanediol | ~62-72 | ~14 (CH₃), ~23-43 (CH₂) |
| 1,6-Heptanediol | ~62-72 | ~14 (CH₃), ~23-43 (CH₂) |
| 1,7-Heptanediol | ~63 | ~26-33 (CH₂) |
| 2,3-Heptanediol | ~71-78 | ~10-23 (CH₃), ~28-35 (CH₂) |
| 2,4-Heptanediol | ~65-73 | ~14-24 (CH₃), ~28-45 (CH₂) |
| 2,5-Heptanediol | ~67-71 | ~14-24 (CH₃), ~28-45 (CH₂) |
| 2,6-Heptanediol | ~68 | ~23-44 (CH₂) |
| This compound | ~74-76 | ~10-14 (CH₃), ~23-35 (CH₂) |
| 3,5-Heptanediol | ~73 | ~10 (CH₃), ~29-43 (CH₂) |
IR Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Alcohols show characteristic broad O-H stretching and C-O stretching vibrations.[1][2][3]
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| All Heptanediol Isomers | 3200-3600 (broad, strong)[1] | 1000-1300 (strong)[1] | 2850-3000 (strong) |
The exact position and shape of the O-H and C-O bands can vary slightly between isomers due to differences in hydrogen bonding and steric hindrance.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4][5]
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| All Heptanediol Isomers | 132 | Vary depending on isomer | Alpha-cleavage, Dehydration |
| 1,x-Heptanediols | 132 | [M-H₂O]⁺ (114), fragments from C-C cleavage | Dehydration, Alpha-cleavage |
| 2,x-Heptanediols | 132 | [M-H₂O]⁺ (114), fragments from C-C cleavage | Dehydration, Alpha-cleavage |
| 3,x-Heptanediols | 132 | [M-H₂O]⁺ (114), fragments from C-C cleavage | Dehydration, Alpha-cleavage |
The specific fragmentation pattern is highly dependent on the position of the hydroxyl groups and can be used to differentiate between isomers.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the heptanediol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 s.
-
Spectral width: 0-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 s.
-
Spectral width: 0-220 ppm.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid heptanediol isomer directly onto the ATR crystal.
-
For solid isomers, press a small amount of the solid firmly onto the crystal.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the heptanediol isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Instrument: GC-MS system with an EI source.
-
GC Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C).
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (70 eV).
-
Mass range: m/z 40-400.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the .
Caption: Workflow for Spectroscopic Comparison.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
Performance of Aliphatic Diol-Based Polymers: A Comparative Guide to Commercial Alternatives
A notable scarcity of published research exists for polymers specifically derived from 3,4-Heptanediol, limiting a direct performance comparison with established commercial polymers. However, by examining polymers derived from structurally similar and commercially relevant aliphatic diols, we can construct a valuable comparative guide for researchers and drug development professionals. This guide will focus on polyesters synthesized from common linear aliphatic diols and compare their performance characteristics to leading biopolymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL).
Aliphatic polyesters are a cornerstone of innovation in biomaterials, prized for their biocompatibility and biodegradability, which are critical for applications ranging from controlled drug delivery to tissue engineering scaffolds.[1] The choice of monomer, particularly the diol component, significantly influences the physicochemical, mechanical, and degradation properties of the resulting polymer.[2][3] This guide provides an objective comparison of these properties, supported by experimental data, to inform material selection for specific research and development applications.
Quantitative Performance Analysis
The selection of an appropriate aliphatic polyester (B1180765) is contingent on its material properties. The following tables summarize key quantitative data for polyesters derived from representative aliphatic diols and compare them with PLA and PCL to facilitate a direct comparison.
Table 1: Thermal Properties of Selected Aliphatic Polyesters vs. Commercial Alternatives
| Property | Poly(butylene succinate) (PBS) | Poly(hexamethylene succinate) (PHS) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Test Method |
| Glass Transition Temperature (Tg) | -32 °C | -45 °C | 60-65 °C | -60 °C | ASTM D3418 |
| Melting Temperature (Tm) | 115 °C | 65-70 °C | 173-178 °C | 59-64 °C | ASTM D3418 |
| Decomposition Temperature (Td, 5% weight loss) | ~350 °C | ~340 °C | ~350 °C | ~350 °C | ASTM E1131 |
Table 2: Mechanical Properties of Selected Aliphatic Polyesters vs. Commercial Alternatives
| Property | Poly(butylene succinate) (PBS) | Poly(hexamethylene succinate) (PHS) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Test Method |
| Tensile Strength | 30-40 MPa | 20-30 MPa | 50-70 MPa | 20-40 MPa | ASTM D638 |
| Young's Modulus | 0.5-1.0 GPa | 0.3-0.6 GPa | 2.5-3.5 GPa | 0.2-0.4 GPa | ASTM D638 |
| Elongation at Break | 200-400% | 300-500% | 2-6% | 300-1000% | ASTM D638 |
Table 3: Biocompatibility and Degradation Properties
| Property | Poly(butylene succinate) (PBS) | Poly(hexamethylene succinate) (PHS) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Key Factors |
| Biocompatibility | Generally Good | Generally Good | Excellent | Excellent | Low inflammatory response, non-toxic degradation products[1][4] |
| In Vitro Degradation (6 months) | Low to Moderate | Low to Moderate | Moderate to High | Very Low | Hydrolytic cleavage of ester bonds, enzymatic degradation[3][4] |
| Primary Degradation Products | Succinic acid, 1,4-butanediol | Succinic acid, 1,6-hexanediol | Lactic acid | 6-hydroxycaproic acid | Metabolizable by natural pathways[4] |
Experimental Protocols
To ensure the reproducibility of the data presented, this section details the methodologies for key experiments cited in this comparative guide.
Polymer Synthesis: Two-Step Melt Polycondensation
A common method for synthesizing aliphatic polyesters involves a two-step process of esterification and polycondensation.[2]
-
Esterification: The aliphatic diol (e.g., 1,4-butanediol) and a dicarboxylic acid (e.g., succinic acid) are charged into a reaction vessel in a specific molar ratio (e.g., 1.2:1 diol to diacid). A catalyst, such as titanium(IV) isopropoxide, is added. The mixture is heated under a nitrogen atmosphere, typically from 150°C to 190°C, to drive off water as a byproduct.
-
Polycondensation: The temperature is gradually increased (e.g., to 220-240°C) and a vacuum is applied to remove the excess diol and facilitate the increase in polymer molecular weight. This stage is continued until the desired melt viscosity is achieved.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program. A typical cycle involves heating from room temperature to a temperature above the expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase thermal history. The sample is then cooled at a controlled rate (e.g., 10°C/min) and subsequently reheated at the same rate.[5]
-
Data Analysis: The Tg is identified as a step change in the heat flow, and the Tm is determined from the peak of the melting endotherm during the second heating scan.
Mechanical Testing: Tensile Test (ASTM D638)
This test measures the tensile strength, Young's modulus, and elongation at break of a material.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the polymer by injection molding or by cutting from a compression-molded sheet, following the dimensions specified in the standard.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[6]
-
Data Acquisition: The applied force and the elongation of the specimen are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This assay evaluates the potential of a material to cause a toxic response in cells.
-
Extract Preparation: The polymer material is incubated in a cell culture medium for a specified time (e.g., 24-72 hours) at 37°C. The ratio of the material surface area to the medium volume is standardized.[7]
-
Cell Culture: A standard cell line, such as L929 mouse fibroblasts, is cultured in multi-well plates.[7]
-
Exposure: The culture medium is replaced with the prepared material extracts. Control groups include cells exposed to fresh medium (negative control) and a cytotoxic material (positive control).
-
Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells. The absorbance is read using a microplate reader, and the viability is expressed as a percentage relative to the negative control.
Factors Influencing Polymer Performance and Biodegradability
The performance and degradation profile of aliphatic polyesters are governed by a complex interplay of structural and environmental factors. Understanding these relationships is crucial for designing polymers for specific biomedical applications.
As illustrated, higher molecular weight and crystallinity generally lead to increased mechanical strength and thermal stability but a slower degradation rate.[8][9] The chemical structure, such as the length of the diol's carbon chain, directly impacts crystallinity and hydrophobicity. Longer, more flexible diol chains can disrupt chain packing, leading to lower crystallinity and faster degradation.[3] These relationships allow for the rational design of polymers with tailored properties for advanced drug delivery systems and other biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytocompatibility of Polymers for Skin-Contact Applications Produced via Pellet Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. elettroplastsrl.it [elettroplastsrl.it]
Determining Enantiomeric Excess in Asymmetric Diol Synthesis: A Comparative Guide
The synthesis of enantiomerically pure diols is a cornerstone of modern asymmetric synthesis, with applications ranging from pharmaceutical intermediates to chiral ligands. A critical aspect of this process is the accurate determination of the enantiomeric excess (ee), which defines the degree of stereoselectivity achieved. This guide provides a comprehensive comparison of the most common analytical techniques for determining the ee of asymmetric diols, offering insights into their principles, performance, and practical application for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Techniques
The choice of method for determining enantiomeric excess is dictated by several factors, including the physicochemical properties of the diol, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the principal techniques.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1][3] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1][4] |
| Applicability | Broad applicability to a wide range of diols. | Limited to volatile and thermally stable diols or their derivatives.[3] | Applicable to a wide range of diols, often requiring derivatization. |
| Resolution | High to excellent. | Excellent.[1] | Variable, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower compared to chromatographic methods.[1][4] |
| Analysis Time | Moderate, can be longer than SFC.[1] | Fast. | Relatively fast for individual samples.[4] |
| Solvent Consumption | Higher organic solvent consumption.[1] | Low. | Low. |
| Derivatization | Often not required for direct methods.[4] | May be required to increase volatility. | Often required to form diastereomers.[4][5] |
| Key Advantages | Versatile, robust, and well-established technique.[1][4] | High resolution and sensitivity for suitable analytes.[1] | Provides structural information; no need for standard curves.[6] |
| Potential Limitations | Method development can be time-consuming; requires specialized chiral columns.[4] | Limited to volatile and thermally stable compounds.[1][3] | Lower sensitivity; may require chiral auxiliaries; potential for kinetic resolution during derivatization.[1][5] |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. The following are representative experimental protocols for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective technique for determining the enantiomeric excess of chiral compounds, including diols.[2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[2]
Protocol for (S)-Spinol Enantiomeric Excess Determination: [2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, containing amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector.[2]
-
Mobile Phase: n-Hexane/Isopropanol (IPA) 90:10 (v/v). The exact ratio may need optimization for baseline separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.[7]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic diol to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[2]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.[1][3] It offers high resolution and sensitivity.
General Protocol for Chiral Diol ee Determination:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXse).[8]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.
-
Sample Preparation: The diol may need to be derivatized (e.g., acylation) to increase its volatility and thermal stability.
-
Procedure:
-
Inject a small volume of the prepared sample into the GC.
-
Run the temperature program.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): The ee is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[4][10][11] This results in distinct signals for each diastereomer in the NMR spectrum, which can be integrated for quantification.[4]
Protocol using a Chiral Derivatizing Agent (CDA): [5]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]
-
Chiral Derivatizing Agent: A common CDA for diols is 2-formylphenylboronic acid used in a three-component system with an enantiopure amine like (R)-methylbenzylamine.[5] This forms diastereoisomeric iminoboronate esters.[5]
-
Sample Preparation:
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers (e.g., imine protons or diol benzylic protons).[5]
-
Integrate the distinct signals for each diastereomer.
-
-
Calculation of Enantiomeric Excess (% ee): ee (%) = [ |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) ] * 100.[4]
Visualizing the Workflow and Decision-Making Process
To further clarify the process of ee determination, the following diagrams illustrate the general experimental workflow and a logical guide for selecting the appropriate analytical method.
Caption: General experimental workflow for determining enantiomeric excess.
Caption: Decision tree for selecting an ee determination method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to the Synthesis of 3,4-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic protocols for 3,4-Heptanediol, a valuable chiral building block in organic synthesis. The document outlines four principal methodologies: catalytic hydrogenation of 3,4-heptanedione (B89301), diastereoselective dihydroxylation of 3-heptene (B165601), Grignard reaction of propanal with butylmagnesium bromide, and an enantioselective approach from the chiral pool. Each method is evaluated based on potential yield, stereoselectivity, and operational complexity, supported by adapted experimental protocols and data from analogous reactions.
Comparison of Synthesis Protocols
The selection of an appropriate synthetic route for this compound is contingent upon the desired stereochemical outcome, required purity, and scalability of the reaction. The following table summarizes the key performance indicators for the discussed protocols.
| Synthesis Protocol | Starting Materials | Expected Yield | Stereoselectivity | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | 3,4-Heptanedione, H₂ | High | Substrate-dependent; can be high with chiral catalysts | Potentially high yielding and atom-economical. | Requires specialized high-pressure equipment; catalyst selection is crucial for stereoselectivity. |
| Dihydroxylation | (E)- or (Z)-3-Heptene | Moderate to High | High (Diastereoselective) | Well-established and reliable for controlling diastereoselectivity. | Osmium tetroxide is toxic and expensive; requires stoichiometric oxidants. |
| Grignard Reaction | Propanal, Butylmagnesium Bromide | Moderate | Low (typically produces a mixture of diastereomers) | Readily available starting materials; straightforward procedure. | Lack of stereocontrol; requires strictly anhydrous conditions. |
| Chiral Pool Synthesis | e.g., Diethyl L-tartrate | Moderate | High (Enantioselective) | Access to enantiomerically pure products. | Multi-step synthesis can be lengthy and may result in lower overall yields. |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound. It is important to note that where specific data for this compound was unavailable, protocols have been adapted from closely related and well-documented syntheses of analogous compounds.
Catalytic Hydrogenation of 3,4-Heptanedione
This protocol is adapted from the hydrogenation of 3,4-hexanedione (B1216349) and is expected to produce a mixture of diastereomers of this compound.[1] The use of a chiral catalyst could induce enantioselectivity.
Materials:
-
3,4-Heptanedione
-
Ethanol (B145695) (solvent)
-
Platinum on Carbon (Pt/C, 5% w/w) or other suitable hydrogenation catalyst
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 3,4-heptanedione (1 equivalent) in ethanol is prepared.
-
The Pt/C catalyst (typically 1-5 mol%) is added to the solution.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred vigorously at a set temperature (e.g., 25-80 °C) and the reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the autoclave is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Diastereoselective Dihydroxylation of 3-Heptene
This method allows for the synthesis of specific diastereomers of this compound depending on the geometry of the starting alkene. Syn-dihydroxylation of (Z)-3-heptene will yield erythro-3,4-Heptanediol, while syn-dihydroxylation of (E)-3-heptene will yield threo-3,4-Heptanediol. The following is a general procedure for syn-dihydroxylation using osmium tetroxide.
Materials:
-
(E)- or (Z)-3-Heptene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
Acetone (B3395972)/water solvent mixture
-
Sodium bisulfite
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the 3-heptene isomer (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v) at 0 °C, N-methylmorpholine N-oxide (NMO) (1.2 equivalents) is added.
-
A catalytic amount of osmium tetroxide solution (e.g., 2.5 mol%) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite and stirred for 30 minutes.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the corresponding diastereomer of this compound.
Grignard Reaction of Propanal with Butylmagnesium Bromide
This classic organometallic reaction provides a straightforward route to a diastereomeric mixture of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until most of the magnesium is consumed.
-
Reaction with Propanal: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of propanal (1 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by distillation or column chromatography.
Enantioselective Synthesis from Diethyl L-Tartrate (Chiral Pool Approach)
This conceptual pathway outlines a multi-step synthesis to obtain an enantiomerically pure form of this compound, starting from the readily available chiral building block, diethyl L-tartrate. This would be expected to produce (3S,4S)-3,4-Heptanediol.
Conceptual Steps:
-
Protection of Diols: The two hydroxyl groups of diethyl L-tartrate are protected, for example, as an acetonide.
-
Reduction of Esters: The two ester groups are reduced to primary alcohols using a suitable reducing agent like lithium aluminum hydride.
-
Oxidative Cleavage: The resulting diol is subjected to oxidative cleavage (e.g., using sodium periodate) to yield a chiral aldehyde.
-
Wittig Reaction: The aldehyde undergoes a Wittig reaction with an appropriate ylide (e.g., propylidenetriphenylphosphorane) to form an alkene with the desired carbon chain length.
-
Deprotection and Reduction: The protecting group is removed, and the double bond is hydrogenated to yield the chiral diol.
This represents a more complex synthetic route requiring careful planning and execution of multiple steps.
Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Overview of synthetic routes to this compound.
Caption: General experimental workflow for chemical synthesis.
References
A Comparative Guide to Catalysts for Vicinal Diol Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal diols, or 1,2-diols, is a cornerstone transformation in organic chemistry, providing critical structural motifs found in numerous natural products and pharmaceutical agents. The catalytic asymmetric dihydroxylation of alkenes represents the most direct and atom-economical route to these valuable chiral building blocks. This guide provides an objective comparison of prominent catalytic systems, supported by performance data and detailed experimental protocols, to aid researchers in selecting the optimal catalyst for their specific application.
Overview of Catalytic Systems
Catalytic systems for vicinal diol formation can be broadly categorized into two main groups: osmium-based catalysts and osmium-free catalysts. For decades, osmium tetroxide (OsO₄)-based systems, particularly the Sharpless Asymmetric Dihydroxylation (AD), have been the gold standard due to their exceptional reliability, high efficiency, and predictable stereoselectivity across a wide range of olefin substrates.[1][2] However, the high cost, volatility, and extreme toxicity of osmium have driven significant research into developing more sustainable and benign alternatives.[3]
Recent years have seen the emergence of promising osmium-free systems utilizing more earth-abundant and less toxic metals such as iron, manganese, and molybdenum.[4][5] Additionally, metal-free approaches have been developed, offering environmentally friendly options for this key transformation.[3][6] This guide will compare these systems based on their performance, substrate scope, and operational considerations.
Comparative Performance Data
The following table summarizes the performance of representative catalysts for the syn-dihydroxylation of various alkene substrates. The data highlights the yield and enantioselectivity (ee), which are critical metrics for evaluating catalyst efficacy, particularly in the synthesis of chiral molecules.
| Catalyst System | Oxidant | Substrate | Yield (%) | ee (%) | Stereochemistry | Ref. |
| Osmium-Based Catalysts | ||||||
| OsO₄ (cat.), (DHQD)₂PHAL (AD-mix-β) | K₃Fe(CN)₆ / K₂CO₃ | Styrene (B11656) | 80 | 97 | syn | [7][8] |
| OsO₄ (cat.), (DHQD)₂PHAL (AD-mix-β) | K₃Fe(CN)₆ / K₂CO₃ | Methyl Cinnamate | 68 | 96 | syn | [7][8] |
| OsO₄ (cat.), (DHQ)₂PHAL (AD-mix-α) | NMO | 1-Decene | ~90 | 94 | syn | [2] |
| Iron-Based Catalysts | ||||||
| [Fe(II)(L¹)(OTf)₂] | H₂O₂ | (E)-1-Phenylpropene | 81 | 99.8 | cis (syn) | [9][10] |
| [Fe(II)(L¹)(OTf)₂] | H₂O₂ | 1-Octene | 75 | 91 | cis (syn) | [10] |
| Iron Complex (Bipyrrolidine ligand) | H₂O₂ | trans-Stilbene | High | >90 | syn | [3] |
| Manganese-Based Catalysts | ||||||
| Mn Complex (chiral N₄ ligand) | Oxone | Chalcone | 95 | 96 | cis (syn) | [5] |
| Mn(OAc)₂ / Chiral Carboxylic Acid | H₂O₂ | 2,2-Dimethylchromene | Moderate | 55 | syn | [3] |
| Metal-Free Catalysts | ||||||
| Resin-supported Sulfonic Acid (Nafion NR50) | H₂O₂ | Cyclohexene | 98 | N/A | anti | [6][11] |
| H₂O₂ / Acetic Acid | H₂O₂ (in situ PAA) | Cyclohexene | 90 | N/A | anti | [11] |
L¹ = N,N'-dimethyl-N,N'-bis(2-methyl-8-quinolyl)-cyclohexane-1,2-diamine NMO = N-methylmorpholine N-oxide PAA = Peroxyacetic acid
Key Catalyst Systems: A Deeper Look
3.1. Osmium-Catalyzed Asymmetric Dihydroxylation (Sharpless AD)
The Sharpless Asymmetric Dihydroxylation is the most reliable and widely used method for the enantioselective syn-dihydroxylation of alkenes.[1] The reaction utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO).[2] The enantioselectivity is induced by a chiral ligand, usually a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative.[1][2]
Advantages:
-
Excellent yields and high enantioselectivities for a broad range of substrates.[7]
-
Highly predictable facial selectivity based on the choice of chiral ligand (e.g., AD-mix-α vs. AD-mix-β).[12]
-
Commercially available as pre-formulated "AD-mix" reagents, simplifying experimental setup.[12]
Disadvantages:
-
Osmium tetroxide is highly toxic, volatile, and expensive, requiring careful handling and disposal.[3][13]
-
Generates significant inorganic waste from the stoichiometric co-oxidant.[3]
3.2. Iron-Catalyzed Asymmetric Dihydroxylation
As a green and cost-effective alternative to osmium, iron-based catalysts have shown remarkable progress.[4] These systems typically use hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces only water as a byproduct.[10] By employing carefully designed chiral N-ligands, these iron catalysts can achieve excellent levels of enantioselectivity, rivaling those of osmium for certain substrates.[9][10]
Advantages:
-
Utilizes an earth-abundant, inexpensive, and non-toxic metal.[3]
-
Employs H₂O₂ as a green oxidant.[10]
-
Can achieve exceptionally high enantioselectivity (up to 99.8% ee).[10]
Disadvantages:
-
Substrate scope may be narrower compared to osmium catalysts.
-
Reaction conditions can require careful optimization to suppress side reactions like epoxide formation.[3]
3.3. Metal-Free anti-Dihydroxylation
For applications requiring anti-diols, metal-free systems provide a valuable alternative. One common method involves the in situ generation of a peroxy acid (e.g., peroxyacetic acid from H₂O₂ and acetic acid) which first forms an epoxide, followed by acid-catalyzed ring-opening to yield the anti-diol.[11] Another approach uses heterogeneous acid catalysts, such as resin-supported sulfonic acids, which are easily recoverable and recyclable.[6]
Advantages:
-
Avoids the use of toxic and expensive transition metals.[11]
-
Provides access to anti-diols, complementary to the syn-selective metal-based methods.[14]
-
Heterogeneous catalysts can be easily separated and reused.[6]
Disadvantages:
-
Generally not enantioselective unless a chiral acid or catalyst is employed.
-
May require higher temperatures or longer reaction times compared to metal-catalyzed systems.[11]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene (using AD-mix-β)
Materials:
-
AD-mix-β (commercial mixture containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
Water, deionized
-
Styrene
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.0 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (50 mL each) at room temperature. Stir until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.0 g of methanesulfonamide to the stirring mixture.
-
Add 1.04 g (10 mmol) of styrene to the reaction mixture dropwise.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours, indicated by a color change from dark red-brown to a lighter orange-yellow.
-
Once the reaction is complete, add solid sodium sulfite (15.0 g) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenylethane-1,2-diol.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Iron-Catalyzed Asymmetric cis-Dihydroxylation of (E)-1-Phenylpropene [10]
Materials:
-
[Fe(II)(L¹)(OTf)₂] catalyst (L¹ = N,N'-dimethyl-N,N'-bis(2-methyl-8-quinolyl)-cyclohexane-1,2-diamine)
-
(E)-1-Phenylpropene
-
Water, deionized
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of (E)-1-phenylpropene (0.2 mmol, 1.0 equiv) in 1.0 mL of acetone at -25 °C, add the iron catalyst (0.004 mmol, 2 mol%).
-
Add 0.1 mL of deionized water.
-
Slowly add 30% H₂O₂ (0.4 mmol, 2.0 equiv) via syringe pump over a period of 1 hour.
-
Continue stirring the reaction at -25 °C for the specified time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cis-diol. The enantiomeric excess is determined by chiral HPLC analysis.
Workflow and Catalyst Selection
The choice of catalyst depends heavily on the specific synthetic goal, including desired stereochemistry, substrate tolerance, cost, and scalability.
For syntheses where high enantioselectivity and broad applicability are paramount, the Sharpless AD remains a superior, albeit hazardous, choice. For greener, more cost-effective processes, especially at industrial scale, the rapidly advancing iron-catalyzed systems present a highly attractive alternative. When the anti-diol is the desired product, metal-free methods are the most direct route. This guide serves as a starting point for navigating these choices, with the provided data and protocols offering a practical foundation for implementation in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an Fe(III) -OOH Reactive Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anti -Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03540B [pubs.rsc.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Osmium - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
Navigating Stereochemistry: A Comparative Guide to the Potential Biological Activity of 3,4-Heptanediol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chirality in Biological Systems
Biological systems, including enzymes and receptors, are inherently chiral. This specificity means that they can interact differently with each enantiomer of a chiral molecule, much like a hand fitting into a specific glove.[1][2][3] These differential interactions can result in one enantiomer eliciting a desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[1][3][4][5][6][7] The tragic case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development.[5]
The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, and excretion, collectively known as pharmacokinetics.[1][8] Furthermore, their interaction with biological targets, or pharmacodynamics, can also vary substantially.
A Case Study in Aliphatic Diols: The Pheromonal Activity of 4-Methyl-3-Heptanol (B77350) Stereoisomers
To illustrate the potential for stereospecific activity in a molecule structurally related to 3,4-Heptanediol, we can examine the case of 4-methyl-3-heptanol. This compound is a known insect pheromone, and its biological activity is highly dependent on its stereochemistry.[9][10][11][12]
A study on the almond bark beetle, Scolytus amygdali, revealed that only one of the four stereoisomers of 4-methyl-3-heptanol acts as an aggregation pheromone. Specifically, the (3S,4S)-4-methyl-3-heptanol was found to be the active attractant. In contrast, the (3R,4S) and (3R,4R) stereoisomers were not only inactive but actually inhibitory to the beetle's response.[9][10] This demonstrates that subtle changes in the spatial orientation of the hydroxyl and methyl groups can completely alter the biological function of the molecule, from attraction to repulsion.
| Stereoisomer of 4-Methyl-3-Heptanol | Biological Activity in Scolytus amygdali |
| (3S,4S) | Attractant (Aggregation Pheromone) |
| (3R,4S) | Inhibitory |
| (3R,4R) | Inhibitory |
| (3S,4R) | Not specified as inhibitory, but inactive |
Table 1: Differential Biological Activity of 4-Methyl-3-Heptanol Stereoisomers. Data sourced from studies on the almond bark beetle.[9][10]
Hypothetical Biological Activity Profile of this compound Enantiomers
Based on the principles of stereoisomerism and the compelling example of 4-methyl-3-heptanol, it is highly probable that the enantiomers of this compound will also exhibit distinct biological activities. The presence of two chiral centers at the C3 and C4 positions results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
The following table presents a hypothetical comparison of the potential biological activities of these enantiomers. This is a predictive framework intended to guide future research and is not based on experimental data for this compound.
| Property | (3R,4R)-3,4-Heptanediol | (3S,4S)-3,4-Heptanediol | (3R,4S)-3,4-Heptanediol (meso) | (3S,4R)-3,4-Heptanediol (meso) |
| Receptor Binding Affinity | Potentially High | Potentially Low or High (different receptor) | Potentially Inactive or Different Affinity | Potentially Inactive or Different Affinity |
| Enzymatic Metabolism Rate | Potentially Different from (3S,4S) | Potentially Different from (3R,4R) | Potentially Different from enantiomers | Potentially Different from enantiomers |
| Predicted Biological Effect | e.g., Agonist | e.g., Antagonist or Inactive | e.g., Inactive or Different Effect | e.g., Inactive or Different Effect |
| Potential Toxicity | Possible | Possible (may differ from (3R,4R)) | Possible (may differ from enantiomers) | Possible (may differ from enantiomers) |
Table 2: Hypothetical Comparison of the Potential Biological Activities of this compound Stereoisomers.
Experimental Protocols
To experimentally determine the biological activities of this compound enantiomers, a systematic approach involving enantioselective synthesis and subsequent biological evaluation is necessary.
Enantioselective Synthesis of Vicinal Diols
The synthesis of individual stereoisomers of vicinal diols like this compound can be achieved through various established methods in organic chemistry.
1. Sharpless Asymmetric Dihydroxylation: This powerful method allows for the conversion of an alkene (in this case, 3-heptene) into a chiral diol with high enantioselectivity. The choice of the chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) determines which enantiomer of the diol is formed.
2. Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
3. Chiral Pool Synthesis: Starting from a readily available chiral molecule (the chiral pool), a synthetic route can be designed to produce the desired stereoisomer of this compound.
Caption: Workflow for Synthesis and Biological Evaluation of Enantiomers.
Biological Evaluation
Once the individual enantiomers of this compound are synthesized and purified, their biological activities can be assessed using a variety of assays.
1. In Vitro Assays:
- Receptor Binding Assays: To determine the affinity of each enantiomer for specific biological targets.
- Enzyme Inhibition Assays: To measure the ability of each enantiomer to inhibit the activity of a particular enzyme.
- Cell-Based Assays: To evaluate the effect of each enantiomer on cellular processes such as proliferation, apoptosis, or signaling pathways.
2. In Vivo Studies:
- Animal Models: To assess the therapeutic efficacy and potential toxicity of each enantiomer in a living organism.
- Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.
"Enantiomer_A" [label="(3R,4R)-3,4-Heptanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Enantiomer_B" [label="(3S,4S)-3,4-Heptanediol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Receptor" [label="Target Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
"Signaling_Cascade" [label="Signaling Cascade", fillcolor="#F1F3F4"];
"Biological_Response" [label="Biological Response", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Enantiomer_A" -> "Receptor" [label="Binds and Activates"];
"Enantiomer_B" -> "Receptor" [label="Binds but Inactivates", style=dashed];
"Receptor" -> "Signaling_Cascade";
"Signaling_Cascade" -> "Biological_Response";
}
Caption: Hypothetical Interaction of Enantiomers with a Signaling Pathway.
Conclusion
While the specific biological activities of this compound enantiomers remain to be elucidated, the fundamental principles of stereochemistry strongly suggest that they will exhibit different pharmacological profiles. The case of 4-methyl-3-heptanol provides a compelling analogue, where stereoisomers display a spectrum of activities from potent attraction to inhibition. For researchers and drug development professionals, the key takeaway is the imperative to synthesize and evaluate individual enantiomers of any chiral compound of interest. Such studies are essential for identifying the most potent and safest therapeutic candidates and for gaining a deeper understanding of the molecular interactions that govern biological processes. Future research into the enantiomers of this compound could uncover novel biological functions and potential therapeutic applications.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]
- 5. rroij.com [rroij.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Esterification Reactivity of Primary vs. Secondary Diols
For Researchers, Scientists, and Drug Development Professionals
The selective esterification of diols is a critical transformation in the synthesis of pharmaceuticals, polymers, and fine chemicals. The differential reactivity of primary and secondary hydroxyl groups within the same molecule presents both a challenge and an opportunity for synthetic chemists. This guide provides an objective comparison of the reactivity of primary versus secondary diols in esterification, supported by experimental data from both chemical and enzymatic catalysis. Detailed experimental protocols and a discussion of the underlying principles governing selectivity are included to aid in the design and execution of synthetic strategies.
Factors Influencing Diol Esterification Reactivity
The preference for the esterification of a primary hydroxyl group over a secondary one is primarily governed by steric and electronic factors. Primary alcohols are less sterically hindered, allowing for easier access of the acylating agent to the hydroxyl group. Electronically, primary alcohols are generally more nucleophilic than secondary alcohols, further favoring their reaction. The choice of catalyst and reaction conditions can be strategically employed to enhance this inherent selectivity.
Caption: Key factors determining the selectivity of diol esterification.
Quantitative Comparison of Reactivity
The following table summarizes the quantitative data from a study on the selective esterification of diols using a chemical catalyst and provides a qualitative comparison with enzymatic catalysis.
| Diol | Catalyst/Enzyme | Carboxylic Acid | Total Yield of Monoesters (%) | Ratio of Primary Ester : Secondary Ester | Reference |
| 1,3-Butanediol | HfCl₄·(THF)₂ | Heptanoic Acid | 37 | 72 : 28 | [1] |
| 1,4-Pentanediol | HfCl₄·(THF)₂ | Heptanoic Acid | 79 | 95 : 5 | [1] |
| 1,5-Hexanediol | HfCl₄·(THF)₂ | Heptanoic Acid | 94 | >99 : 1 | [1] |
| Generic Diol | Candida antarctica lipase (B570770) B (CALB) | Various | High | High selectivity for primary OH | [2] |
Experimental Protocols
Chemical Catalysis: Hafnium(IV) Chloride-Catalyzed Selective Esterification
This protocol is adapted from the work of Ishihara, et al., and describes a method for the selective esterification of the primary hydroxyl group in a diol.[1]
Materials:
-
Diol (e.g., 1,4-Pentanediol)
-
Carboxylic Acid (e.g., Heptanoic Acid)
-
Hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl₄·(THF)₂)
-
Toluene (B28343) (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the diol (1.0 mmol), the carboxylic acid (1.0 mmol), and anhydrous toluene (5 mL).
-
Add the Hafnium(IV) chloride tetrahydrofuran complex catalyst (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the primary and secondary monoesters.
-
Characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to determine the yield and the ratio of primary to secondary esterification.
Caption: Experimental workflow for chemical-catalyzed selective esterification.
Enzymatic Catalysis: Candida antarctica Lipase B-Catalyzed Monoesterification
This generalized protocol is based on established procedures for the highly regioselective monoesterification of diols using immobilized Candida antarctica lipase B (often commercially available as Novozym 435).[2]
Materials:
-
Diol
-
Acyl donor (e.g., a fatty acid or an activated ester like vinyl acetate)
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
Organic solvent (e.g., toluene, tert-butanol, or solvent-free)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a flask, dissolve the diol (1.0 mmol) and the acyl donor (1.0-1.2 mmol) in the chosen organic solvent (e.g., 10 mL). For solvent-free conditions, omit the solvent.
-
Add the immobilized CALB (typically 10-20% by weight of the substrates).
-
If using a carboxylic acid as the acyl donor, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product. This is not necessary when using an activated acyl donor like vinyl acetate.
-
Incubate the mixture at a controlled temperature (typically 30-60 °C) with constant agitation (e.g., on an orbital shaker at 150-200 rpm).
-
Monitor the reaction progress by TLC or GC.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by silica gel column chromatography to isolate the monoester. Due to the high selectivity of the enzyme, the product is often predominantly the primary monoester.
-
Characterize the product to confirm its structure and purity.
Caption: Experimental workflow for enzyme-catalyzed selective esterification.
Conclusion
Both chemical and enzymatic methods offer effective means for the selective esterification of primary diols. Chemical catalysis with reagents like HfCl₄·(THF)₂ provides a robust method with predictable selectivity that can be tuned by the steric properties of the substrates. Enzymatic catalysis, particularly with Candida antarctica lipase B, offers exceptional regioselectivity for the primary hydroxyl group under mild reaction conditions, aligning with the principles of green chemistry. The choice between these methods will depend on the specific requirements of the synthesis, including substrate scope, desired level of selectivity, and process sustainability considerations.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,4-Heptanediol
For researchers and professionals in drug development, the efficient synthesis of chiral molecules like 3,4-Heptanediol is a critical aspect of the discovery and manufacturing process. The selection of a synthetic route is a multifaceted decision, balancing factors such as cost, yield, stereoselectivity, safety, and environmental impact. This guide provides a detailed comparison of three primary synthetic routes to this compound: syn-dihydroxylation of 3-heptene (B165601), reduction of 3,4-heptanedione (B89301), and a Grignard-based approach.
Executive Summary
The synthesis of this compound can be approached through several distinct methodologies, each with inherent advantages and disadvantages.
-
Syn-dihydroxylation of 3-heptene offers a direct method to produce the diol with predictable stereochemistry from the corresponding alkene. However, the high cost and toxicity of reagents like osmium tetroxide are significant drawbacks.
-
Reduction of 3,4-heptanedione provides a straightforward route from a readily available precursor. The choice of reducing agent significantly impacts the cost, safety, and selectivity of this method.
-
Grignard synthesis allows for the construction of the carbon skeleton and subsequent formation of the diol. While versatile, this multi-step approach can be more complex and may result in lower overall yields.
This analysis will delve into the quantitative and qualitative aspects of each route to provide a comprehensive guide for selecting the most suitable method for your specific research or development needs.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for a comparative cost-benefit analysis of the three synthetic routes to this compound. Prices are estimates based on commercially available reagent listings and may vary based on supplier and purity.
| Parameter | Route 1: Syn-dihydroxylation of 3-Heptene | Route 2: Reduction of 3,4-Heptanedione | Route 3: Grignard Synthesis |
| Starting Material(s) | (Z)- or (E)-3-Heptene | 3,4-Heptanedione | Propyl bromide, Magnesium, Ethyl formate (B1220265) |
| Key Reagents | OsO₄/NMO or KMnO₄ | NaBH₄, LiAlH₄, or H₂/Pt on C | - |
| Estimated Reagent Cost per Mole of Product | High (OsO₄) to Low (KMnO₄) | Low (NaBH₄) to Moderate (LiAlH₄, Pt/C) | Moderate |
| Typical Yield | 70-95% | 85-98% | 60-80% (multi-step) |
| Reaction Time | 4-24 hours | 1-12 hours | 6-18 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to reflux | 0°C to reflux |
| Pressure | Atmospheric (OsO₄/KMnO₄), High (Catalytic Hydrogenation) | Atmospheric (NaBH₄, LiAlH₄), High (Catalytic Hydrogenation) | Atmospheric |
| Purification Method | Chromatography or Recrystallization | Distillation or Recrystallization | Extraction and Chromatography/Distillation |
| Safety Concerns | High (OsO₄ is highly toxic), Moderate (KMnO₄ is a strong oxidizer) | High (LiAlH₄ is pyrophoric), Moderate (H₂ gas) | Moderate (Grignard reagents are water-sensitive) |
| Environmental Impact | High (Heavy metal waste with OsO₄) | Low to Moderate (Depends on solvent and reducing agent) | Moderate (Solvent waste) |
Experimental Protocols
Route 1: Syn-dihydroxylation of (Z)-3-Heptene
Materials:
-
(Z)-3-Heptene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To a stirred solution of (Z)-3-heptene (1 equivalent) in a mixture of acetone and water (10:1) at 0°C, add N-methylmorpholine N-oxide (1.2 equivalents).
-
Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford meso-3,4-Heptanediol.
Route 2: Reduction of 3,4-Heptanedione with Sodium Borohydride (B1222165)
Materials:
-
3,4-Heptanedione
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,4-heptanedione (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.
Route 3: Grignard Synthesis of this compound
Materials:
-
Propyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl formate
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
Procedure: Step A: Preparation of Propylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of propyl bromide (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step B: Synthesis of 4-Heptanone (B92745)
-
Cool the Grignard solution to 0°C.
-
Add a solution of ethyl formate (0.5 equivalents) in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully pouring it over a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-heptanone.
Step C: Synthesis of this compound
-
To a fresh solution of propylmagnesium bromide (1.1 equivalents), add a solution of 4-heptanone (1 equivalent) in anhydrous diethyl ether dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or distillation.
Visualizing the Analysis Workflow
The logical flow of the cost-benefit analysis for selecting a synthetic route can be visualized as follows:
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific constraints and goals of the project.
-
For small-scale research applications where stereochemical control is paramount and cost is a secondary concern, the syn-dihydroxylation of a stereochemically pure 3-heptene isomer using a catalytic amount of osmium tetroxide is a superior choice due to its high yield and predictable outcome.
-
For larger-scale synthesis or when cost is a primary driver , the reduction of 3,4-heptanedione with sodium borohydride presents the most economically viable option. This route benefits from a lower-cost starting material and a safe, effective reducing agent, typically providing high yields. Catalytic hydrogenation is also a cost-effective and scalable alternative, though it requires specialized high-pressure equipment.
-
The Grignard synthesis is a classic and versatile method for C-C bond formation, but for the synthesis of this compound, it is a more convoluted route with potentially lower overall yields compared to the other two methods. It may be considered if the specific precursors are readily available or if a modular approach to analog synthesis is desired.
Ultimately, researchers and drug development professionals must weigh the trade-offs between reagent cost, operational complexity, yield, and safety to select the synthetic strategy that best aligns with their objectives.
A Researcher's Guide to Predicting Heptanediol Isomer Reactivity Using Density Functional Theory (DFT) Calculations
In the realm of drug development and chemical synthesis, understanding the relative reactivity of isomers is paramount for predicting reaction outcomes, designing synthetic pathways, and anticipating metabolic fate. Density Functional Theory (DFT) has emerged as a powerful computational tool to forecast the chemical behavior of molecules with a high degree of accuracy. This guide provides a comparative overview of using DFT calculations to predict the reactivity of various heptanediol isomers, supported by established computational methodologies.
Comparing the Predicted Reactivity of Heptanediol Isomers
The reactivity of heptanediol isomers, particularly towards oxidation, is heavily influenced by the position of the hydroxyl groups. DFT calculations can quantify these differences by calculating various electronic and energetic properties. The following table summarizes key reactivity descriptors for a selection of heptanediol isomers, based on principles established in computational studies of diol oxidation.[1] Lower activation energies and smaller HOMO-LUMO gaps are indicative of higher reactivity.
| Isomer | Hydroxyl Group Positions | Predicted Activation Energy for Oxidation (kcal/mol)† | HOMO-LUMO Gap (eV)† | Predicted Relative Reactivity |
| 1,2-Heptanediol | Primary & Secondary | 18.5 | 7.8 | High |
| 1,7-Heptanediol | Primary & Primary | 20.1 | 8.2 | Moderate |
| 2,4-Heptanediol | Secondary & Secondary | 19.2 | 7.9 | Moderate-High |
| 2,6-Heptanediol | Secondary & Secondary | 19.8 | 8.1 | Moderate |
| 4,4-Dimethyl-1,2-pentanediol | Primary & Secondary (Sterically Hindered) | 22.5 | 8.5 | Low |
†Note: The values presented are illustrative and representative of trends observed in DFT studies of diol reactivity. Actual values will vary based on the specific reaction, catalyst, and computational methodology.
The data indicates that isomers with less sterically hindered hydroxyl groups and those with a combination of primary and secondary alcohols, such as 1,2-heptanediol, are predicted to be more reactive. Conversely, increased steric hindrance around the hydroxyl groups, as seen in the hypothetical 4,4-dimethyl-1,2-pentanediol, leads to a higher predicted activation energy and thus, lower reactivity.
Computational Workflow for Predicting Reactivity
The process of using DFT to predict the reactivity of heptanediol isomers follows a structured workflow, from initial structure preparation to the final analysis of reactivity descriptors.
Caption: A flowchart of the computational workflow for predicting diol isomer reactivity using DFT.
Experimental Protocols
The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The protocols outlined below are based on methods reported in the literature for studying alcohol and diol reactivity.[1][2][3]
1. Geometry Optimization and Frequency Analysis:
-
Software: Gaussian 09 or a similar quantum chemistry package is typically used.[3][4]
-
Method: The geometry of each heptanediol isomer is optimized using a functional such as B3LYP or M06-2X.[2][5]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[3]
-
Solvent Model: To simulate reactions in solution, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM) can be used to account for solvent effects.[2][4]
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
2. Calculation of Reactivity Descriptors:
-
Activation Energy (Ea): For a model reaction, such as hydrogen abstraction by a radical or oxidation, a transition state (TS) search is performed. The activation energy is then calculated as the energy difference between the TS and the ground state of the reactants.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized ground-state structures. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3] A smaller gap generally implies higher reactivity.
-
Other Reactivity Descriptors: Global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can also be calculated from the HOMO and LUMO energies to provide further insights into the relative stability and reactivity of the isomers.[6]
3. Experimental Validation:
-
Competition Experiments: To validate the computational predictions, competition experiments can be performed.[1] In such an experiment, a mixture of two different diol isomers is subjected to oxidation with a limited amount of an oxidizing agent. The relative consumption of the diols is then measured using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their relative reactivity.
By combining robust DFT calculations with experimental validation, researchers can confidently predict the reactivity of heptanediol isomers, facilitating more efficient and predictable chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A computational model relating structure and reactivity in enantioselective oxidations of secondary alcohols by (-)-sparteine-Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Biodegradability of Novel Polyesters: A Comparative Guide
For researchers and scientists at the forefront of sustainable polymer development, understanding the biodegradability of novel materials is paramount. This guide provides a framework for assessing the biodegradability of new polyesters, such as those that could be derived from 3,4-Heptanediol, by comparing them against well-established biodegradable alternatives: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB).
Currently, there is a notable absence of published data specifically detailing the biodegradability of polyesters derived from this compound. Therefore, this guide utilizes data from existing research on widely studied aliphatic polyesters to establish a benchmark for comparison. The methodologies and comparative data presented here will be invaluable for researchers venturing into the synthesis and evaluation of new bio-based polymers.
Comparative Biodegradability of Common Polyesters
The rate and extent of biodegradation of polyesters are influenced by a variety of factors including their chemical structure, crystallinity, molecular weight, and the surrounding environmental conditions such as temperature, humidity, and microbial activity.[1] Aliphatic polyesters are a significant class of biodegradable polymers because their ester linkages are susceptible to hydrolytic and enzymatic cleavage, breaking them down into smaller, metabolizable molecules.[2]
Below is a summary of the biodegradability of three common polyesters, which can serve as a reference for evaluating new polymers.
| Polymer | Monomer(s) | Biodegradation Rate | Key Degrading Microorganisms/Enzymes | Typical Applications |
| Polylactic Acid (PLA) | Lactic Acid | Slower than PCL and PHB in many environments; requires industrial composting conditions (high temperature and humidity).[3][4][5] | Primarily by hydrolysis at elevated temperatures, followed by microbial attack. Some bacteria and fungi.[4][6] | Packaging, disposable tableware, 3D printing filaments, medical implants.[7] |
| Polycaprolactone (PCL) | ε-caprolactone | Generally faster than PLA and PHB in various environments, including soil and water.[1][3] | A wide range of microorganisms, particularly those producing lipases and esterases.[1][8] | Drug delivery systems, tissue engineering scaffolds, long-term implants.[2] |
| Polyhydroxybutyrate (PHB) | 3-hydroxybutyrate | Readily biodegradable in soil, compost, and marine environments.[3][9] | Various bacteria and fungi produce specific PHB depolymerases. | Packaging, agricultural films, medical devices. |
Experimental Protocols for Assessing Biodegradability
To ensure accurate and reproducible assessment of biodegradability, standardized testing methods are crucial.[10][11] The following is a generalized protocol based on common international standards such as ASTM D5338 and ISO 14855, which measure biodegradability based on the amount of carbon dioxide evolved.[12][13]
Standard Test Method for Determining Aerobic Biodegradation Under Controlled Composting Conditions
1. Sample Preparation:
-
The test polymer is ground or cut into a fine powder or small pieces to maximize the surface area available for microbial attack.
-
The material is mixed with a mature compost inoculum. A reference material with known biodegradability, such as cellulose, is also prepared in the same manner. A blank control with only the compost is run in parallel.
2. Test Setup:
-
The polymer-compost mixture is placed in a sealed bioreactor vessel.
-
The temperature is maintained at a constant thermophilic condition, typically around 58°C.
-
A controlled flow of carbon dioxide-free air is passed through the compost mixture to ensure aerobic conditions.
3. Data Collection:
-
The effluent gas from the bioreactor is bubbled through a carbon dioxide trap (e.g., a solution of barium hydroxide (B78521) or sodium hydroxide).
-
The amount of CO2 produced is determined periodically by titration of the trapping solution or by using an infrared CO2 analyzer.[12]
4. Calculation of Biodegradation:
-
The cumulative amount of CO2 evolved from each sample is measured over time.
-
The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test sample to the theoretical maximum amount of CO2 that can be produced from the carbon content of the sample.
5. Validation:
-
The test is considered valid if the reference material shows a known and expected level of biodegradation within a specified timeframe.
Visualizing the Process
To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for assessing aerobic biodegradability.
The enzymatic degradation of polyesters is a key mechanism of their biodegradation. Microorganisms secrete enzymes that break down the polymer chains into smaller, assimilable molecules.
Caption: General pathway for enzymatic degradation of polyesters.
By following standardized protocols and comparing results against established biodegradable polymers, researchers can effectively assess the environmental fate of novel polyesters, such as those potentially derived from this compound. This systematic approach is crucial for the development of the next generation of sustainable materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Designing Sustainable Polymer Blends: Tailoring Mechanical Properties and Degradation Behaviour in PHB/PLA/PCL Blends in a Seawater Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of Polyhydroxybutyrate, Polylactide, and Their Blends by Microorganisms, Including Antarctic Species: Insights from Weight Loss, XRD, and Thermal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated biodegradation of PLA/PHB-blended nonwovens by a microbial community - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10591J [pubs.rsc.org]
- 7. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Test Biodegradability of Polymers in the Lab [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Upjohn and Sharpless Dihydroxylation Methods
For researchers, scientists, and professionals in drug development, the synthesis of vicinal diols from alkenes is a critical transformation. Two of the most prominent methods for achieving this are the Upjohn and Sharpless dihydroxylation reactions. While both methods utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical control, reaction conditions, and overall applicability. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, detailed protocols, and visualizations of the catalytic cycles.
At a Glance: Upjohn vs. Sharpless Dihydroxylation
| Feature | Upjohn Dihydroxylation | Sharpless Asymmetric Dihydroxylation |
| Stereochemistry | Racemic (produces a mixture of enantiomers) | Enantioselective (produces one enantiomer in excess) |
| Key Reagents | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) (stoichiometric co-oxidant) | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆ (stoichiometric co-oxidant) |
| Primary Application | General synthesis of cis-diols where stereochemistry is not critical. | Asymmetric synthesis requiring high enantiopurity of the diol product. |
| Advantages | Simpler reagent system, cost-effective for racemic synthesis. | High enantioselectivity, predictable stereochemical outcome based on the chiral ligand used. |
| Limitations | Lacks stereocontrol, can be slower and lower yielding than the Sharpless method.[1] | More complex reagent system (AD-mix), higher cost associated with chiral ligands. |
Performance Data: A Quantitative Comparison
The following table summarizes the performance of both methods across a range of alkene substrates, highlighting the key differences in yield and, for the Sharpless method, enantiomeric excess (e.e.).
| Alkene Substrate | Method | Yield (%) | Enantiomeric Excess (e.e., %) |
| Monosubstituted Alkene | |||
| Styrene | Sharpless AD-mix-β | 94 | 97 |
| 1-Decene | Sharpless AD-mix-β | 97 | 97 |
| Disubstituted Alkene (trans) | |||
| trans-Stilbene | Upjohn | High Conversion | N/A (racemic) |
| trans-Stilbene | Sharpless AD-mix-β | 95 | >99 |
| trans-5-Decene | Sharpless AD-mix-β | 95 | 90 |
| Disubstituted Alkene (geminal) | |||
| α-Methylstyrene | Sharpless AD-mix-β | 96 | 91 |
| Trisubstituted Alkene | |||
| (E)-1-Phenylpropene | Sharpless AD-mix-β | 92 | 99 |
| Cyclic Alkene | |||
| 1-Phenylcyclohexene | Sharpless AD-mix-β | 92 | 99 |
| Sterically Hindered Alkene | |||
| α-Pinene | Sharpless AD-mix-β | 77 | 89 |
Note: Specific yield data for the Upjohn dihydroxylation across a wide variety of substrates is less commonly reported in comparative studies, with literature often citing "high" or "good" yields.[2][3] One source reported a 92% yield for an unspecified alkene using the Upjohn method.[4]
Catalytic Cycles Explained
The efficiency of both the Upjohn and Sharpless dihydroxylation methods hinges on the catalytic use of osmium tetroxide. A co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction. The fundamental difference lies in the presence of a chiral ligand in the Sharpless method, which creates a chiral environment around the osmium catalyst and directs the dihydroxylation to a specific face of the alkene.
Caption: Catalytic cycle of the Upjohn dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocols
Upjohn Dihydroxylation (General Procedure)
Materials:
-
Alkene
-
N-Methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Osmium tetroxide (4 wt% in water)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the alkene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask equipped with a stir bar.
-
Add NMO (1.2 mmol, 1.2 equivalents) to the solution and stir until it dissolves.
-
To the stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.02 mmol, 0.02 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Sharpless Asymmetric Dihydroxylation (Using AD-mix-β)
Materials:
-
Alkene
-
AD-mix-β
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous potassium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until the solids are dissolved and two clear phases are observed (the lower aqueous phase should be yellow).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene (1.0 mmol) to the vigorously stirred, cold reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature, stirring for 30-60 minutes.
-
Add ethyl acetate (20 mL) and stir for a few minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of potassium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Conclusion
The choice between the Upjohn and Sharpless dihydroxylation methods is primarily dictated by the synthetic goal. For the straightforward production of racemic cis-diols, the Upjohn method offers a simpler and more economical approach. However, when the synthesis demands high enantiopurity, a critical requirement in the development of many pharmaceuticals and complex natural products, the Sharpless asymmetric dihydroxylation is the superior and often necessary choice. Its predictable stereochemical outcome, governed by the selection of the chiral ligand, has solidified its position as an indispensable tool in modern asymmetric synthesis. The development of commercially available AD-mix reagents has further enhanced the accessibility and reproducibility of this powerful transformation.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Heptanediol: A Procedural Guide
Immediate Safety and Handling for Disposal
Before handling 3,4-Heptanediol for disposal, ensure all operations are performed in a well-ventilated area, such as a chemical fume hood.[5] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| Quantitative Safety Data & Handling | Guideline |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[5] |
| Waste Accumulation | Accumulate waste in designated satellite accumulation areas. Containers must be moved to a central hazardous waste storage area within three days of being full.[4] |
| Spill Containment | In case of a spill, absorb the material with an inert, dry absorbent such as sand, earth, or sawdust.[5] Collect the contaminated material promptly for disposal as hazardous waste. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
-
Waste Characterization and Segregation:
-
Classify all waste containing this compound as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2] Keeping waste streams separate prevents unintended chemical reactions and facilitates proper disposal.
-
-
Containerization and Labeling:
-
Select a robust, leak-proof container compatible with this compound. The original product container is often a suitable choice.[2]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[2]
-
The label must clearly identify the contents as "this compound" and list any other components and their approximate percentages.
-
-
Waste Storage:
-
Final Disposal:
-
Consult your local, state, and federal regulations to ensure full compliance.
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste management firm.
-
Complete all necessary paperwork, such as a hazardous material pickup request form, to ensure proper tracking and disposal.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 3,4-Heptanediol
When working with 3,4-Heptanediol, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE.
| Body Part | PPE Recommended | Specifications and Use |
| Hands | Chemical-resistant gloves | Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals, but always consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Wear safety glasses as a minimum. If there is a splash hazard, use chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing. |
| Body | Laboratory coat, Chemical-resistant apron or coveralls | A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended. |
| Respiratory | Vapor respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a vapor respirator may be required. |
Operational Plan and Handling
Proper handling procedures are critical to minimize exposure and ensure a safe working environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is the preferred engineering control.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling.
-
Spill Management : In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the absorbed material and place it in a suitable, labeled container for disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent) in a clearly labeled, sealed, and compatible waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
